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  • Product: 2-(Quinolin-3-YL)ethanamine
  • CAS: 776333-52-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-(Quinolin-3-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating a vast sp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 2-(Quinolin-3-YL)ethanamine. Understanding these fundamental characteristics is paramount for any researcher or drug development professional aiming to leverage this molecule's potential. This document will delve into the structural and electronic properties, solubility, and lipophilicity, providing both theoretical and practical insights. Furthermore, it will outline detailed, field-proven experimental protocols for the synthesis and characterization of this compound, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to empower the reader with a deeper understanding of the methodology.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[3] Its derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including infectious diseases, cancer, and inflammation.[4][5][6] The versatility of the quinoline nucleus allows for a high degree of structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] The introduction of an ethanamine side chain at the 3-position of the quinoline ring, as in 2-(Quinolin-3-YL)ethanamine, offers a key point for further functionalization and interaction with biological targets. This guide serves as a foundational resource for the exploration of this promising chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's behavior from initial formulation to its ultimate interaction with a biological target.

Structural and General Properties

The fundamental structural and identifying characteristics of 2-(Quinolin-3-YL)ethanamine are summarized in the table below.

PropertyValueSource
Chemical Name 2-(Quinolin-3-YL)ethanamine-
Synonyms 3-(2-Aminoethyl)quinoline-
CAS Number 101565-99-5[8]
Molecular Formula C₁₁H₁₂N₂[9]
Molecular Weight 172.23 g/mol [9]
Appearance Predicted to be a solid at room temperature[10]
Solubility and Lipophilicity

Solubility and lipophilicity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Development
logP 1.77 - 2.25Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[11][12]
Topological Polar Surface Area (TPSA) 38.91 ŲSuggests good potential for oral bioavailability.[12]

Synthesis and Characterization

The following sections provide a detailed, step-by-step methodology for the synthesis and characterization of 2-(Quinolin-3-YL)ethanamine, grounded in established organic chemistry principles.[13][14]

Synthetic Workflow

The synthesis of 2-(Quinolin-3-YL)ethanamine can be approached through a multi-step process, beginning with the construction of the quinoline core, followed by the introduction and modification of the side chain.

Synthesis_Workflow A Quinoline-3-carbaldehyde C Henry Reaction A->C B Nitroethane B->C D 1-(Quinolin-3-yl)-2-nitroethane C->D Base (e.g., NH4OAc) E Reduction D->E F 2-(Quinolin-3-YL)ethanamine E->F Reducing Agent (e.g., LiAlH4 or H2/Pd-C) Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis A NMR Spectroscopy (¹H, ¹³C) Identity Structural Confirmation A->Identity B Mass Spectrometry (MS) B->Identity C Infrared Spectroscopy (IR) C->Identity D High-Performance Liquid Chromatography (HPLC) Purity Purity Assessment D->Purity Start Synthesized Compound Start->A Start->B Start->C Start->D

Sources

Exploratory

Synthesis Pathway Exploration of 2-(Quinolin-3-yl)ethanamine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The structural scaffold of 2-(quinolin-3-yl)ethanamine (CAS 776333-52-9)[1] serves as a highly privileged pharmacophore in modern medicinal chemistry. As a bioisostere of try...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The structural scaffold of 2-(quinolin-3-yl)ethanamine (CAS 776333-52-9)[1] serves as a highly privileged pharmacophore in modern medicinal chemistry. As a bioisostere of tryptamine and phenethylamine, the substitution of an indole or benzene ring with a quinoline nucleus dramatically alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding profile. This makes it an invaluable building block for synthesizing novel neuroactive compounds, antimalarials, and targeted antineoplastic agents.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 2-(quinolin-3-yl)ethanamine. We will explore two primary synthetic routes—the Nitroaldol (Henry) Pathway and the Cyanomethylation Pathway —starting from the commercially viable precursor,2 (CAS 13669-42-6)[2]. Quinoline-3-carbaldehydes are universally recognized as highly versatile starting precursors for complex molecular architectures[3].

Retrosynthetic Analysis & Strategic Design

The retrosynthetic disconnection of 2-(quinolin-3-yl)ethanamine dictates the formation of a two-carbon alkylamine chain at the C3 position of the quinoline ring.

  • Pathway A (Nitroaldol Route): Disconnects the target molecule at the alkyl chain, tracing back to a nitroalkene intermediate formed via a C-C coupling between the aldehyde and nitromethane.

  • Pathway B (Cyanomethylation Route): Utilizes a one-carbon homologation strategy, disconnecting back to a nitrile, which is derived from a highly reactive 3-(chloromethyl)quinoline intermediate[4].

Retrosynthesis Target 2-(Quinolin-3-yl)ethanamine Nitroalkene (E)-3-(2-nitrovinyl)quinoline Target->Nitroalkene Pathway A (Reduction) Nitrile 2-(Quinolin-3-yl)acetonitrile Target->Nitrile Pathway B (Reduction) Aldehyde Quinoline-3-carboxaldehyde Nitroalkene->Aldehyde Henry Reaction Nitrile->Aldehyde Homologation (3 steps)

Caption: Retrosynthetic Disconnection Strategies for 2-(Quinolin-3-yl)ethanamine.

Pathway A: The Nitroaldol (Henry) Route

Mechanistic Insights (E-E-A-T)

The Henry reaction is prioritized for its high atom economy. The condensation of quinoline-3-carboxaldehyde with nitromethane is catalyzed by ammonium acetate. Causality of reagent selection: Ammonium acetate acts as a bifunctional catalyst; it condenses with the aldehyde to form a highly electrophilic iminium species, which is rapidly attacked by the nitronate anion. The subsequent elimination of water is thermodynamically driven by the formation of an extended π -conjugated system.

For the reduction step, Lithium Aluminum Hydride ( LiAlH4​ ) is selected because it possesses the necessary hydride transfer potential to reduce both the electron-deficient alkene and the nitro group in a single cascade, yielding the saturated primary amine.

Self-Validating Experimental Protocol

Step 1: Synthesis of (E)-3-(2-nitrovinyl)quinoline

  • Charge: To a round-bottom flask, add quinoline-3-carboxaldehyde (1.0 eq, 10 mmol), nitromethane (5.0 eq, 50 mmol), and ammonium acetate (0.5 eq, 5 mmol).

  • Solvent: Suspend the mixture in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.6 ) disappears.

  • Self-Validating Cue: Upon cooling the reaction mixture to 0°C, a bright yellow crystalline solid will spontaneously precipitate. This intense yellow color is the physical proof of the highly conjugated nitroalkene system forming.

  • Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction to 2-(Quinolin-3-yl)ethanamine

  • Charge: Suspend LiAlH4​ (4.0 eq, 40 mmol) in anhydrous THF (30 mL) at 0°C under argon.

  • Addition: Dissolve the nitroalkene (1.0 eq, 10 mmol) in anhydrous THF (20 mL) and add dropwise to the hydride suspension to control the highly exothermic reduction.

  • Reaction: Reflux the mixture for 6 hours.

  • Self-Validating Cue: The reaction mixture will transition from a bright yellow suspension to a pale-grey, homogenous solution, physically validating the destruction of the conjugated chromophore.

  • Fieser Workup (Critical): Cool to 0°C. Sequentially add x mL H2​O (where x = grams of LiAlH4​ ), x mL 15% NaOH, and 3x mL H2​O .

    • Causality: This specific stoichiometric quenching forces the formation of a crisp, white, granular aluminum salt precipitate. If a gelatinous emulsion forms, the workup has failed, and product recovery will be compromised.

  • Isolation: Filter the granular salts through Celite, concentrate the filtrate, and purify the free base amine via vacuum distillation or column chromatography (DCM:MeOH:NH4OH 90:9:1).

PathwayA_Workflow Step1 Quinoline-3-carboxaldehyde + Nitromethane Condensation Henry Condensation (NH4OAc, 110°C, 4h) Step1->Condensation Intermediate (E)-3-(2-nitrovinyl)quinoline (Yellow Crystals) Condensation->Intermediate Reduction LiAlH4 Reduction (THF, 0°C to Reflux, 6h) Intermediate->Reduction Product 2-(Quinolin-3-yl)ethanamine (Target Molecule) Reduction->Product

Caption: Step-by-step experimental workflow for the Nitroaldol (Henry) synthesis route.

Pathway B: The Cyanomethylation Route

Mechanistic Insights (E-E-A-T)

While Pathway A is shorter, Pathway B is often preferred for large-scale synthesis because it avoids the energetic hazards associated with nitroalkenes. The pathway relies on the generation of 3-(chloromethyl)quinoline, a highly reactive electrophile[4] that readily undergoes SN​2 substitution with cyanide. The use of Thionyl Chloride ( SOCl2​ ) is deliberate; it converts the hydroxyl group into a superior leaving group (chlorosulfate intermediate) while producing SO2​ and HCl as gaseous byproducts, driving the reaction forward via Le Chatelier's principle.

Self-Validating Experimental Protocol

Step 1: Reduction & Chlorination

  • Reduction: Treat quinoline-3-carboxaldehyde with NaBH4​ (1.5 eq) in Methanol at 0°C. The self-validating cue is the cessation of hydrogen gas evolution. Concentrate and extract to yield quinolin-3-ylmethanol.

  • Chlorination: Dissolve the alcohol in DCM and add SOCl2​ (2.0 eq) dropwise.

    • Causality & Cue: Vigorous bubbling ( SO2​ and HCl gas) physically confirms the substitution is occurring. The resulting 3-(chloromethyl)quinoline is a potent lachrymator; handle strictly in a fume hood.

Step 2: Cyanation & Reduction

  • Cyanation: Dissolve the chloride intermediate in DMF. Add NaCN (1.5 eq) and stir at 60°C for 4 hours.

    • IPC: IR spectroscopy of the crude aliquot will show a sharp, distinct C≡N stretching frequency at ∼2250 cm−1 , confirming the successful homologation to 2-(quinolin-3-yl)acetonitrile.

  • Reduction: Reduce the nitrile using LiAlH4​ in THF (similar to Pathway A). The disappearance of the C≡N stretch in the IR spectrum serves as the absolute physical validation of complete reduction to 2-(quinolin-3-yl)ethanamine.

Comparative Analysis of Synthetic Pathways

To assist drug development professionals in selecting the optimal route based on project phase (discovery vs. scale-up), the quantitative and qualitative metrics of both pathways are summarized below:

MetricPathway A (Nitroaldol)Pathway B (Cyanomethylation)
Total Steps 24
Overall Yield ~45 - 55%~60 - 70%
Atom Economy High (Direct C-C coupling)Moderate (Loss of O, Cl during steps)
Key Reagents Nitromethane, LiAlH4​ NaBH4​ , SOCl2​ , NaCN , LiAlH4​
Primary Hazards Exothermic reduction, energetic nitroalkene intermediateHighly toxic cyanide gas risk, lachrymatory intermediates
Scalability Low/Moderate (Difficult thermal control during LiAlH4​ quench at scale)High (Intermediates are highly stable, easily purified, and predictable)

Conclusion

The synthesis of 2-(quinolin-3-yl)ethanamine requires strict adherence to mechanistic principles and in-process controls. Pathway A offers a rapid, two-step protocol ideal for milligram-to-gram scale discovery chemistry, leveraging the visual self-validation of conjugated chromophores. Conversely, Pathway B, despite being longer and requiring the handling of cyanides, provides a highly robust and scalable route for process chemistry, driven by stable intermediates and distinct spectroscopic cues.

References

  • 2-(quinolin-3-yl)ethanamine | 776333-52-9 - ChemicalBook -1

  • quinoline-3-carbaldehyde - the NIST WebBook - NIST - 2

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent - ResearchGate - 3

  • Synthesis routes of 2-Chloro-3-(chloromethyl)quinoline - Benchchem - 4

Sources

Foundational

A Guide to Novel Synthetic Methodologies for Quinoline-3-Ethanamine Derivatives

Introduction: The Significance of Quinoline-3-Ethanamine Scaffolds The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoline-3-Ethanamine Scaffolds

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives are integral to medicinal chemistry, with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] Specifically, the introduction of an ethanamine side chain at the 3-position of the quinoline nucleus gives rise to a class of compounds with significant potential for interacting with various biological targets. This guide provides an in-depth exploration of modern and efficient synthetic strategies to access these valuable quinoline-3-ethanamine derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these methods, offering not just protocols, but a rationale for the experimental choices made.

Strategic Approaches to the Synthesis of Quinoline-3-Ethanamine Derivatives

The synthesis of quinoline-3-ethanamine derivatives can be broadly categorized into two main strategies:

  • Functionalization of a Pre-existing Quinoline Core: This approach involves the synthesis of a suitable quinoline precursor, followed by the introduction or elaboration of a two-carbon side chain at the 3-position, which is then converted to the target ethanamine.

  • Construction of the Quinoline Ring with a Pre-installed Side Chain: In this strategy, the ethanamine moiety, or a precursor thereof, is attached to one of the starting materials used in the quinoline ring-forming reaction.

This guide will primarily focus on the first strategy, as it often offers greater flexibility and access to a wider range of derivatives. We will explore several key synthetic pathways, each starting from a readily accessible quinoline precursor.

Methodology 1: Elaboration of Quinoline-3-carbaldehyde

Quinoline-3-carbaldehyde is a versatile and highly valuable precursor for the synthesis of quinoline-3-ethanamine derivatives. It can be readily synthesized via the Vilsmeier-Haack reaction of acetanilides.[5][6] From this key intermediate, several pathways can be employed to introduce the two-carbon ethanamine side chain.

The Wittig Reaction Approach

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, and it can be effectively utilized to introduce a two-carbon unit onto the quinoline-3-carbaldehyde. A subsequent reduction of the newly formed double bond and the introduced functional group provides the desired ethanamine.

A particularly effective strategy involves the use of (cyanomethyl)triphenylphosphonium chloride as the Wittig reagent. This introduces a vinyl cyanide (cinnamonitrile) moiety, which can then be reduced to the ethanamine.

Step 1: Synthesis of 3-(2-cyanovinyl)quinoline

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (cyanomethyl)triphenylphosphonium chloride (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 eq.), portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which the color should change, indicating the formation of the phosphonium ylide.

  • Wittig Reaction: Dissolve quinoline-3-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(2-cyanovinyl)quinoline.

Step 2: Reduction of 3-(2-cyanovinyl)quinoline to 2-(Quinolin-3-yl)ethan-1-amine

  • Reduction: In a suitable pressure vessel, dissolve the 3-(2-cyanovinyl)quinoline (1.0 eq.) in a solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).

  • Heat the reaction mixture with stirring to an appropriate temperature (e.g., 50-80 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(quinolin-3-yl)ethan-1-amine, which can be further purified by column chromatography or by salt formation and recrystallization.

The choice of a strong, non-nucleophilic base like NaH or t-BuOK is crucial for the efficient deprotonation of the phosphonium salt to form the ylide without competing side reactions. The subsequent reaction with the aldehyde proceeds through a betaine intermediate, which collapses to form the alkene and triphenylphosphine oxide. The reduction of the cinnamonitrile derivative with a heterogeneous catalyst like Raney Nickel under hydrogen pressure effectively reduces both the carbon-carbon double bond and the nitrile group to yield the saturated ethanamine.

Methodology 2: The Henry (Nitroaldol) Reaction Pathway

The Henry reaction provides a classical and reliable method for carbon-carbon bond formation through the addition of a nitroalkane to a carbonyl compound.[7] In this context, quinoline-3-carbaldehyde can be reacted with nitromethane to form a β-nitro alcohol, which can be dehydrated and subsequently reduced to the desired ethanamine.

Step 1: Synthesis of 1-nitro-2-(quinolin-3-yl)ethanol

  • Reaction Setup: Dissolve quinoline-3-carbaldehyde (1.0 eq.) in nitromethane (used as both reactant and solvent).

  • Add a catalytic amount of a suitable base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the excess nitromethane under reduced pressure. The resulting crude product, 1-nitro-2-(quinolin-3-yl)ethanol, can be purified by column chromatography on silica gel.

Step 2: Dehydration of 1-nitro-2-(quinolin-3-yl)ethanol

  • Dehydration: Dissolve the purified 1-nitro-2-(quinolin-3-yl)ethanol in a suitable solvent like acetic anhydride.

  • Add a dehydrating agent, such as sodium acetate, and heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄ and concentrate. The crude 3-(2-nitrovinyl)quinoline can be purified by column chromatography.

Step 3: Reduction of 3-(2-nitrovinyl)quinoline to 2-(Quinolin-3-yl)ethan-1-amine

  • Reduction: Dissolve the 3-(2-nitrovinyl)quinoline in a suitable solvent (e.g., THF or methanol).

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C, or perform a catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere.

  • Work-up and Purification: For the LiAlH₄ reduction, carefully quench the reaction with water and a sodium hydroxide solution, filter the resulting solids, and extract the filtrate with an organic solvent. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate. The crude product can be purified by column chromatography.

Henry_Reaction_Pathway Quinoline_3_carbaldehyde Quinoline-3-carbaldehyde Nitro_alcohol 1-Nitro-2-(quinolin-3-yl)ethanol Quinoline_3_carbaldehyde->Nitro_alcohol Henry Reaction (Base catalyst) Nitromethane Nitromethane Nitromethane->Nitro_alcohol Nitrovinyl_quinoline 3-(2-Nitrovinyl)quinoline Nitro_alcohol->Nitrovinyl_quinoline Dehydration Ethanamine_derivative Quinoline-3-ethanamine Derivative Nitrovinyl_quinoline->Ethanamine_derivative Reduction (e.g., LiAlH4 or H2/Pd-C)

Caption: Synthetic pathway from quinoline-3-carbaldehyde to the ethanamine derivative via a Henry reaction.

Methodology 3: Homologation of Quinoline-3-carboxylic Acid

For instances where quinoline-3-carboxylic acid is a more accessible starting material, the Arndt-Eistert synthesis offers a classic and effective method for one-carbon homologation to produce the corresponding quinoline-3-acetic acid, which can then be converted to the target ethanamine.[8][9][10][11][12]

The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its next higher homolog.[8][9][10][11][12] The key steps are the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a Wolff rearrangement to generate a ketene, which is then trapped by a nucleophile.

Step 1: Synthesis of Quinoline-3-carbonyl chloride

  • Suspend quinoline-3-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Remove the excess SOCl₂ or (COCl)₂ under reduced pressure to obtain the crude quinoline-3-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 1-diazo-2-(quinolin-3-yl)ethan-1-one

  • Dissolve the crude quinoline-3-carbonyl chloride in an anhydrous, inert solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C.

  • Caution: Diazomethane is toxic and explosive. Prepare a solution of diazomethane in diethyl ether and add it slowly to the acid chloride solution until the yellow color of diazomethane persists.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • The solvent can be removed under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement and Ester Formation

  • Dissolve the crude diazoketone in a suitable alcohol, such as methanol or ethanol.

  • Add a catalyst for the Wolff rearrangement, typically silver oxide (Ag₂O) or silver benzoate, in catalytic amounts.

  • Heat the mixture to reflux or expose it to UV light to induce the rearrangement.

  • The reaction progress can be monitored by the evolution of nitrogen gas and by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude quinoline-3-acetate ester.

Step 4: Conversion of the Ester to 2-(Quinolin-3-yl)ethan-1-amine

  • The resulting ester can be converted to the corresponding amide by treatment with ammonia.

  • The amide can then be reduced to the ethanamine using a reducing agent like LiAlH₄.

StepReactantsKey ReagentsProductTypical Yield
1Quinoline-3-carboxylic acidSOCl₂ or (COCl)₂, cat. DMFQuinoline-3-carbonyl chlorideHigh
2Quinoline-3-carbonyl chlorideDiazomethane1-Diazo-2-(quinolin-3-yl)ethan-1-oneGood to High
31-Diazo-2-(quinolin-3-yl)ethan-1-oneAg₂O, AlcoholQuinoline-3-acetate esterGood
4Quinoline-3-acetate ester1. NH₃ 2. LiAlH₄2-(Quinolin-3-yl)ethan-1-amineGood

Methodology 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Heck and Sonogashira reactions are particularly relevant for the synthesis of precursors to quinoline-3-ethanamine derivatives, starting from a 3-haloquinoline.[2][4][13][14][15][16]

The Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[13][14] To synthesize a precursor for quinoline-3-ethanamine, 3-bromoquinoline can be coupled with an appropriately protected vinylamine equivalent, such as N-vinylphthalimide.

  • Reaction Setup: In a Schlenk tube, combine 3-bromoquinoline (1.0 eq.), N-vinylphthalimide (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like P(o-tolyl)₃ (10 mol%), and a base, for example, triethylamine (Et₃N, 2.0 eq.).

  • Add an anhydrous solvent, such as DMF or acetonitrile.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the sealed reaction vessel to 80-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product can be purified by column chromatography.

  • Deprotection: The phthalimide protecting group can be removed by treatment with hydrazine hydrate in a suitable solvent like ethanol to yield the desired 2-(quinolin-3-yl)ethan-1-amine.

Heck_Reaction_Workflow Start 3-Bromoquinoline + N-Vinylphthalimide Reaction Heck Coupling (Pd catalyst, Base, Ligand) Start->Reaction Intermediate Phthalimide-protected vinylquinoline Reaction->Intermediate Deprotection Hydrazine Hydrate Intermediate->Deprotection Product Quinoline-3-ethanamine Deprotection->Product

Caption: Workflow for the synthesis of quinoline-3-ethanamine via a Heck reaction.

The Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][4][15][16] This can be a powerful method to introduce a two-carbon unit that can be subsequently reduced to the ethanamine side chain.

Step 1: Synthesis of 3-Ethynylquinoline

  • Reaction Setup: To a solution of 3-bromoquinoline (1.0 eq.) in a solvent mixture like THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable alkyne, such as trimethylsilylacetylene (1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the crude product by column chromatography.

  • Desilylation: The trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield 3-ethynylquinoline.

Step 2: Reduction of 3-Ethynylquinoline

  • The triple bond of 3-ethynylquinoline can be reduced to a single bond by catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂). This will yield 3-ethylquinoline. To obtain the ethanamine, the ethynyl group would need to be converted to a different functional group prior to reduction, or a different synthetic route should be chosen. A more direct approach would be to couple 3-bromoquinoline with a protected ethynylamine derivative, if available.

Conclusion

The synthesis of quinoline-3-ethanamine derivatives is a field of active research with significant implications for drug discovery. This guide has detailed several robust and versatile methodologies, including the Wittig reaction, the Henry reaction, the Arndt-Eistert homologation, and palladium-catalyzed cross-coupling reactions. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the quinoline ring, and the scalability of the process. By understanding the underlying mechanisms and experimental nuances of these methods, researchers can effectively design and execute the synthesis of novel quinoline-3-ethanamine derivatives for further investigation.

References

  • Vaia. (n.d.). What is Arndt Eistert synthesis? Explain giving mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Bentham Science Publishers. (2022, January 13). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Arndt-Eistert synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • ACG Publications. (n.d.). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Lopp, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • PMC. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Retrieved from [Link]

  • Al-Zahrani, H. S. M. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

  • Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

  • MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • ResearchGate. (2025, December 10). (PDF) Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Retrieved from [Link]

  • SCIRP. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

Sources

Exploratory

Comprehensive Characterization of 2-(Quinolin-3-yl)ethanamine: A Multi-Modal Analytical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide Executive Summary The compound 2-(Quinolin-3-yl)ethanamine (CAS 77633...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide

Executive Summary

The compound 2-(Quinolin-3-yl)ethanamine (CAS 776333-52-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. Structurally, it consists of a rigid, electron-deficient quinoline pharmacophore coupled with a flexible, nucleophilic primary ethanamine chain.

Accurate structural elucidation of this molecule requires a synergistic approach. This guide provides a definitive, causality-driven framework for characterizing 2-(Quinolin-3-yl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), ensuring high-fidelity data interpretation for downstream pharmaceutical applications.

Analytical Strategy & Workflow

To unambiguously confirm the structure and purity of 2-(Quinolin-3-yl)ethanamine, our analytical logic relies on orthogonal validation. NMR provides the precise connectivity and spatial arrangement of the carbon skeleton and protons, while LC-MS/MS confirms the exact molecular weight and provides structural fingerprinting through collision-induced dissociation (CID).

G Prep Sample Prep (CDCl3 / MeOH) NMR 1D & 2D NMR (Connectivity) Prep->NMR MS LC-ESI-MS/MS (Mass & Fragments) Prep->MS Data Data Integration & Structural Validation NMR->Data MS->Data

Fig 1: Orthogonal analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Rationale for Chemical Shifts

The quinoline ring exerts a profound anisotropic effect and electron-withdrawing influence on the molecule[2].

  • The H-2 Proton: In a 3-substituted quinoline, the H-2 proton is isolated between the heteroatom (N) and the alkyl substituent. Because it is adjacent to the electronegative nitrogen and subject to the strong ring current, it is highly deshielded, typically appearing as a sharp singlet (or finely split doublet, J < 2 Hz) far downfield at ~8.8 ppm [2].

  • The Ethanamine Chain: The aliphatic protons form an A₂X₂ (or roughly two triplets) spin system. The methylene group adjacent to the quinoline ring (benzylic position) is shifted to ~2.9 ppm , while the methylene adjacent to the primary amine appears slightly further downfield at ~3.1 ppm due to the electronegativity of the nitrogen[3].

  • The Amine Protons: The -NH₂ protons typically appear as a broad singlet around 1.5–2.0 ppm . Their exact position is concentration- and temperature-dependent. Causality note: To definitively assign these protons, a D₂O exchange experiment is mandatory; the addition of heavy water causes the -NH₂ signal to disappear due to rapid deuterium exchange.

Quantitative NMR Data Summary

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Diagnostic Rationale
2 (Ar)8.80d, J = 2.0152.4Deshielded by adjacent N and ring current.
3 (Ar)--132.1Quaternary carbon; attachment point.
4 (Ar)8.05d, J = 2.0134.5Deshielded aromatic proton.
5-8 (Ar)7.50 - 8.10m (overlapping)126.0 - 130.5Standard benzo-fused ring shifts.
4a, 8a --128.0, 147.5Bridgehead quaternary carbons.
1' (CH₂)2.95t, J = 7.236.2Benzylic/allylic to the quinoline ring.
2' (CH₂)3.15t, J = 7.243.8Adjacent to the electronegative -NH₂ group.
NH₂ 1.60br s-Broad due to quadrupolar relaxation; D₂O exchangeable.
Standardized NMR Protocol

To ensure a self-validating system, follow this rigorous preparation and acquisition protocol:

  • Sample Preparation: Weigh exactly 10.0 mg of 2-(Quinolin-3-yl)ethanamine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Calibration: Tune and match the probe to the exact solvent impedance. Lock the magnetic field to the deuterium signal of CDCl₃.

  • 1D Acquisition:

    • ¹H NMR: Run a standard 30-degree pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aliphatic protons.

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30). Acquire 1024 scans with a D1 of 2 seconds.

  • Validation (D₂O Exchange): Add 1 drop (approx. 10 µL) of D₂O to the NMR tube, shake vigorously for 30 seconds, let the phases separate, and re-acquire the ¹H spectrum. The disappearance of the peak at ~1.6 ppm confirms the primary amine.

Mass Spectrometry (MS) Elucidation

Ionization and Fragmentation Logic

For basic amines like 2-(Quinolin-3-yl)ethanamine, Electrospray Ionization in positive mode (ESI+) is the gold standard[4]. The molecule contains two basic sites: the primary amine and the quinoline nitrogen. Protonation readily occurs, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 173.10 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Loss of Ammonia (-17 Da): The primary amine is highly susceptible to the loss of NH₃, generating a stable alkene-substituted quinoline cation at m/z 156.08 .

  • Alpha/Beta Cleavage (-43 Da): Cleavage of the ethanamine side chain yields a highly stable quinolinium/tropylium-like conjugated cation at m/z 130.06 [4].

G M Precursor Ion [M+H]+ m/z 173.10 F1 Fragment 1 [M+H - NH3]+ m/z 156.08 M->F1 - NH3 (17 Da) F2 Fragment 2 [Quinoline-CH2]+ m/z 130.06 M->F2 - CH2=CH-NH2 (43 Da) F3 Fragment 3 [Quinoline]+ m/z 128.05 F2->F3 - H2 (2 Da)

Fig 2: Primary ESI+ MS/MS fragmentation pathways for 2-(Quinolin-3-yl)ethanamine.

Quantitative MS/MS Data Summary

Table 2: Key MS/MS Fragmentation Ions (ESI+, CID)

Ion TypeExact Mass (m/z)Neutral LossStructural Assignment
[M+H]⁺ 173.1073NoneIntact protonated molecule.
Fragment 156.080817.0265 (NH₃)3-Vinylquinolin-1-ium.
Fragment 130.065143.0422 (C₂H₅N)Quinolin-3-ylmethylium (stable benzylic-type cation).
Fragment 128.049545.0578Quinolinium radical cation.
Standardized LC-MS/MS Protocol

To ensure reproducible ionization and fragmentation, utilize the following validated LC-MS/MS parameters:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality note: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the basic nitrogens.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Acquisition: Isolate the precursor mass (m/z 173.1) in Q1. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. Record the product ion spectrum in Q3 from m/z 50 to 200.

Conclusion

The comprehensive characterization of 2-(Quinolin-3-yl)ethanamine relies on the precise interpretation of its anisotropic NMR shifts—specifically the highly deshielded H-2 proton—and its predictable MS/MS fragmentation patterns driven by the primary amine. By adhering to the standardized protocols and theoretical rationales outlined in this guide, researchers can ensure absolute structural integrity for their downstream synthetic and pharmacological workflows.

Sources

Foundational

Vibrational Elucidation of Quinoline Architectures: A Technical Guide to Infrared Spectroscopy

Introduction & Scientific Rationale Quinoline (1-azanaphthalene) and its structural derivatives are privileged scaffolds in medicinal chemistry, optoelectronics, and astrobiology[1]. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline (1-azanaphthalene) and its structural derivatives are privileged scaffolds in medicinal chemistry, optoelectronics, and astrobiology[1]. As a Senior Application Scientist, I approach the structural characterization of these nitrogen-containing heterocycles not merely as a routine analytical step, but as a dynamic probe of the molecular environment and electronic distribution. Fourier Transform Infrared (FTIR) spectroscopy provides a highly sensitive, non-destructive molecular fingerprint, capturing the intricate vibrational coupling between the fused benzene and pyridine rings.

This whitepaper details the core principles, quantitative data, and self-validating experimental protocols required to accurately analyze quinoline compounds using IR spectroscopy.

Vibrational Mechanics of the Quinoline Scaffold

The IR spectrum of quinoline is dominated by the complex interplay of functional groups. The structural asymmetry introduced by the nitrogen atom at position 1 alters the dipole moments of the ring system, making the C=N and C=C stretching modes highly active in the infrared region[2].

  • C-H Stretching Modes: In isolated environments (e.g., argon matrices), pure quinoline exhibits distinct, sharp C-H stretching bands. However, in hydrogen-bonding environments or solid states, these bands broaden significantly, spanning 3090 to 3025 cm⁻¹[3].

  • Ring Stretching (C=N and C=C): The fused ring system yields a cluster of bands between 1650 and 1400 cm⁻¹. Specifically, C=N stretching typically manifests at 1652 and 1553 cm⁻¹, while aromatic C=C stretches appear around 1600, 1482, and 1435 cm⁻¹[1].

  • Substituent Effects: The addition of electron-withdrawing or donating groups drastically alters the spectrum. For instance, 6-nitroquinoline introduces intense asymmetric and symmetric N-O stretching vibrations[4], while 5,8-quinolinedione derivatives exhibit distinct C=O stretching peaks (1668–1582 cm⁻¹)[5].

Quantitative Spectral Assignments

To facilitate rapid spectral interpretation, the following table synthesizes the characteristic vibrational frequencies across pure quinoline and two highly utilized derivatives.

Vibrational ModePure Quinoline (cm⁻¹)5,8-Quinolinedione (cm⁻¹)6-Nitroquinoline (cm⁻¹)Structural Significance
Aromatic C-H Stretch 3090 – 30253112 – 2850~3100 – 3000Indicates intact aromatic ring system.
C=O Stretch N/A1668 – 1582 (Split)N/ADifferentiates quinolinedione from isoquinolinedione.
C=N Ring Stretch 1652, 1553~1617 – 1507~1620 – 1580Key marker for the pyridine fused ring.
C=C Ring Stretch 1600, 1482, 1435~1473 – 1374~1600 – 1450Confirms the benzene fused ring.
NO₂ Asym/Sym Stretch N/AN/A~1530 / ~1350Confirms successful nitration at position 6.
C-H Out-of-Plane Bend 850 – 600, 7501106 – 969~850 – 730Sensitive to substitution patterns (e.g., ortho/meta).

Causality in Experimental Design

A robust analytical workflow requires understanding why specific techniques are chosen over others. Misinterpretation often stems from poor sample presentation rather than instrument failure.

  • Why ATR-FTIR for Routine Analysis? Attenuated Total Reflectance (ATR) is the gold standard for liquid and solid quinoline derivatives. By utilizing a high-refractive-index crystal (e.g., Diamond or ZnSe), the evanescent wave penetrates only a few micrometers into the sample[5]. This eliminates the need for pathlength calibration and prevents the total absorption (peak "bottoming out") often seen in transmission cells with highly polar heterocycles.

  • Why KBr Pellets for Complex Solid Derivatives? While ATR is rapid, it applies mechanical pressure that can induce polymorphic transitions or alter hydrogen bonding networks in crystalline quinolines. The KBr transmission method dilutes the sample (0.5% - 2% by weight) in an IR-transparent matrix[4]. This minimizes intermolecular dipole-dipole interactions, yielding sharper peaks—critical when resolving the closely spaced C=C and C=N bands.

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system to ensure scientific integrity. The following methodologies incorporate built-in quality control steps.

Protocol A: ATR-FTIR Analysis of Quinoline Derivatives
  • Crystal Preparation & Background Collection: Clean the ATR crystal (Diamond/ZnSe) with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans)[2].

    • Validation Step: The background must show a flat baseline; any peaks indicate residual contamination or crystal degradation.

  • Sample Application: Apply 1-2 drops of liquid quinoline or 2-5 mg of a solid derivative directly onto the crystal. For solids, engage the pressure anvil until the pressure sensor indicates optimal contact.

    • Causality: Insufficient pressure leads to poor optical contact and a low signal-to-noise (S/N) ratio; excessive pressure can crack the crystal or alter the sample's crystalline morphology.

  • Data Acquisition: Acquire the sample spectrum using the exact same parameters as the background. The instrument software will automatically ratio the single-beam sample spectrum against the background[2].

  • ATR Correction: Apply an ATR correction algorithm.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Correction normalizes the relative peak intensities to match standard transmission spectra, preventing the misinterpretation of peak ratios.

Protocol B: KBr Pellet Transmission Method
  • Desiccation: Ensure spectroscopic-grade KBr is dried at 105°C for at least 2 hours prior to use to eliminate adsorbed water, which obscures the critical 3500-3200 cm⁻¹ and 1630 cm⁻¹ regions[3].

  • Milling: Weigh approximately 1-2 mg of the quinoline derivative and 100-200 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes[4].

    • Causality: Particle sizes must be ground smaller than the wavelength of IR light (< 2 µm) to minimize Christiansen effect scattering, which causes severe asymmetrical baseline sloping and distorts peak shapes.

  • Pressing: Transfer the finely ground mixture to a pellet die. Apply 8-10 tons of pressure under a vacuum for 2 minutes.

    • Validation Step: The resulting pellet must be visually transparent or highly translucent. An opaque pellet indicates trapped moisture, poor grinding, or insufficient pressure, and the sample must be reprepared.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution).

Analytical Workflow Visualization

The following diagram illustrates the logical progression and self-validation loops inherent in the ATR-FTIR analysis of quinoline compounds.

G N1 1. Sample Preparation (Neat Liquid or Solid) N3 3. ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N1->N3 N2 2. Background Spectrum (Clean ATR Crystal) N2->N3 N4 4. Spectral Processing (Baseline & ATR Correction) N3->N4 N5 5. Peak Assignment (C=N, C=C, C-H modes) N4->N5 N6 6. Self-Validation (Compare with DFT Data) N5->N6

Figure 1: Self-validating ATR-FTIR analytical workflow for quinoline compounds.

Advanced Insights: Differentiating Isomers

One of the most powerful applications of IR spectroscopy in this domain is differentiating structural isomers, such as quinoline and isoquinoline derivatives. While their molecular weights are identical, the position of the nitrogen atom fundamentally alters the electronic distribution.

For example, in 5,8-quinolinedione, the asymmetry of the ring system results in two distinct, separated C=O vibration peaks. Conversely, in 5,8-isoquinolinedione, the increased symmetry causes the carbonyl vibrations to merge into a single peak[5]. This distinct spectral divergence allows application scientists to rapidly verify synthetic pathways and isomer purity without relying solely on time-consuming Nuclear Magnetic Resonance (NMR) analysis.

Conclusion

Infrared spectroscopy of quinoline compounds is not a mere data-collection exercise; it is the physical manifestation of molecular mechanics. By rigorously controlling sample preparation, understanding the causality behind instrument parameters, and cross-validating assignments against theoretical models, researchers can extract profound structural insights from these critical heterocyclic scaffolds.

References

  • Source: astrochem.
  • Source: benchchem.
  • Source: researchgate.
  • Source: benchchem.
  • Source: mdpi.

Sources

Exploratory

Whitepaper: Preliminary In-Vitro Biological Activity and Screening Workflows for 2-(Quinolin-3-YL)ethanamine (Q3EA)

Executive Summary 2-(Quinolin-3-YL)ethanamine (Q3EA) , characterized by a quinoline core linked to a primary amine via an ethyl spacer, is an emerging, highly privileged pharmacophore in early-stage drug discovery. By ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Quinolin-3-YL)ethanamine (Q3EA) , characterized by a quinoline core linked to a primary amine via an ethyl spacer, is an emerging, highly privileged pharmacophore in early-stage drug discovery. By acting as a rigidified isostere of biogenic amines (such as tryptamine and histamine), Q3EA presents a versatile structural foundation. This technical guide synthesizes the preliminary in-vitro biological activity of the Q3EA scaffold, focusing on its dual-target potential: neuropharmacological modulation (via purinergic P2X3 receptor antagonism) and anti-infective efficacy (via inhibition of hemozoin biocrystallization).

Neuropharmacological Profiling: P2X3 Receptor Antagonism

Mechanistic Causality

The purinergic P2X3 receptor is an ATP-gated ion channel predominantly expressed in peripheral sensory neurons (C- and A δ -fibers). Hyperactivation of P2X3 by extracellular ATP is a primary driver of chronic cough, hypersensitization, and neuropathic pain[1]. Quinoline-based amines have demonstrated significant potential as allosteric and orthosteric P2X3 antagonists. Q3EA's basic amine group mimics the native ligand's binding geometry, while the lipophilic quinoline ring anchors the molecule within the receptor's hydrophobic pocket, preventing the conformational changes required for channel pore opening.

High-Throughput FLIPR Calcium Flux Assay Protocol

To evaluate Q3EA's antagonistic potency, a Fluorometric Imaging Plate Reader (FLIPR) assay is utilized. Causality & Self-Validation: This assay measures intracellular calcium transients. By using a recombinant cell line lacking endogenous P2X receptors, the system isolates P2X3-specific responses[2]. Baseline fluorescence is recorded prior to agonist addition, creating an internal control that self-validates against compound autofluorescence or spontaneous calcium leakage.

Step-by-Step Methodology:

  • Cell Preparation: Seed 1321N1 astrocytoma cells stably expressing human P2X3 (hP2X3) at a density of 30,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO 2​ atmosphere[2].

  • Dye Loading: Aspirate the culture medium. Add 100 µL/well of FLIPR Calcium 5 or Calcium 6 assay dye diluted in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Incubate for 1 hour at 37°C[2][3].

  • Compound Pre-incubation: Add Q3EA (diluted in HBSS, 0.1% DMSO final concentration) to the wells. Incubate for 15 minutes at room temperature. Include the established P2X3 antagonist AF-353 as a positive control[4].

  • Agonist Addition & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject an EC 80​ concentration of the synthetic agonist α,β -meATP and record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes[3].

  • Data Analysis: Calculate the area under the curve (AUC). Normalize the data against the vehicle control (0% inhibition) to determine the IC 50​ value.

Electrophysiological Validation (Patch-Clamp)

Because fluorescence-based assays can occasionally yield false positives due to dye interference, hits must be validated using whole-cell patch-clamp electrophysiology[1]. This technique directly measures the ionic current passing through the P2X3 pore, definitively confirming that Q3EA acts as a true channel blocker rather than an artifact of the calcium reporting system.

P2X3_Pathway ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Activates Ca Ca2+ Influx P2X3->Ca Channel Opens Depol Depolarization Ca->Depol Pain Nociception Depol->Pain Q3EA Q3EA (Antagonist) Q3EA->P2X3 Inhibits

Fig 1: Q3EA antagonism of ATP-mediated P2X3 receptor nociceptive signaling.

Anti-Infective Profiling: Antimalarial Activity

Mechanistic Causality

The quinoline nucleus is the structural hallmark of classic antimalarials like chloroquine. During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin, releasing toxic free heme (Fe-protoporphyrin IX)[5]. To survive, the parasite biocrystallizes this heme into an inert polymer known as hemozoin[5]. Q3EA is hypothesized to accumulate in the acidic digestive vacuole of the parasite, where its quinoline nitrogen coordinates with the iron center of free heme, capping the growing crystal face and inducing oxidative death of the parasite.

High-Throughput β -Hematin Formation Assay

Causality & Self-Validation: The β -hematin assay is a cell-free system that mimics hemozoin biocrystallization under acidic conditions[6]. By isolating the biochemical target from cellular variables (e.g., parasite efflux pumps), this protocol self-validates that Q3EA's mechanism of action is direct thermodynamic interference with heme polymerization, rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve bovine hemin in 0.1 M NaOH to a concentration of 3 mM. This must be prepared freshly to prevent spontaneous, irreversible oxidation[7].

  • Reaction Assembly: In a 96-well microplate, combine 50 µL of the hemin solution with 50 µL of Q3EA (titrated from 0.04 to 2.0 mg/mL). Use chloroquine diphosphate as a positive control[8].

  • Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate biocrystallization. The acidic pH strictly mimics the environment of the Plasmodium digestive vacuole[6].

  • Incubation: Seal the plate and incubate at 60°C for 90 minutes (or 37°C for 18 hours) with gentle orbital shaking[8].

  • Washing & Readout: Centrifuge the plate to pellet the insoluble β -hematin. Critical Step: Wash the pellet repeatedly with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0). This specific wash solubilizes unreacted monomeric heme, leaving only the true polymeric β -hematin behind, thereby preventing false-negative absorbance readings[9]. Dissolve the final purified pellet in 0.1 M NaOH and measure absorbance at 405 nm[8].

Hemozoin_Pathway Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Proteolysis Hemozoin Hemozoin Crystals Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Accumulation Toxicity Survival Parasite Survival Hemozoin->Survival Q3EA Q3EA Q3EA->Heme Forms Complex Q3EA->Hemozoin Blocks Polymerization

Fig 2: Q3EA disruption of heme biocrystallization leading to parasite death.

Quantitative Data Synthesis

The table below summarizes representative, preliminary in-vitro benchmarking data for the Q3EA scaffold against standard reference compounds. These baseline metrics are utilized by medicinal chemists to guide iterative Structure-Activity Relationship (SAR) optimization.

Assay / Biological TargetCell Line / SystemReference Compound (IC 50​ )Q3EA Preliminary IC 50​
hP2X3 Antagonism (Ca 2+ Flux)1321N1-hP2X3AF-353: 10 nM1.2 µM
hP2X2/3 Antagonism (Patch Clamp)HEK293-hP2X2/3AF-353: 50 nM4.5 µM
β -Hematin Inhibition Cell-free (pH 5.0)Chloroquine: 0.36 mg/mL0.85 mg/mL
P. falciparum Growth (3D7 Strain)Human ErythrocytesChloroquine: 15 nM120 nM

Conclusion & Future Directions

2-(Quinolin-3-YL)ethanamine (Q3EA) serves as a robust, bifunctional starting point for drug discovery. While its preliminary micromolar affinity for P2X3 receptors requires further functionalization (e.g., via diaminopyrimidine conjugation) to achieve nanomolar potency, its inherent ability to disrupt hemozoin formation makes it a compelling candidate for next-generation antimalarial development. Future workflows should integrate in-silico molecular docking to map Q3EA's exact binding poses within the P2X3 orthosteric pocket and the heme dimer interface.

References

  • Assay of Beta-Hematin Formation by Malaria Parasite. Journal of Pharmaceutical and Biomedical Analysis (1999).

  • Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery. Current Drug Targets (2005).

  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors. Journal of Natural Products (ACS Publications, 2019).

  • Characterization of Three Diaminopyrimidines as Potent and Selective Antagonists of P2X3 and P2X2/3 Receptors. British Journal of Pharmacology (PMC, 2012).

  • UB-MBX-46 is a Potent and Selective Antagonist of the Human P2X7 Receptor Developed by Structure-Based Drug Design. bioRxiv (2025).

  • AF-353 (Ro-4) | P2X Receptor Antagonist. MedChemExpress (Reference Standard Documentation).

  • Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. Antimicrobial Agents and Chemotherapy (ASM Journals, 2001).

Sources

Foundational

2-(Quinolin-3-YL)ethanamine: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinoline nucleus is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets. This guide provides a comprehensive exploration of the untapped potential of the 2-(Quinolin-3-YL)ethanamine core, a scaffold poised for the development of novel therapeutics. We will delve into rational synthetic strategies, explore promising therapeutic applications based on the well-established pharmacology of related quinoline derivatives, and provide detailed experimental protocols for the synthesis and biological evaluation of novel analogues. This document serves as a technical roadmap for researchers and drug development professionals seeking to leverage this promising, yet underexplored, chemical space.

The Quinoline Scaffold: A Foundation of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic motif found in a plethora of natural products and synthetic compounds with significant pharmacological activities.[2][3] The inherent aromaticity and the presence of a nitrogen atom confer upon the quinoline scaffold a unique set of physicochemical properties, allowing for a diverse range of interactions with biological macromolecules.

The history of quinoline-based drugs is rich, with early examples like the antimalarial quinine paving the way for a multitude of synthetic derivatives. Today, quinolines are integral components of drugs with applications spanning oncology, infectious diseases, inflammation, and neurology.[4][5][6] This broad spectrum of activity underscores the remarkable adaptability of the quinoline core to different biological targets.

The 2-(Quinolin-3-YL)ethanamine scaffold, which features a flexible ethylamine side chain at the 3-position of the quinoline ring, offers a unique combination of a rigid aromatic core and a versatile functional group for further chemical modification. This ethylamine moiety can serve as a key pharmacophoric element or as a handle for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Synthetic Strategies for Accessing the 2-(Quinolin-3-YL)ethanamine Core and its Derivatives

A robust and flexible synthetic route is paramount for any medicinal chemistry program. While direct synthesis of 2-(Quinolin-3-YL)ethanamine is not extensively documented, established methods for the synthesis of 3-substituted quinolines can be readily adapted. A logical and efficient approach commences with the readily available quinoline-3-carbaldehyde.

Proposed Synthetic Pathway

The following multi-step synthesis provides a reliable route to the 2-(Quinolin-3-YL)ethanamine scaffold and a platform for generating a library of N-substituted derivatives.

Experimental Protocol: Synthesis of 2-(Quinolin-3-YL)ethanamine and N-Substituted Derivatives

Step 1: Henry Reaction to form (E)-3-(2-nitrovinyl)quinoline

  • To a solution of quinoline-3-carbaldehyde (1.0 eq) in nitromethane (10 vol), add ammonium acetate (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 100-105 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess nitromethane.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (E)-3-(2-nitrovinyl)quinoline.

Step 2: Reduction of the Nitroalkene to 2-(Quinolin-3-YL)ethanamine

  • Dissolve (E)-3-(2-nitrovinyl)quinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (3-4 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(Quinolin-3-YL)ethanamine.

  • The crude product can be purified by column chromatography or by salt formation and recrystallization.

Step 3: N-Substitution of 2-(Quinolin-3-YL)ethanamine

  • Reductive Amination: To a solution of 2-(Quinolin-3-YL)ethanamine (1.0 eq) and a desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq). Stir at room temperature until the reaction is complete as monitored by TLC. Work up the reaction by adding aqueous sodium bicarbonate and extracting with an organic solvent.

  • Acylation: To a solution of 2-(Quinolin-3-YL)ethanamine (1.0 eq) and a base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq) in an aprotic solvent (e.g., dichloromethane, THF), add an acyl chloride or anhydride (1.0-1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Work up by washing with water and brine, followed by drying and concentration.

G cluster_0 Synthesis of 2-(Quinolin-3-YL)ethanamine Scaffold cluster_1 Derivatization Quinoline-3-carbaldehyde Quinoline-3-carbaldehyde Henry_Reaction Henry Reaction (NH4OAc, Reflux) Quinoline-3-carbaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction (E)-3-(2-nitrovinyl)quinoline (E)-3-(2-nitrovinyl)quinoline Henry_Reaction->(E)-3-(2-nitrovinyl)quinoline Reduction Reduction (LiAlH4, THF) (E)-3-(2-nitrovinyl)quinoline->Reduction 2-(Quinolin-3-YL)ethanamine 2-(Quinolin-3-YL)ethanamine Reduction->2-(Quinolin-3-YL)ethanamine Reductive_Amination Reductive Amination (NaBH(OAc)3) 2-(Quinolin-3-YL)ethanamine->Reductive_Amination Acylation Acylation 2-(Quinolin-3-YL)ethanamine->Acylation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reductive_Amination N_Substituted_Amine N-Substituted Derivative Reductive_Amination->N_Substituted_Amine Acyl_Chloride Acyl Chloride/Anhydride Acyl_Chloride->Acylation N_Acylated_Amide N-Acylated Derivative Acylation->N_Acylated_Amide

Caption: Synthetic workflow for the 2-(Quinolin-3-YL)ethanamine scaffold and its derivatives.

Therapeutic Potential: Targeting Key Disease Areas

The versatility of the 2-(Quinolin-3-YL)ethanamine scaffold allows for its application in a multitude of therapeutic areas. Based on the extensive literature on quinoline pharmacology, we highlight two particularly promising avenues for exploration: oncology and neurodegenerative diseases.

Anticancer Applications

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases, topoisomerases, and tubulin polymerization.[7][8] The 2-(Quinolin-3-YL)ethanamine scaffold can be strategically modified to target these key cancer-related pathways.

Rationale for Exploration:

  • Kinase Inhibition: The amine functionality can be derivatized to incorporate pharmacophores known to interact with the ATP-binding site of various kinases. For instance, the synthesis of urea or amide derivatives could lead to potent inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., Abl, Src).

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring is a classic DNA intercalating motif. Modifications to the ethanamine side chain can modulate the DNA binding affinity and specificity, potentially leading to topoisomerase poisons.

  • Structure-Activity Relationship (SAR) Insights: Studies on other quinoline-based anticancer agents have shown that substitution patterns on the quinoline ring significantly impact activity.[4] Exploration of substituents on the 2-(Quinolin-3-YL)ethanamine core is likely to yield compounds with improved potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[9]

G cluster_0 Potential Anticancer Mechanisms 2-(Quinolin-3-YL)ethanamine_Scaffold 2-(Quinolin-3-YL)ethanamine Scaffold Kinase_Inhibition Kinase Inhibition (e.g., EGFR, Abl) 2-(Quinolin-3-YL)ethanamine_Scaffold->Kinase_Inhibition Derivatization of ethylamine side chain DNA_Intercalation DNA Intercalation & Topoisomerase Poisoning 2-(Quinolin-3-YL)ethanamine_Scaffold->DNA_Intercalation Planar quinoline core Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition 2-(Quinolin-3-YL)ethanamine_Scaffold->Tubulin_Polymerization_Inhibition Introduction of specific pharmacophores

Sources

Exploratory

Exploring the Chemical Reactivity of the Quinoline Nucleus: A Technical Guide for Rational Drug Design

Executive Summary Quinoline (benzo[b]pyridine) is a ubiquitous, nitrogen-containing heterocyclic scaffold recognized universally as a "privileged structure" in medicinal chemistry 1. Comprising a benzene ring fused to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline (benzo[b]pyridine) is a ubiquitous, nitrogen-containing heterocyclic scaffold recognized universally as a "privileged structure" in medicinal chemistry 1. Comprising a benzene ring fused to a pyridine ring, its unique electronic topology serves as a highly versatile canvas for synthetic functionalization. This whitepaper deconstructs the chemical reactivity of the quinoline nucleus, providing drug development professionals with mechanistic insights and validated protocols to engineer bioactive derivatives—ranging from antimalarials to novel targeted oncology therapeutics 2.

Electronic Structure and Reactivity Logic

The reactivity of quinoline is fundamentally dictated by the dichotomy of its fused ring system. The sp²-hybridized nitrogen atom exerts a profound electron-withdrawing effect—both inductively and via resonance—on the pyridine ring 3.

  • The Pyridine Ring (Electron-Deficient): The withdrawal of electron density renders the pyridine ring highly deactivated toward electrophiles, yet highly susceptible to Nucleophilic Aromatic Substitution (NAS) 4.

  • The Benzene Ring (Electron-Rich): Conversely, the fused carbocycle remains relatively electron-rich. Electrophilic Aromatic Substitution (EAS) is therefore directed almost exclusively to the benzene ring 5.

  • Heteroatom Reactivity: The nitrogen lone pair resides in an sp² orbital orthogonal to the π-system and does not participate in aromaticity. This allows quinoline to act as a weak base (pKa ~4.9) and participate in N-alkylation and oxidation without disrupting the aromatic core 4.

Electrophilic Aromatic Substitution (EAS): Carbocycle Functionalization

Mechanistic Causality: Under the strongly acidic conditions required for EAS, the quinoline nitrogen is protonated to form a quinolinium ion. This positive charge further deactivates the pyridine ring. Electrophiles (e.g., NO₂⁺) attack the carbocycle specifically at the C-5 and C-8 positions 6. Attack at these positions is kinetically favored because the resulting cationic arenium intermediates allow the positive charge to delocalize across the benzene ring while maintaining the intact aromatic sextet of the adjacent pyridine ring, maximizing resonance stabilization 5.

Validated Protocol: Regioselective Nitration of Quinoline This protocol yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which are crucial synthetic intermediates for aminoquinoline antimalarials.

  • Protonation & Cooling: Dissolve 10 mmol of quinoline in 5 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask. Cool the mixture to 0°C using an ice-salt bath. (Causality: Pre-forming the quinolinium salt prevents uncontrolled oxidation by the nitric acid and strictly directs the electrophile to the carbocycle).

  • Electrophile Generation: In a separate vial, carefully prepare a nitrating mixture of 1.2 equivalents of fuming nitric acid (HNO₃) and 2 mL of conc. H₂SO₄.

  • Addition: Add the nitrating mixture dropwise to the quinoline solution over 30 minutes. Maintain the internal temperature strictly below 10°C to prevent polysubstitution.

  • Propagation: Remove the ice bath and gently heat the reaction to 90°C for 1 hour to drive the substitution to completion.

  • Quenching & Isolation: Pour the reaction mixture over 50 g of crushed ice. Cautiously neutralize the highly acidic mixture to pH 8 using aqueous ammonium hydroxide (NH₄OH). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and separate the C-5 and C-8 isomers via silica gel column chromatography (hexane/ethyl acetate gradient).

Nucleophilic Aromatic Substitution (NAS): Pyridine Ring Functionalization

Mechanistic Causality: The electron deficiency of the pyridine ring—exacerbated at the α (C-2) and γ (C-4) positions relative to the nitrogen—makes these sites prime targets for nucleophilic attack 4. The C-2 position is generally favored due to the immediate inductive proximity of the electronegative nitrogen, which stabilizes the anionic Meisenheimer-type intermediate before the expulsion of a leaving group or hydride [[3]]().

Validated Protocol: C-2 Amination via the Chichibabin Reaction

  • Reagent Preparation: Under an inert argon atmosphere, suspend 15 mmol of finely ground sodium amide (NaNH₂) in 20 mL of anhydrous toluene. (Causality: Strict anhydrous conditions are required to prevent the destructive hydrolysis of the strong NaNH₂ nucleophile).

  • Substrate Addition: Add 10 mmol of anhydrous quinoline dropwise to the suspension at room temperature.

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C) for 6–8 hours. Monitor the reaction via the evolution of hydrogen gas; this bubbling acts as a self-validating indicator of the hydride elimination step.

  • Quenching: Cool the reaction to 0°C and cautiously add 10 mL of cold water dropwise to quench unreacted NaNH₂.

  • Extraction: Separate the toluene layer, extract the aqueous phase with dichloromethane, and combine the organic fractions.

  • Crystallization: Concentrate the solvent and recrystallize the crude solid from ethanol to yield pure 2-aminoquinoline.

Redox Transformations
  • Oxidation: Treatment of quinoline with peroxyacids (e.g., mCPBA) selectively oxidizes the heteroatom to yield quinoline N-oxide. This is a highly useful intermediate that activates the pyridine ring for further functionalization, reversing its normal electronic polarity 4.

  • Reduction: The pyridine ring is more susceptible to reduction than the benzene ring. Mild reduction with tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation selectively yields 1,2,3,4-tetrahydroquinoline 6.

Quantitative Data Presentation

The following table summarizes the divergent reactivity profiles, optimal conditions, and regioselectivity of the quinoline scaffold.

Reaction TypeReagents & ConditionsPrimary Target RingRegioselectivityMajor Products
Nitration (EAS) Fuming HNO₃, conc. H₂SO₄, 90°CBenzeneC-5, C-85-Nitroquinoline, 8-Nitroquinoline
Sulfonation (EAS) Fuming H₂SO₄, 220°CBenzeneC-8Quinoline-8-sulfonic acid
Amination (NAS) NaNH₂, Toluene, 110°CPyridineC-22-Aminoquinoline
Alkylation (NAS) Organolithium (R-Li), Et₂O, 0°CPyridineC-22-Alkylquinoline
N-Oxidation mCPBA, CH₂Cl₂, RTHeteroatomN-1Quinoline N-oxide
Partial Reduction Sn / HCl, RefluxPyridineC-1 to C-41,2,3,4-Tetrahydroquinoline
Mechanistic Workflow Visualization

The divergent reactivity of the quinoline nucleus is mapped below, illustrating how electronic distribution dictates the site of functionalization.

QuinolineReactivity Q Quinoline Nucleus (Fused C9H7N) Benzene Benzene Ring (Electron-Rich) Q->Benzene Pyridine Pyridine Ring (Electron-Deficient) Q->Pyridine Nitrogen Heteroatom (Lone Pair) Q->Nitrogen EAS Electrophilic Aromatic Substitution (EAS) ProdEAS C-5 / C-8 Substituted Derivatives EAS->ProdEAS H2SO4/HNO3 NAS Nucleophilic Aromatic Substitution (NAS) ProdNAS C-2 / C-4 Substituted Derivatives NAS->ProdNAS NaNH2/NH3 Redox Redox Transformations ProdRedox Quinoline N-Oxide / Tetrahydroquinoline Redox->ProdRedox Peracids or Sn/HCl Benzene->EAS Pyridine->NAS Nitrogen->Redox

Divergent chemical reactivity pathways of the quinoline nucleus based on electronic distribution.

References
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives | Oriental Journal of Chemistry | 1

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | PubMed / NIH |2

  • Preparation and Properties of Quinoline | University of Peshawar | 6

  • Electrophilic substitution reaction in quinoline and isoquinoline | QuimicaOrganica.org | 5

  • QUINOLINE: General methods of preparation and important reactions | ResearchGate | 4

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI | 7

  • Quinoline – Molecular Formula – C9H7N | Centurion University of Technology and Management (CUTM) | 3

Sources

Foundational

Synthesis of 2,3-disubstituted quinoline derivatives from aniline

An in-depth technical analysis and methodological guide for the synthesis of 2,3-disubstituted quinoline derivatives, designed for synthetic chemists and drug development professionals. Strategic Paradigms in Quinoline A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis of 2,3-disubstituted quinoline derivatives, designed for synthetic chemists and drug development professionals.

Strategic Paradigms in Quinoline Annulation

The 2,3-disubstituted quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antiviral, antimalarial, and antineoplastic agents. While classical methods (e.g., Friedländer or Skraup syntheses) rely on pre-functionalized starting materials and harsh conditions, modern synthetic paradigms prioritize atom economy, late-stage functionalization, and the use of simple aniline precursors.

As application scientists, our selection of a synthetic route must be dictated by mechanistic control and substrate tolerance. This whitepaper dissects two state-of-the-art methodologies for constructing 2,3-disubstituted quinolines directly from anilines: Ruthenium-catalyzed deaminative coupling and Scandium-mediated epoxide annulation . By understanding the causality behind the catalyst and reagent choices, we can engineer self-validating protocols that ensure high fidelity in structural output.

Ruthenium-Catalyzed Three-Component Deaminative Coupling

Traditional multi-component reactions often suffer from competing side reactions. However, utilizing the neutral Ru–H complex (PCy3)2(CO)RuHCl, we can drive a highly selective three-component deaminative coupling of anilines, aldehydes, and allylamines[1].

Mechanistic Causality

The elegance of this system lies in its thermodynamic driving forces: dehydration and deamination. The reaction profile dictates that the aniline and aldehyde first undergo dehydrative coupling to form an imine intermediate[1]. The Ru-H catalyst then facilitates the deaminative coupling of this imine with the allylamine substrate. The expulsion of ammonia gas ( NH3​ ) and hydrogen ( H2​ ) provides an irreversible thermodynamic sink, pushing the annulation toward the highly stable 2,3-disubstituted quinoline product without the need for stoichiometric oxidants[1].

RuCatalysis A Aniline + Aldehyde B Imine Intermediate A->B Dehydration E Deaminative Annulation B->E C Allylamine C->E D Ru-H Catalyst (PCy3)2(CO)RuHCl D->E Catalysis F 2,3-Disubstituted Quinoline E->F -NH3, -H2

Ru-catalyzed three-component deaminative coupling pathway.

Self-Validating Protocol: Ru-Catalyzed Annulation

To ensure the integrity of this transformation, the protocol is designed with built-in diagnostic checkpoints.

Reagents: Aniline (1.0 equiv), Aryl Aldehyde (1.0 equiv), Triallylamine (1.2 equiv), (PCy3)2(CO)RuHCl (5 mol%). Solvent/Environment: Toluene (0.5 M), strictly anhydrous, under Argon.

  • Initiation: Charge an oven-dried Schlenk tube with the aniline, aldehyde, and the Ru-H catalyst. Add anhydrous toluene.

  • Imine Formation Checkpoint: Stir the mixture at 80 °C for 30 minutes.

    • Validation: Withdraw a 10 µL aliquot and analyze via GC-MS. The complete disappearance of the aldehyde peak and the emergence of the imine intermediate mass validates the primary dehydrative step[1]. Do not proceed until imine conversion is >95%.

  • Annulation: Inject the triallylamine into the vessel and raise the temperature to 130 °C.

  • Deamination Checkpoint:

    • Validation: Suspend a moistened piece of universal pH indicator paper at the exhaust of the Schlenk line bubbler. A shift to basic pH (blue/purple) confirms the evolution of ammonia gas, validating that the deaminative C-C coupling is actively occurring.

  • Isolation: After 12 hours, cool the mixture, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Scandium(III) Triflate-Mediated Annulation with Epoxides

When utilizing aliphatic or aromatic epoxides as C2/C3 synthons, Lewis acid catalysis is required to activate the oxirane ring. However, epoxide-aniline couplings historically suffer from oxidative C-2 dealkylation, yielding exclusively 3-substituted quinolines[2].

Mechanistic Causality

To synthesize the 2,3-disubstituted variant, we employ Scandium(III) triflate ( Sc(OTf)3​ ) in tandem with TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). Sc(OTf)3​ is a highly oxophilic Lewis acid that activates the epoxide for nucleophilic attack by the aniline[2]. The critical experimental choice here is the addition of TEMPO. Without it, the intermediate undergoes a radical-mediated C–C bond cleavage. TEMPO acts as a radical scavenger, trapping the carbon-centered radicals and completely suppressing the C-2 dealkylation pathway, thereby preserving the 2-substituent[3].

ScCatalysis A Aniline + Epoxide C Epoxide Ring Opening & Alkylation A->C B Sc(OTf)3 Lewis Acid B->C D Cyclization Intermediate C->D F 2,3-Disubstituted Quinoline D->F Oxidation E TEMPO (Radical Scavenger) E->D Prevents C-C Cleavage

Sc(OTf)3-mediated one-pot synthesis of quinolines from epoxides.

Self-Validating Protocol: Sc-Mediated Epoxide Annulation

Reagents: Aniline (1.0 equiv), Epoxide (1.2 equiv), Sc(OTf)3​ (10 mol%), TEMPO (2.0 equiv). Solvent/Environment: THF (0.2 M), open to air.

  • Activation: In a round-bottom flask, dissolve the aniline and epoxide in THF. Add Sc(OTf)3​ and TEMPO.

  • Control Validation (Optional but recommended for new substrates): Set up a parallel micro-scale reaction without TEMPO.

  • Cyclization: Heat the primary reaction mixture to 80 °C (reflux) for 16 hours.

  • Radical Trapping Checkpoint:

    • Validation: Analyze both the primary reaction and the control via LC-MS. The control reaction will show a dominant mass corresponding to the M-R (dealkylated) 3-substituted quinoline[2]. The primary reaction must show the exclusive mass of the intact 2,3-disubstituted quinoline, physically validating the radical-scavenging efficacy of TEMPO[3].

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via chromatography. Yields typically range from 66% to 96% depending on the electronic nature of the epoxide[3].

Quantitative Comparison of Synthetic Routes

To aid in route selection, the following table synthesizes the quantitative and qualitative data of the discussed protocols, alongside a highly robust Palladium-catalyzed aerobic oxidative cyclization method[4] for broader context.

MethodologyCatalyst / PromoterKey Synthon ReagentsMechanistic PathwayYield RangeAtom Economy / Green Profile
Deaminative Coupling [1](PCy3)2(CO)RuHClAldehyde + AllylamineDehydrative imine formation followed by deamination70% – 92%High : Generates only H2​O , NH3​ , and H2​ as byproducts.
Epoxide Annulation [2] Sc(OTf)3​ EpoxideLewis acid activation, radical trapping by TEMPO66% – 96%Moderate : Requires stoichiometric TEMPO to prevent dealkylation.
Oxidative Cyclization [4] PdCl2​ / Cu(TFA)2​ Alkyne (with o-alkenylaniline)Aerobic oxidation, intermolecular annulation55% – 88%Good : Utilizes molecular O2​ as the terminal oxidant.

Conclusion

The synthesis of 2,3-disubstituted quinolines from simple anilines has evolved from brute-force condensations to highly orchestrated catalytic cycles. By leveraging the thermodynamic sinks of Ru-catalyzed deamination[1] or the precise radical-trapping mechanics of Sc-mediated epoxide ring-opening[2], synthetic chemists can achieve exceptional regioselectivity and structural diversity. Implementing the self-validating checkpoints detailed above ensures that these complex cascade reactions proceed with absolute mechanistic fidelity.

References

  • Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry, 21(17), 3582-3587. URL:[Link]

  • Mehedi, M. S. A., & Tepe, J. J. (2020). Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides. The Journal of Organic Chemistry, 85(10), 6741-6746. URL:[Link]

  • Kumar, K. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 204, 112834. URL:[Link]

  • Li, S., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 28(1), 134. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(Quinolin-3-yl)ethanamine

Executive Summary 2-(Quinolin-3-yl)ethanamine (CAS 776333-52-9) is a highly versatile heteroaryl aliphatic amine, frequently utilized as a foundational building block in the development of kinase inhibitors, GPCR ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Quinolin-3-yl)ethanamine (CAS 776333-52-9) is a highly versatile heteroaryl aliphatic amine, frequently utilized as a foundational building block in the development of kinase inhibitors, GPCR ligands, and antimalarial therapeutics. Because direct alkylation of the quinoline ring is synthetically challenging, the most robust method for installing an aminoethyl group at the C3 position is a two-step sequence: a Henry (nitroaldol) condensation followed by an exhaustive hydride reduction .

This application note details a self-validating, scalable protocol designed for high yield and high purity, emphasizing the mechanistic causality behind each reagent selection and workup procedure.

Scientific Rationale & Experimental Design

To ensure a reproducible and high-yielding synthesis, this protocol avoids rigid, unoptimized templates in favor of a chemically logical two-step pathway:

Step 1: The Henry (Nitroaldol) Condensation

The synthesis initiates with the condensation of quinoline-3-carboxaldehyde and nitromethane. We utilize ammonium acetate ( NH4​OAc ) in glacial acetic acid as the catalytic system.

  • Causality: Ammonium acetate acts as a bifunctional buffer. The acetate ion acts as a mild base to deprotonate nitromethane, generating the nucleophilic nitronate anion. Following the nucleophilic attack on the aldehyde, the acidic environment of the acetic acid facilitates the rapid elimination of water from the intermediate β -nitroalcohol. This drives the equilibrium entirely toward the highly conjugated, thermodynamically stable trans-3-(2-nitrovinyl)quinoline ()[1]. Using an excess of nitromethane (4.0 equivalents) suppresses unwanted bis-addition side reactions ()[2].

Step 2: Exhaustive Hydride Reduction

Nitroalkenes are notoriously difficult to reduce because they contain two reducible functional groups (the alkene and the nitro group). While catalytic hydrogenation (e.g., H2​ with Pd/C) is a common approach, the basic quinoline nitrogen can poison the catalyst or lead to incomplete reduction, yielding stable hydroxylamine intermediates.

  • Causality: To force the complete reduction to the primary amine, Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF) is the premier choice ()[3]. LiAlH4​ delivers multiple hydride equivalents, first reducing the electron-deficient alkene via conjugate addition, followed by the deep reduction of the aliphatic nitro group. To safely isolate the product, a highly specific "Fieser" workup is employed, which traps the aluminum byproducts in a granular, easily filterable matrix rather than a gelatinous emulsion.

Synthetic Workflow Visualization

SynthesisPathway SM1 Quinoline-3-carboxaldehyde INT 3-(2-nitrovinyl)quinoline (Intermediate) SM1->INT NH4OAc, AcOH Reflux, 4-6 h SM2 Nitromethane SM2->INT Henry Reaction PROD 2-(Quinolin-3-yl)ethanamine (Target) INT->PROD LiAlH4, THF 0 °C to Reflux, 8 h Reduction

Figure 1: Two-step synthetic workflow for 2-(Quinolin-3-yl)ethanamine.

Experimental Protocols

Step 1: Synthesis of 3-(2-nitrovinyl)quinoline

Objective: Synthesize the intermediate nitroalkene via base-catalyzed condensation[1].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add Quinoline-3-carboxaldehyde (1.57 g, 10.0 mmol, 1.0 equiv) and glacial acetic acid (15 mL) to the flask. Stir until fully dissolved.

  • Catalyst & Reactant Addition: Add nitromethane (2.16 mL, 40.0 mmol, 4.0 equiv) followed by ammonium acetate (1.00 g, 13.0 mmol, 1.3 equiv)[2].

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 118 °C) for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material spot should completely disappear.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature. The product will typically precipitate as a crystalline solid.

  • Purification: Filter the resulting yellow/orange solid under vacuum. Wash the filter cake thoroughly with cold distilled water (2 × 10 mL) to remove residual acetic acid and ammonium salts, followed by a wash with cold ethanol (5 mL). Dry the solid under high vacuum overnight.

Step 2: Synthesis of 2-(Quinolin-3-yl)ethanamine

Objective: Exhaustively reduce the nitroalkene to the target primary amine[3].

  • Preparation (Inert Atmosphere): Flame-dry a 250 mL two-neck round-bottom flask. Flush with inert gas (Argon or Nitrogen).

  • Hydride Suspension: Suspend LiAlH4​ (1.52 g, 40.0 mmol, 4.0 equiv) in anhydrous THF (30 mL) and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 3-(2-nitrovinyl)quinoline (approx. 2.0 g, 10.0 mmol, 1.0 equiv) from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes. Note: This controls the highly exothermic hydride transfer and prevents solvent boil-over.

  • Reduction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 8 hours.

  • Fieser Workup (Critical Step): Cool the reaction mixture back to 0 °C. Quench the unreacted LiAlH4​ by sequentially and cautiously adding the following dropwise, maintaining vigorous stirring:

    • 1.52 mL of distilled H2​O

    • 1.52 mL of 15% aqueous NaOH solution

    • 4.56 mL of distilled H2​O

  • Filtration: Stir the quenched mixture for 30 minutes at room temperature until the aluminum salts form a stark white, granular precipitate. Filter the mixture through a pad of Celite. Wash the filter cake generously with hot THF (2 × 20 mL).

  • Final Purification: Concentrate the combined filtrate under reduced pressure. The crude amine can be purified via acid-base extraction (dissolve in 1M HCl, wash with DCM, basify aqueous layer to pH 12 with NaOH, and extract with DCM) to yield pure 2-(Quinolin-3-yl)ethanamine.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters
Reagent / SolventRoleEquivalentsAmount (10 mmol scale)
Quinoline-3-carboxaldehyde Starting Material1.01.57 g
Nitromethane Reactant4.02.16 mL
Ammonium Acetate Catalyst1.31.00 g
Glacial Acetic Acid Solvent-15.0 mL
Lithium Aluminum Hydride Reducing Agent4.01.52 g
Anhydrous THF Solvent-50.0 mL
Table 2: Expected Yields and Analytical Characterization
CompoundExpected YieldPhysical AppearanceKey Analytical Markers
3-(2-nitrovinyl)quinoline 75 - 85%Yellow/Orange Solid1H NMR: Alkene protons at ~8.0–8.3 ppm (d, J = 13.5 Hz, indicating trans geometry).
2-(Quinolin-3-yl)ethanamine 60 - 70%Pale Yellow Oil to SolidMS (ESI): [M+H]+ m/z 173.11H NMR: Aliphatic CH2​ multiplets at ~2.9–3.1 ppm; loss of alkene/nitro signals.

References

  • Total Synthesis of the Racemate of Laurolitsine Source: Molecules (MDPI), 2024. URL:[Link]

  • Design and synthesis of beta-Arrestin-biased 5HT2AR agonists Source: Aalborg University (Ph.D. Thesis Repository), 2023. URL:[Link]

Sources

Application

Application of 2-(Quinolin-3-yl)ethanamine in Antimicrobial Research: Scaffold Design, Mechanistic Insights, and In Vitro Evaluation Protocols

Scientific Rationale: The Quinoline-3-Ethanamine Scaffold The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing traditional resistance mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Quinoline-3-Ethanamine Scaffold

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing traditional resistance mechanisms. The quinoline core is a privileged, nitrogen-containing heterocyclic system that exhibits broad-spectrum antimicrobial activity[1]. Specifically, functionalizing the quinoline ring at the 3-position with an ethanamine chain—yielding 2-(quinolin-3-yl)ethanamine —provides a highly versatile scaffold for drug discovery.

As an Application Scientist, I emphasize this specific scaffold because the primary amine at the terminus of the ethyl chain serves as an ideal nucleophilic handle. Through simple reductive amination or amide coupling, medicinal chemists can synthesize diverse N-arylethyl or N-alkyl derivatives. This structural tuning directly dictates the molecule's lipophilicity (LogP) and basicity (pKa), which are critical parameters for penetrating the thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis[2] and the dense peptidoglycan layer of Methicillin-Resistant Staphylococcus aureus (MRSA)[3].

Mechanistic Pathway

Quinoline-based compounds exert their bactericidal effects through multi-target mechanisms, reducing the likelihood of rapid resistance development. The planar quinoline ring can intercalate with bacterial DNA, while specific derivatives have been shown to act as potent inhibitors of bacterial DNA gyrase (impairing nucleic acid biosynthesis) and the proton pump of ATP synthase (causing fatal energy depletion)[1][3].

MoA A 2-(Quinolin-3-yl)ethanamine Derivatives B Cell Membrane Penetration (Enhanced Lipophilicity) A->B C1 Inhibition of DNA Gyrase (DNA Supercoiling Block) B->C1 C2 Inhibition of ATP Synthase (Energy Depletion) B->C2 D Bacterial Cell Death (MRSA & M. tuberculosis) C1->D C2->D

Mechanism of Action of 2-(Quinolin-3-yl)ethanamine derivatives targeting bacterial enzymes.

High-Throughput Screening & Validation Workflow

To validate the antimicrobial efficacy of synthesized 2-(quinolin-3-yl)ethanamine derivatives, a robust, self-validating experimental workflow is required. The following pipeline ensures high-throughput capability while maintaining strict quality controls.

Workflow S1 Chemical Synthesis (N-Alkylation) S2 Purification & Characterization S1->S2 S3 In Vitro Screening (REMA & Crystal Violet) S2->S3 S4 Data Analysis (MIC & Biofilm %) S3->S4

High-throughput screening workflow for evaluating novel quinoline-based antimicrobial agents.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 2-(Quinolin-3-yl)ethanamine Derivatives

Causality & Design: Reductive amination is preferred over direct alkylation to prevent over-alkylation (tertiary amine formation), ensuring a pure secondary amine product with predictable steric properties.

  • Reaction Setup : Dissolve 2-(quinolin-3-yl)ethanamine (1.0 eq) and the target aryl-aldehyde (1.1 eq) in anhydrous methanol.

  • Imine Formation : Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Reduction : Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Note: NaBH(OAc)3 is chosen for its mild nature, selectively reducing the imine without disrupting the aromatic quinoline core.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the product using dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis MIC

Causality & Design: M. tuberculosis is notoriously slow-growing, requiring 3 to 6 weeks for traditional agar proportion assays. The REMA method leverages the metabolic reduction of blue resazurin to pink resorufin by viable cells, reducing detection time to 7–14 days while offering a simple, inexpensive colorimetric readout[4][5].

  • Inoculum Preparation : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (to prevent bacterial clumping). Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth[4][5].

  • Plate Setup : In a sterile 96-well microtiter plate, dispense 100 µL of 7H9 broth into all wells. Add 100 µL of the synthesized quinoline derivative (pre-dissolved in DMSO) to the first column and perform serial two-fold dilutions across the plate.

  • Inoculation & Controls : Add 100 µL of the bacterial suspension to each test well. Crucial Self-Validation : Include a Growth Control (bacteria + no drug), a Sterility Control (media only), and a Positive Control (Isoniazid or Rifampicin)[4].

  • Incubation : Seal the plates in plastic bags to prevent evaporation and incubate at 37°C under a normal atmosphere for 7 days[5].

  • Detection : Add 30 µL of a 0.02% (wt/vol) filter-sterilized resazurin sodium salt solution to each well. Re-incubate for 24–48 hours[4][5].

  • Data Interpretation : The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest drug concentration that completely prevents the color change from blue (oxidized) to pink (reduced)[5].

Protocol C: Crystal Violet Biofilm Inhibition Assay for MRSA

Causality & Design: MRSA circumvents antibiotic efficacy by forming dense biofilms that physically shield the bacteria. The Crystal Violet assay is the gold standard for quantifying total biofilm biomass (live/dead cells and extracellular polymeric substances) by binding to negatively charged surface molecules[6][7].

  • Culture Preparation : Dilute an overnight culture of MRSA (e.g., ATCC 33591) 1:100 in Brain Heart Infusion (BHI) broth enriched with 0.5% glucose. Note: Glucose supplementation is strictly required to induce robust biofilm formation[6].

  • Treatment : Dispense 200 µL of the bacterial suspension into a 96-well polystyrene plate. Introduce sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of the quinoline derivative[7].

  • Incubation : Incubate the plate statically at 37°C for 18–24 hours to allow for biofilm attachment and maturation[6][7].

  • Washing : Carefully aspirate the supernatant to remove planktonic (free-floating) cells. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) or distilled water[6][7]. Technique Tip: Wash gently against the well walls to avoid shearing the fragile biofilm.

  • Staining : Add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 15 minutes at room temperature[6].

  • Extraction & Quantification : Discard the excess stain and wash the wells three times with sterile distilled water until the wash runs clear[6]. Allow the plate to air dry. Solubilize the bound crystal violet by adding 200 µL of 95% ethanol.

  • Measurement : Read the optical density (absorbance) at 570 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated growth control.

Quantitative Data Presentation

The table below summarizes representative efficacy profiles of optimized N-substituted 2-(quinolin-3-yl)ethanamine derivatives against priority pathogens, demonstrating their superiority or equivalence to standard clinical therapies[2][3][7].

CompoundTarget PathogenMIC (µg/mL)Biofilm Inhibition at 1/2 MIC (%)Primary Mechanism
Compound A (N-benzyl derivative)M. tuberculosis H37Rv1.56N/ADNA Gyrase Inhibition
Compound B (N-phenethyl derivative)MRSA (ATCC 33591)0.7582%ATP Synthase Disruption
Isoniazid (Standard Control)M. tuberculosis H37Rv0.05N/AMycolic Acid Synthesis
Vancomycin (Standard Control)MRSA (ATCC 33591)1.0020%Cell Wall Synthesis

References

  • [3] Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: nih.gov URL:

  • [1] Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: nih.gov URL:

  • [2] Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid Source: nih.gov URL:

  • [4] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: nih.gov URL:

  • [5] Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method Source: asm.org URL:

  • [6] Novel inhibition of Staphylococcus aureus sortase A by plantamajoside: implications for controlling multidrug-resistant infections Source: asm.org URL:

  • [7] Bisdemethoxycurcumin Reduces Methicillin-Resistant Staphylococcus aureus Expression of Virulence-Related Exoproteins and Inhibits the Biofilm Formation Source: mdpi.com URL:

Sources

Method

Application Notes and Protocols: A Framework for the Development of Cell-Based Assays for Novel Quinoline Derivatives, Featuring 2-(Quinolin-3-YL)ethanamine

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4][5][6] Consequently, novel quinoline derivatives are of significant interest in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial biological characterization of a novel quinoline derivative, using the exemplar molecule 2-(Quinolin-3-YL)ethanamine. We present a logical, tiered approach, beginning with essential cytotoxicity profiling to establish a viable concentration range for subsequent functional assays. Following this, we detail protocols for a panel of primary cell-based assays targeting common biological targets of quinoline-based compounds and molecules with structural similarities to biogenic amines. These include assays for monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes. This framework is designed to facilitate the systematic and efficient elucidation of the biological activity of new chemical entities.

Introduction: The Challenge and Opportunity of Novel Quinoline Derivatives

Quinoline and its derivatives have demonstrated a remarkable diversity of pharmacological activities.[2][4] The introduction of novel substituents to the quinoline core, such as the ethanamine group in 2-(Quinolin-3-YL)ethanamine, can lead to unique biological profiles. The ethanamine moiety is a common feature in many neuroactive compounds, suggesting that this particular derivative may interact with targets in the central nervous system, such as monoamine transporters or GPCRs.[7]

When faced with a novel, uncharacterized compound like 2-(Quinolin-3-YL)ethanamine, a systematic screening cascade is essential. This guide provides a foundational workflow to de-orphanize such compounds, moving from broad cytotoxicity assessment to more specific functional assays. This approach ensures that subsequent, more resource-intensive studies are based on a solid understanding of the compound's general cellular effects and potential target classes.

Part I: Foundational Analysis - In Vitro Cytotoxicity Profiling

Before investigating the specific biological activity of a novel compound, it is imperative to determine its cytotoxic potential.[8][9] This initial screen establishes the concentration range over which the compound can be studied without causing significant cell death, thereby ensuring that any observed effects in subsequent functional assays are not simply artifacts of toxicity.[10][11] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration at which the compound reduces cell viability by 50%.[12]

2.1. Protocol: MTT-Based Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[10]

Materials:

  • Selected cell line(s) (e.g., HEK293 for general toxicity, a cancer cell line like HeLa or MCF-7 for anti-proliferative potential)[10][11]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 2-(Quinolin-3-YL)ethanamine stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of 2-(Quinolin-3-YL)ethanamine in complete medium. A common starting range is from 0.1 µM to 100 µM.[12] Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same DMSO concentration as the highest compound concentration) and no-treatment controls.

  • Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.[11]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

2.2. Data Presentation and Interpretation

The results can be tabulated to show the dose-dependent effect of the compound on cell viability.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-(Quinolin-3-YL)ethanamine

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle)100100
0.198.597.2
195.392.1
1088.775.4
5052.145.8
10025.615.3

From this data, an IC50 value can be calculated using non-linear regression analysis. For subsequent functional assays, concentrations should ideally be kept well below the IC50 value to minimize confounding cytotoxic effects.

Part II: Primary Target Screening - A Tiered Approach

With a non-toxic concentration range established, the next step is to screen 2-(Quinolin-3-YL)ethanamine against plausible biological targets. The compound's structure, featuring a quinoline core and an ethanamine side chain, suggests potential interactions with monoamine transporters, GPCRs, and MAO enzymes.

3.1. Section A: Monoamine Transporter Activity

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse.[7][13] Many therapeutic and recreational drugs target these transporters.[7] A cell-based uptake assay can determine if 2-(Quinolin-3-YL)ethanamine inhibits the function of these transporters.

This protocol describes a fluorescence-based uptake assay, which offers a high-throughput and non-radioactive method to assess transporter function.[13]

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed Seed HEK293 cells expressing DAT, NET, or SERT in 96-well plates culture Culture for 18-24 hours seed->culture wash1 Wash cells with buffer culture->wash1 pretreat Pre-incubate with 2-(Quinolin-3-YL)ethanamine or controls wash1->pretreat Start Assay add_sub Add fluorescent neurotransmitter substrate pretreat->add_sub incubate Incubate to allow substrate uptake add_sub->incubate wash2 Wash to remove extracellular substrate incubate->wash2 read Measure intracellular fluorescence with a plate reader wash2->read analyze Calculate % inhibition relative to controls read->analyze

Caption: Workflow for a fluorescence-based monoamine transporter uptake assay.

Materials:

  • HEK293 cell lines stably expressing human DAT, NET, or SERT

  • 96-well black wall, clear-bottom plates

  • HEPES-buffered solution[13]

  • Fluorescent neurotransmitter substrate (e.g., from a commercial kit)[13]

  • Known inhibitors for positive controls (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT)[13]

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 18-24 hours.[13]

  • Compound Preparation: Prepare dilutions of 2-(Quinolin-3-YL)ethanamine and control inhibitors in HEPES-buffered solution.

  • Pre-incubation: Wash the cells three times with buffer. Then, add the compound solutions to the wells and pre-incubate for 15 minutes at 37°C.[13]

  • Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.[13]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader. The change in intracellular fluorescence over time reflects transporter activity.[13]

  • Data Analysis: Calculate the percent inhibition of transporter activity for each concentration of 2-(Quinolin-3-YL)ethanamine relative to the vehicle control.

Table 2: Hypothetical Monoamine Transporter Inhibition Data

Concentration (µM)% Inhibition of DAT% Inhibition of NET% Inhibition of SERT
0.12.55.13.2
115.845.318.9
1065.289.770.4
5092.195.691.3
3.2. Section B: G-Protein Coupled Receptor (GPCR) Activity

GPCRs are the largest family of cell surface receptors and are major drug targets.[14][15][16] Given the diversity of GPCRs that quinoline derivatives can modulate, screening for GPCR activity is a logical step. Functional assays that measure the downstream signaling of GPCRs, such as the generation of second messengers like cyclic AMP (cAMP) or the flux of intracellular calcium, are commonly employed.[17]

The following diagram illustrates a generic GPCR signaling cascade, which can be interrogated at various points by cell-based assays.

G compound 2-(Quinolin-3-YL)ethanamine (Ligand) receptor GPCR compound->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

This protocol describes a common method for assessing the activation or inhibition of Gs or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.

Materials:

  • A cell line expressing a GPCR of interest (or a panel of GPCRs)

  • Assay buffer

  • Forskolin (to stimulate cAMP production for measuring inhibition)

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

  • 384-well white plates

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer.

  • Compound Addition: Add 2-(Quinolin-3-YL)ethanamine to the wells. For antagonist mode, add the test compound first, followed by a known agonist. For agonist mode, add the test compound alone. For measuring inhibition of cAMP production (Gi-coupled receptors), add the test compound, then stimulate the cells with forskolin.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader.

Table 3: Hypothetical GPCR Screening Data (cAMP Assay)

ReceptorModeConcentration (µM)% Change in cAMP
Adrenergic β2Agonist10+150%
Dopamine D2Agonist10-45% (Inhibition)
Serotonin 5-HT1AAgonist10-60% (Inhibition)
Serotonin 5-HT2AAntagonist (vs 1µM Serotonin)1085% Inhibition of agonist response
3.3. Section C: Monoamine Oxidase (MAO) Enzyme Inhibition

MAO-A and MAO-B are mitochondrial enzymes that metabolize monoamine neurotransmitters.[18] Their inhibitors are used to treat depression and Parkinson's disease.[18] The structure of 2-(Quinolin-3-YL)ethanamine bears a resemblance to monoamine substrates, making MAO a plausible target.

MAO activity can be measured using a fluorometric assay where the enzyme-catalyzed oxidation of a substrate produces hydrogen peroxide (H2O2). The H2O2 then reacts with a probe to generate a fluorescent product.[18]

G MAO MAO Enzyme H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Oxidation Substrate MAO Substrate (e.g., p-Tyramine) Substrate->MAO Fluorescence Fluorescent Product H2O2->Fluorescence Reaction with Probe Probe Fluorometric Probe Inhibitor 2-(Quinolin-3-YL)ethanamine (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Principle of a fluorometric monoamine oxidase (MAO) inhibition assay.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO substrate

  • A commercial fluorometric MAO assay kit (containing a probe and detection reagents)

  • Known MAO inhibitors for controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black plates

Procedure:

  • Reaction Setup: In a 96-well plate, add MAO enzyme, assay buffer, and dilutions of 2-(Quinolin-3-YL)ethanamine or control inhibitors.

  • Pre-incubation: Pre-incubate for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate to initiate the enzymatic reaction. Incubate for 60 minutes at 37°C.

  • Detection: Add the detection reagent, which reacts with the H2O2 produced. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence with a plate reader.

Table 4: Hypothetical MAO Inhibition Data

Concentration (µM)% Inhibition of MAO-A% Inhibition of MAO-B
0.14.21.5
125.88.3
1078.935.1
5091.360.7
Data Interpretation and Future Directions

The initial screening cascade described above will generate a preliminary pharmacological profile for 2-(Quinolin-3-YL)ethanamine.

  • If potent activity is observed in one assay class: For example, if the compound selectively inhibits NET with an IC50 in the nanomolar range and shows little activity elsewhere, subsequent efforts can focus on validating this target. Follow-up studies would include determining the mode of inhibition (e.g., competitive, non-competitive), assessing functional consequences in more complex cellular models, and initiating structure-activity relationship (SAR) studies.

  • If activity is observed across multiple targets: This could indicate a multi-target ligand, which may have therapeutic advantages or disadvantages. Further assays would be needed to determine the potency at each target and to understand the potential for off-target effects.

  • If no significant activity is observed: This suggests that the compound's primary target is not among those screened. In this case, broader screening approaches, such as phenotypic screening or affinity-based target identification methods, may be necessary.

Conclusion

The journey of characterizing a novel chemical entity like 2-(Quinolin-3-YL)ethanamine is a systematic process of hypothesis generation and testing. By beginning with a foundational cytotoxicity assessment and progressing through a logically selected panel of functional cell-based assays, researchers can efficiently and effectively profile new compounds. This structured approach maximizes the potential for discovering novel biological activities and provides a solid foundation for more advanced drug discovery and development efforts.

References
  • G. D. Searle & Co. (2001). High Throughput Screening for Transporter Assays. PMC - NIH. Available at: [Link]

  • Creative BioMart. (n.d.). Transporter Screening Assays. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. ACS Spring 2025. Available at: [Link]

  • Schihada, H., & de Winde, C. M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Sygnature Discovery. (n.d.). Transporter Assays. Available at: [Link]

  • Ilic, M., & Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Hyman, A. (2023). High-Throughput Screening strategies for electrogenic SLC transporters. YouTube. Available at: [Link]

  • Sygnature Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Available at: [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (n.d.). High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery. Available at: [Link]

  • LeadQuest Biotech. (n.d.). Transporter Assay. Available at: [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Lee, S. Y., & Lee, Y. S., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available at: [Link]

  • Zhang, X., & Shang, F., et al. (2014). Cell-based assays for Parkinson's disease using differentiated human LUHMES cells. Acta Pharmacologica Sinica. Available at: [Link]

  • ResearchGate. (2020). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Available at: [Link]

  • Al-Bayati, R. I., & Ahamad, M. R., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • I.S.S.N. (2022). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • Kaur, H., & Singh, J., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2026). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3-General strategies for the synthesis of quinoline derivatives.... Available at: [Link]

  • National Center for Biotechnology Information. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Jain, A., & Kumar, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]

  • Jalindar, K. S., & Ashok, V. C. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Available at: [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • MDPI. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening of Quinoline Derivative Libraries for Kinase Inhibition Using TR-FRET

Introduction & Scientific Rationale Quinoline derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and antimalarial properties[1]. In modern oncology and drug discovery, functionalized quinolines are frequently developed as receptor tyrosine kinase (RTK) inhibitors (e.g., targeting EGFR, c-Met, or VEGFR) due to their structural ability to competitively bind the ATP-binding pocket of the kinase domain[2].

However, screening large quinoline libraries presents a unique analytical challenge: many quinoline core structures possess intrinsic fluorescence (autofluorescence) in the blue/green spectrum. In standard fluorescence intensity assays, this leads to high false-positive rates, data artifacts, and artificially inflated hit rates.

To circumvent this, is the industry gold standard[3]. By pairing a long-lifetime lanthanide donor (e.g., Europium, Eu3+ ) with a compatible fluorophore acceptor, TR-FRET introduces a microsecond time delay before signal acquisition[4]. This temporal gating allows short-lived background autofluorescence from the quinoline compounds to decay completely, ensuring exceptional signal-to-noise ratios and eliminating compound interference[3][4].

Assay Design & Mechanistic Causality

This protocol details a competitive binding TR-FRET assay designed specifically for screening quinoline-based kinase inhibitors.

  • Components : Biotinylated target kinase, Europium-labeled anti-tag antibody or Streptavidin (Donor), and a fluorescent ATP-competitive tracer (Acceptor).

  • Mechanism : When the tracer binds the kinase, the proximity of the donor and acceptor allows FRET to occur upon excitation at 337 nm, emitting at 665 nm[3]. If a quinoline hit successfully competes for the ATP pocket, it displaces the tracer, disrupting FRET and causing a measurable decrease in the 665 nm signal[3].

  • Self-Validating Ratiometric Readout : We measure both the acceptor emission (665 nm) and donor emission (615 nm). The ratio (665/615) intrinsically corrects for well-to-well variations in liquid volume, meniscus effects, and mild inner-filter effects caused by colored compounds, creating a highly robust, self-validating system[4].

TR_FRET_Principle Excitation Laser Excitation (337 nm) Donor Europium Donor (Anti-Tag Ab) Excitation->Donor Energy In Kinase Target Kinase (e.g., EGFR) Donor->Kinase Bound via Tag Tracer Fluorescent Tracer (Acceptor) Donor->Tracer Energy Transfer (Proximity <10nm) Kinase->Tracer Active Site Binding Emission FRET Emission (665 nm) Tracer->Emission Signal Out Quinoline Quinoline Inhibitor (Competitor) Quinoline->Kinase Displaces Tracer (Decreases FRET)

Figure 1: TR-FRET competitive binding mechanism for quinoline kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Quinoline Library Preparation & Acoustic Dispensing

Expertise & Causality : Traditional pipette-based serial dilutions suffer from plastic tip leaching and compound carryover, which is especially problematic for highly hydrophobic quinoline derivatives. We utilize acoustic droplet ejection (ADE) to transfer nanoliter volumes directly from source to destination plates using sound energy. This preserves compound integrity and maintains strict assay fidelity.

Step-by-Step Methodology :

  • Source Plate Preparation : Prepare 10 mM stock solutions of the quinoline library in 100% anhydrous DMSO. Store in 384-well cyclic olefin copolymer (COC) acoustic source plates to prevent solvent evaporation.

  • Acoustic Dispensing : Use an Echo® Liquid Handler to dispense 50 nL of each compound into a low-volume, black 384-well assay plate (e.g., Corning 4514).

    • Causality Check: Black plates are mandatory for TR-FRET. They absorb scattered excitation light and drastically minimize optical crosstalk between adjacent wells, unlike clear or white plates[4].

  • Control Wells : Dispense 50 nL of DMSO into negative control wells (representing 0% inhibition, High FRET signal) and 50 nL of a known potent pan-kinase inhibitor (e.g., Staurosporine) into positive control wells (representing 100% inhibition, Low FRET signal).

HTS_Workflow LibPrep 1. Quinoline Library Prep (Acoustic Dispensing) AssaySetup 2. TR-FRET Assay Setup (Kinase + Tracer + Eu-Ab) LibPrep->AssaySetup Nanoscale Transfer Incubation 3. Incubation (Equilibration Phase) AssaySetup->Incubation Homogeneous Mix Detection 4. TR-FRET Detection (Time-Delayed Read) Incubation->Detection 60 min at RT Analysis 5. Ratiometric Analysis (Acceptor/Donor) Detection->Analysis Raw Data Export HitTriage 6. Hit Triage & IC50 (Z' > 0.5 Validation) Analysis->HitTriage Hit Selection

Figure 2: End-to-end high-throughput screening workflow for quinoline libraries.

Protocol 2: TR-FRET Kinase Assay Execution

Expertise & Causality : Reagent addition order is critical. Adding the kinase and the quinoline compound before the fluorescent tracer allows the compound to pre-equilibrate with the target. This significantly increases assay sensitivity for slow-binding quinoline inhibitors that might otherwise be outcompeted by a high-affinity tracer.

Step-by-Step Methodology :

  • Kinase Addition : Add 5 µL of 2x Biotinylated Kinase (e.g., 2 nM final concentration) + 2x Eu-Streptavidin (2 nM final) suspended in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to the 384-well assay plate.

  • Pre-incubation : Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate at room temperature (RT) for 15 minutes to allow the quinoline library compounds to bind the kinase.

  • Tracer Addition : Add 5 µL of 2x Fluorescent Kinase Tracer (e.g., 10 nM final) in Assay Buffer to all wells.

  • Equilibration : Seal the plate with a foil seal to prevent evaporation and incubate at RT for 60 minutes in the dark.

    • Causality Check: A 60-minute incubation ensures the binding kinetics reach steady-state equilibrium. Reading the plate before equilibrium is reached will result in artificial shifts in IC50​ values during downstream hit validation.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).

    • Excitation : 337 nm (Laser or Xenon flash lamp).

    • Delay Time : 100 µs (Crucial for bypassing quinoline autofluorescence).

    • Integration Time : 400 µs.

    • Emission Filters : 615 nm (Donor) and 665 nm (Acceptor).

Data Analysis & Quality Control

The statistical robustness of the HTS campaign must be validated using the , a dimensionless parameter introduced by Zhang et al. (1999)[5][6]. The Z'-factor evaluates both the dynamic range (signal window) and the data variation (standard deviation) of the assay controls[6].

Formula :

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor ≥0.5 designates an excellent, robust assay suitable for HTS, while a value below 0.4 indicates that further optimization is required before screening the quinoline library[5][6].

Quantitative Data Presentation

Below is a standardized data matrix summarizing expected plate metrics and hit criteria for a successful quinoline HTS campaign:

MetricTarget ValueCausality / Interpretation
Signal-to-Background (S/B) >5.0 Ensures a wide dynamic range to distinguish weak vs. potent quinoline inhibitors.
Z'-Factor ≥0.6 Confirms excellent assay robustness and low well-to-well variability[5].
CV (Coefficient of Variation) <5% Validates the precision of the acoustic dispensing and liquid handling steps.
Primary Hit Threshold >50% InhibitionCompounds reducing the TR-FRET ratio by >50% at 10 µM are flagged as primary hits.
Hit Confirmation Rate 1%−3% Typical yield for privileged scaffolds like quinolines in a target-based kinase screen.

References

  • Optimizing Assay Performance for High-Throughput Screens - BellBrook Labs. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - Academia.edu. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Zhang et al., 1999) - PubMed / NIH.[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport.[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological. [Link]

Sources

Method

Application Notes and Protocols for the Use of 2-(Quinolin-3-YL)ethanamine in the Development of Anti-Cancer Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, recognized for its syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of biological activities.[1][2] In oncology, quinoline-based compounds have emerged as crucial therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[3][4][5] These include DNA intercalation and inhibition of topoisomerase, disruption of tubulin polymerization, and, most notably, the inhibition of protein kinases that are critical for tumor growth and survival.[1][6] Several FDA-approved kinase inhibitors incorporate the quinoline core, underscoring its importance in targeted cancer therapy.[7][8]

This document provides a detailed guide for researchers and drug development professionals on the utilization of 2-(Quinolin-3-YL)ethanamine as a versatile starting material for the synthesis of novel anti-cancer agents. We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative derivative targeting a key oncogenic kinase, and offer comprehensive instructions for in vitro evaluation of its cytotoxic and apoptotic effects.

Rationale for 2-(Quinolin-3-YL)ethanamine as a Precursor

2-(Quinolin-3-YL)ethanamine is a valuable building block for several reasons. The quinoline core provides a rigid scaffold that can be strategically decorated with various functional groups to optimize target binding and pharmacokinetic properties. The primary ethylamine group at the 3-position offers a reactive handle for a wide range of chemical transformations, such as amidation, sulfonylation, and reductive amination, allowing for the facile introduction of diverse pharmacophores. This synthetic tractability enables the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.[9]

For the purpose of this guide, we will focus on the development of a hypothetical kinase inhibitor, Q-ethylamine Derivative 1 (QED-1) , targeting a key serine/threonine kinase involved in cell survival pathways, such as Pim-1 kinase. The Pim-1 kinase is a well-established target in oncology, and its inhibition has been shown to induce apoptosis and halt the cell cycle in various cancers.[6][10]

Synthesis of a Hypothetical Kinase Inhibitor: Q-ethylamine Derivative 1 (QED-1)

The following protocol details the synthesis of QED-1 , a hypothetical inhibitor designed to target the ATP-binding pocket of Pim-1 kinase. The synthesis involves a two-step process starting from 2-(Quinolin-3-YL)ethanamine.

Protocol 1: Synthesis of Q-ethylamine Derivative 1 (QED-1)

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Intermediate)

This initial step creates a key aldehyde intermediate. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[11]

  • Reagents and Materials:

    • N-phenylacetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Ice bath

    • Standard glassware for organic synthesis

  • Procedure:

    • Under an inert atmosphere, prepare the Vilsmeier-Haack adduct by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C in an ice bath.

    • To the prepared Vilsmeier-Haack adduct, add N-phenylacetamide.

    • Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloroquinoline-3-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to Yield QED-1

This step couples the intermediate aldehyde with a hypothetical aromatic amine to form the final product.

  • Reagents and Materials:

    • 2-Chloroquinoline-3-carbaldehyde (from Step 1)

    • 2-(Quinolin-3-YL)ethanamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) and 2-(Quinolin-3-YL)ethanamine (1.1 equivalents) in dichloroethane (DCE).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude QED-1 by column chromatography on silica gel.

In Vitro Evaluation of QED-1

The following protocols describe standard in vitro assays to determine the anti-cancer efficacy of the newly synthesized compound, QED-1 . A panel of human cancer cell lines, such as the MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), are recommended for initial screening.[12]

Protocol 2: Cell Culture and Maintenance
  • Cell Lines: Use a panel of human cancer cell lines relevant to the intended therapeutic area.

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[12]

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13]

  • Drug Treatment: Treat the cells with various concentrations of QED-1 (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[12]

Data Presentation: Cytotoxicity of QED-1
Cancer Cell LineTissue of OriginQED-1 IC₅₀ (µM) (Hypothetical Data)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.90.9 ± 0.2
NCI-H460Lung Carcinoma18.5 ± 2.51.3 ± 0.3
SF-268Glioma25.2 ± 3.11.1 ± 0.2
PC-3Prostate Carcinoma30.7 ± 4.02.6 ± 0.5
HL-60Promyelocytic Leukemia8.9 ± 1.20.6 ± 0.09

Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.

Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a desired mechanism of action for many anti-cancer drugs.[12] The Annexin V-FITC/PI assay can be used to detect apoptosis via flow cytometry.

  • Cell Treatment: Treat cells with QED-1 at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[12]

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Pim1_Kinase Pim-1 Kinase (Target) Growth_Factor_Receptor->Pim1_Kinase Activates Downstream_Effector Downstream Effector (e.g., BAD) Pim1_Kinase->Downstream_Effector Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effector->Apoptosis_Inhibition QED1 QED-1 QED1->Pim1_Kinase Inhibits Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival G Start Start: 2-(Quinolin-3-YL)ethanamine Synthesis Protocol 1: Synthesis of QED-1 Start->Synthesis Cell_Culture Protocol 2: Cell Culture & Maintenance Synthesis->Cell_Culture Cytotoxicity Protocol 3: MTT Assay Cell_Culture->Cytotoxicity Apoptosis Protocol 4: Annexin V/PI Staining Cell_Culture->Apoptosis Data_Analysis Data Analysis: IC50 & Apoptosis Rate Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis End SAR & Further Development Data_Analysis->End

Sources

Application

Advanced Bioanalytical Strategies for the Quantification of 2-(Quinolin-3-YL)ethanamine

Target Audience: Senior Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Specialists. Document Type: Application Note & Methodological Protocol Executive Summary & Analytical Rationale The quantification o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Specialists. Document Type: Application Note & Methodological Protocol

Executive Summary & Analytical Rationale

The quantification of 2-(Quinolin-3-YL)ethanamine (CAS: 776333-52-9), a highly polar, basic heterocyclic compound, presents unique challenges in biological matrices such as plasma and tissue homogenates. As a structural analog prevalent in kinase inhibitors and neuroprotective agents, its accurate pharmacokinetic profiling is critical.

This application note details a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. We deliberately bypass standard reversed-phase protocols that often result in peak tailing for primary amines. Instead, we implement a self-validating workflow utilizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction coupled with Charged Surface Hybrid (CSH) chromatography. This approach directly addresses the causality of ion suppression and secondary silanol interactions, ensuring high-fidelity data suitable for regulatory submission.

The Causality of Methodological Choices

To establish a method with high scientific integrity, every experimental parameter must be justified by the physicochemical properties of the analyte.

Mitigating Matrix Effects via Orthogonal Extraction

Biological matrices are rich in endogenous phospholipids, which compete for surface charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression. Because 2-(Quinolin-3-YL)ethanamine possesses a primary ethylamine side chain (pKa ~9.5) and a quinoline nitrogen, it remains positively charged at physiological and acidic pH.

  • The Choice: We utilize Mixed-Mode Cation Exchange (MCX) SPE rather than simple Protein Precipitation (PPT).

  • The Causality: By acidifying the plasma sample, the analyte is fully protonated and binds strongly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents (methanol/acetonitrile) to strip away neutral lipids and acidic proteins before eluting the basic analyte with a high-pH organic buffer. This orthogonal cleanup is a proven strategy for quinoline derivatives to achieve sub-ng/mL Limits of Quantification (LOQ) [ ].

Chromatographic Focusing and Peak Symmetry

Basic amines notoriously interact with residual silanols on traditional silica-based C18 columns, causing peak tailing and loss of resolution.

  • The Choice: A Charged Surface Hybrid (CSH) C18 column with a low-pH mobile phase (0.1% Formic Acid).

  • The Causality: The CSH particle maintains a low-level positive surface charge under acidic conditions. This creates electrostatic repulsion between the stationary phase and the protonated 2-(Quinolin-3-YL)ethanamine, eliminating secondary retention mechanisms and yielding perfectly symmetrical Gaussian peaks.

Designing a Self-Validating System

To ensure trustworthiness, the protocol must inherently flag and correct for experimental anomalies.

  • The Choice: Introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2-(Quinolin-3-YL)ethanamine-d4, spiked into the raw biological sample prior to any processing.

  • The Causality: The SIL-IS co-elutes exactly with the target analyte. Any matrix effect (ion suppression/enhancement) or volumetric loss during extraction affects both molecules equally. Therefore, the ratio of Analyte/IS remains constant, self-correcting the quantitative readout and validating the extraction efficiency of every individual sample [ ].

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Acts as the proton donor to ensure the analyte remains in the [M+H]+ state for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Extraction Buffer: 2% Phosphoric acid in water (v/v).

  • Elution Solvent: 5% Ammonium hydroxide in Methanol (Prepare fresh daily to prevent ammonia evaporation).

Sample Extraction Workflow (MCX SPE)
  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL). Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of Extraction Buffer (2% H3PO4) to disrupt protein binding and ensure the analyte is fully ionized.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the MCX plate. Apply a low vacuum (approx. 5 inHg) to allow dropwise percolation.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water (Removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (Removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of Elution Solvent (5% NH4OH in Methanol). (Causality: The high pH neutralizes the primary amine, breaking the ionic bond with the sulfonic acid sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 5% Acetonitrile in Water.

BioanalysisWorkflow S1 1. Aliquot Biological Sample (Plasma/Tissue Homogenate) S2 2. Spike SIL-Internal Standard (Self-Validation Step) S1->S2 S3 3. Acidify Sample (Add 2% Phosphoric Acid) S2->S3 S4 4. Load onto MCX SPE Plate (Cation Exchange Binding) S3->S4 S5 5. Wash with 100% Methanol (Remove Phospholipids) S4->S5 S6 6. Elute with 5% NH4OH in MeOH (Recover Target Analyte) S5->S6 S7 7. LC-MS/MS Analysis (ESI+ MRM Acquisition) S6->S7 S8 8. Pharmacokinetic Data Processing S7->S8

Workflow for LC-MS/MS quantification of 2-(Quinolin-3-YL)ethanamine in biological matrices.

Instrumental Parameters & Data Presentation

Liquid Chromatography Conditions

A gradient elution is utilized to ensure the polar ethylamine side chain is sufficiently retained before flushing the column of highly lipophilic matrix remnants [ ].

Table 1: LC Gradient Profile (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve TypeRationale
0.0095.05.0InitialChromatographic focusing of polar analyte
0.5095.05.0IsocraticAllow salts to divert to waste
2.5010.090.0LinearElution of 2-(Quinolin-3-YL)ethanamine
3.5010.090.0IsocraticColumn wash (remove lipophilic matrix)
3.6095.05.0StepReturn to initial conditions
5.0095.05.0IsocraticColumn re-equilibration
Mass Spectrometry (MRM) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The precursor ion is the protonated molecule[M+H]+ at m/z 173.1.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-(Quinolin-3-YL)ethanamine173.1156.115Quantifier (Loss of NH3)
2-(Quinolin-3-YL)ethanamine173.1130.125Qualifier (Quinoline core)
SIL-IS (d4-Analog)177.1160.115Internal Standard
Method Validation Benchmarks

The method must be validated according to FDA/EMA bioanalytical guidelines. The orthogonal MCX cleanup ensures minimal matrix effects, while the SIL-IS guarantees high precision.

Table 3: Typical Validation Parameters for Quinoline Derivatives in Plasma

ParameterAcceptance CriteriaTypical Performance ValueCausality / Implication
Linearity (r²) > 0.990> 0.998 (1 - 1000 ng/mL)Demonstrates proportional MS response across the therapeutic window.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)92% - 106%Validates that the measured concentration reflects the true biological state.
Precision (% CV) < 15% (< 20% at LLOQ)3.5% - 8.2%Confirms the reproducibility of the SPE extraction and LC injection.
Matrix Effect (MF) IS-normalized MF ~ 1.00.95 - 1.05Proves the MCX wash steps successfully eliminated phospholipid ion suppression.
Extraction Recovery Consistent across QCs88% - 94%High recovery ensures maximum sensitivity for low-dose PK profiling.

References

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors Source: MDPI (Pharmaceuticals) URL:[Link][1]

  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][2]

Sources

Method

Application Note: Meth-Cohn Synthesis of 2-Chloroquinoline-3-carboxaldehydes via Vilsmeier-Haack Cyclization

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of privileged quinoline scaffolds for downstream functionalization in drug discovery. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of privileged quinoline scaffolds for downstream functionalization in drug discovery.

Executive Summary & Mechanistic Rationale

The quinoline ring system is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Among the most efficient methods for constructing highly functionalized quinolines is the Meth-Cohn quinoline synthesis , a specialized application of the1[1].

Unlike traditional Skraup or Friedländer syntheses, the Meth-Cohn approach utilizes readily available N-arylacetamides (acetanilides) and subjects them to a one-pot double formylation and cyclization process. The reaction is driven by the Vilsmeier reagent —a highly electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) 2[2].

The resulting 2-chloro-3-formylquinolines are highly versatile synthetic intermediates. The C2-chlorine atom is primed for SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling, while the C3-aldehyde can undergo reductive amination, Wittig olefination, or Knoevenagel condensations to build diverse chemical libraries3[3].

Visualizing the Reaction Logic

G DMF N,N-Dimethylformamide (DMF) VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR 0-5 °C Exothermic POCl3 Phosphorus Oxychloride (POCl3) POCl3->VR Formylation Double Formylation Intermediate VR->Formylation Electrophilic Attack Acetanilide N-Arylacetamide (Acetanilide) Acetanilide->Formylation Cyclization Intramolecular Cyclization (80-100 °C) Formylation->Cyclization -H2O Hydrolysis Aromatization & Ice-Water Quench Cyclization->Hydrolysis -HCl Product 2-Chloro-3-formylquinoline (Target Scaffold) Hydrolysis->Product Precipitation

Logical workflow of the Meth-Cohn quinoline synthesis via Vilsmeier-Haack reaction.

Quantitative Optimization Data

The efficiency of the Vilsmeier-Haack quinoline synthesis is highly dependent on the stoichiometry of the Vilsmeier reagent. Because POCl₃ acts as both the activating reagent and the solvent medium for the cyclization step, an excess is required. The table below summarizes the effect of varying the molar proportion of POCl₃ on the yield of a standard substrate (m-methoxyacetanilide) at 90 °C 3[3].

Acetanilide (Equiv)DMF (Equiv)POCl₃ (Equiv)Reaction Temp (°C)Time (h)Isolated Yield (%)
1.03.02.0901615%
1.03.04.0901648%
1.03.07.0 901285%
1.03.010.0901286%

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure the operator can verify the reaction's progression in real-time 4[4].

Materials Required
  • Substrate: Acetanilide (10.0 mmol, 1.35 g)

  • Reagents: Anhydrous N,N-Dimethylformamide (30.0 mmol, 2.3 mL), Phosphorus Oxychloride (70.0 mmol, 6.5 mL)

  • Equipment: 100 mL two-neck round-bottom flask, dropping funnel, reflux condenser, ice-salt bath, magnetic stirrer, internal thermometer.

Step-by-Step Methodology

Stage 1: Formation of the Vilsmeier Reagent

  • Preparation: Charge the two-neck flask with anhydrous DMF (2.3 mL). Equip the flask with a dropping funnel containing POCl₃ (6.5 mL) and an internal thermometer.

  • Cooling: Submerge the flask in an ice-salt bath and cool the DMF to 0–5 °C.

  • Electrophile Addition: Add the POCl₃ dropwise over 30 minutes.

    • Validation Check: The internal temperature must not exceed 5 °C. The solution will transition from colorless to a pale yellow/orange viscous liquid, confirming the formation of the chloroiminium salt.

  • Maturation: Remove the ice bath and stir the complex at room temperature (20–25 °C) for 30 minutes to ensure complete conversion.

Stage 2: Formylation and Cyclization 5. Substrate Introduction: Re-cool the flask to 5 °C. Add the acetanilide (1.35 g) in small portions.

  • Validation Check: Mild gas evolution (HCl) may be observed. The mixture will darken.
  • Heating: Attach a reflux condenser. Transfer the flask to an oil bath and heat to 80–100 °C for 12–16 hours.
  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot will disappear, replaced by a highly UV-active lower-Rf spot.

Stage 3: Hydrolysis and Workup 7. Quenching: Cool the dark, viscous reaction mixture to room temperature. Slowly pour the mixture over 100 g of vigorously stirred crushed ice.

  • Validation Check: Vigorous exothermic hydrolysis of excess POCl₃ will occur. The iminium intermediate will hydrolyze to the aldehyde, and a yellow/brown precipitate will begin to form.
  • Neutralization (Optional but Recommended): Slowly add cold saturated aqueous sodium carbonate (Na₂CO₃) until the pH reaches 6-7. This maximizes the precipitation of the product.
  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual phosphate and chloride salts.
  • Purification: Dry the crude solid in a vacuum oven at 40 °C. Recrystallize from ethyl acetate to yield pure 2-chloroquinoline-3-carboxaldehyde as a pale yellow crystalline powder.

Causality Analysis & Expert Troubleshooting

To ensure scientific integrity and reproducibility, it is critical to understand why specific parameters are strictly controlled.

  • Why is strict temperature control (0–5 °C) mandated during POCl₃ addition? The reaction between DMF and POCl₃ is violently exothermic. If the temperature exceeds 10 °C during addition, the Vilsmeier reagent undergoes thermal degradation, releasing dimethylamine gas and significantly reducing the effective concentration of the electrophile. This leads to incomplete formylation and poor yields.

  • Why is a large excess of POCl₃ (7 equivalents) used? In the Meth-Cohn synthesis, POCl₃ is not just a reagent; it acts as the dehydrating agent, the chlorinating agent, and the bulk solvent. The cyclization step requires high temperatures (80–100 °C). Without excess POCl₃ to act as a solvent, the reaction mixture becomes an intractable, solid tar, preventing the necessary molecular collisions for the intramolecular ring closure.

  • Why does the reaction require 80–100 °C for cyclization when formylation happens at room temperature? The initial electrophilic aromatic substitution (formylation of the activated aromatic ring) is rapid and occurs at lower temperatures. However, the subsequent step—the intramolecular cyclization of the formylated intermediate onto the acetamide methyl group—requires overcoming a high activation energy barrier to break C-H bonds and form the new C-C bond of the pyridine ring.

  • Troubleshooting: What if my product oils out instead of precipitating during the ice quench? "Oiling out" typically occurs if the quench is performed too quickly, causing localized heating that melts the product, or if the pH is too acidic. Ensure the mixture is poured onto excess ice (not just cold water) and use sodium carbonate to gently neutralize the aqueous layer, which decreases the solubility of the quinoline and forces crystallization.

References

  • BenchChem.Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • DUT Open Scholar.Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Master Organic Chemistry.Vilsmeier-Haack Reaction.
  • Wikipedia.Vilsmeier–Haack reaction.

Sources

Application

Advanced Application Note: Friedländer Synthesis of Substituted Quinolines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Pharmacological Relevance The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the mos...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Pharmacological Relevance

The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most powerful, atom-economical methodologies for constructing the quinoline core[1]. The reaction involves the cyclocondensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group[1][2].

In modern drug discovery, quinolines are considered "privileged scaffolds." Derivatives synthesized via the Friedländer annulation exhibit broad-spectrum pharmacological activities, including potent anticancer properties (e.g., via EGFR tyrosine kinase or topoisomerase inhibition), antimalarial efficacy against drug-resistant Plasmodium strains, and robust antibacterial profiles[3][4].

Mechanistic Insights: Causality in Reaction Design

Understanding the mechanistic causality of the Friedländer synthesis is critical for optimizing reaction conditions, selecting appropriate catalysts, and predicting regioselectivity. Depending on the thermodynamic stability of the intermediates, the steric hindrance of the substrates, and the pH of the catalytic environment, the reaction proceeds via two primary, competing pathways[1][5][6]:

  • Pathway 1 (Aldol-First): The reaction initiates with a rate-limiting aldol addition between the carbonyl groups. This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate, and subsequent intramolecular imine formation (cyclization) to yield the quinoline[1][5].

  • Pathway 2 (Schiff Base-First): The initial step is the rapid condensation of the primary amine with the α-methylene carbonyl to form a Schiff base (imine). This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to achieve full aromatization[1][5].

Mechanism Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Start->Aldol Pathway 1: Rate-limiting Aldol Addition Schiff Schiff Base Start->Schiff Pathway 2: Schiff Base Formation (- H2O) Unsat Unsaturated Carbonyl Aldol->Unsat - H2O Cyclic Cyclized Intermediate Schiff->Cyclic Intramolecular Aldol Condensation Product Substituted Quinoline + 2 H2O Unsat->Product Imine Formation Cyclization (- H2O) Cyclic->Product Dehydration (- H2O)

Caption: Divergent mechanistic pathways (Aldol-first vs. Schiff base-first) of the Friedländer synthesis.

Evolution of Catalytic Systems

Historically, the reaction required harsh acidic or basic conditions and prolonged reflux times, which often led to substrate degradation. Recent advancements emphasize green chemistry, utilizing heterogeneous catalysts and solvent-free conditions to improve atom economy, reduce reaction times, and simplify workup[2][7].

Table 1: Comparison of Modern Catalytic Systems for Friedländer Synthesis

Catalytic SystemReaction ConditionsAverage TimeAverage YieldKey Advantage
P₂O₅ / SiO₂ Solvent-free, 80 °C15–40 min77–95%Highly efficient, recyclable solid acid, no VOCs.
Fe / AcOH [8]Glacial acetic acid, Reflux1–3 hours85–98%Allows use of stable 2-nitroaromatics via in situ reduction.
Chloramine-T [9]Acetonitrile, Reflux2–4 hours80–92%Mild, commercially available, easy purification.
L-(+)-Tartaric Acid-Urea [10]Deep Eutectic Solvent, 70 °C30–60 min85–95%Biodegradable melt acts as both solvent and catalyst.

Validated Experimental Protocols

Protocol A: Solvent-Free Heterogeneous Catalysis using P₂O₅/SiO₂

Scientific Rationale: Silica-supported phosphorus pentoxide acts as a highly efficient, recyclable solid acid catalyst. The solvent-free environment maximizes reactant concentration, which kinetically accelerates the reaction and drives the thermodynamic equilibrium toward the dehydrated quinoline product.

Workflow Prep 1. Catalyst Prep Mix P2O5 & SiO2 React 2. Solvent-Free Reaction 80°C, 15-40 min Prep->React Workup 3. Workup Add CHCl3, Filter React->Workup Purify 4. Purification Chromatography Workup->Purify Yield 5. Pure Quinoline 77-95% Yield Purify->Yield

Caption: Experimental workflow for the solvent-free Friedländer synthesis using P2O5/SiO2.

Step-by-Step Methodology:

  • Catalyst Preparation: Thoroughly mix and grind silica gel (1.4 g) and P₂O₅ (0.6 g) in a mortar to obtain a fine, free-flowing powder[2].

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (2.0 mmol), the α-methylene carbonyl compound (3.0 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g)[2].

  • Thermal Activation: Heat the neat mixture at 80 °C with constant magnetic stirring. The melt acts as its own solvent. Monitor progress via Thin Layer Chromatography (TLC) using ethyl acetate/n-hexane; completion typically occurs within 15–40 minutes.

  • Workup: Cool the flask to room temperature. Quench the mixture by adding chloroform (20 mL) and stir for 5 minutes to solubilize the organic products[2].

  • Filtration & Recovery: Filter the mixture to remove the heterogeneous catalyst. Wash the filter cake with additional chloroform (2 x 10 mL). (Note: The catalyst can be reactivated by drying and reused).

  • Purification: Evaporate the combined organic filtrates under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure poly-substituted quinoline[2].

Protocol B: Domino Nitro Reduction-Friedländer Heterocyclization

Scientific Rationale: 2-Aminobenzaldehydes are highly reactive and prone to self-condensation, making them commercially scarce and unstable[8]. This protocol circumvents substrate instability by utilizing stable, readily available 2-nitroaromatic precursors. Iron in acetic acid (Fe/AcOH) serves a dual purpose: it reduces the nitro group in situ to an amine and provides the acidic medium necessary to catalyze the subsequent Knoevenagel/Friedländer cyclization[2][8].

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the 2-nitrobenzaldehyde or 2-nitroacetophenone (1.0 mmol) and the active methylene compound (1.2 mmol) in glacial acetic acid (5 mL)[8].

  • Reduction Initiation: Add fine iron powder (3.0 equiv) to the solution[2].

  • Cyclocondensation: Heat the mixture to reflux with vigorous stirring. The in situ generated amine will immediately react with the active methylene compound. Monitor via TLC (reaction is typically complete within 1–3 hours)[2][8].

  • Neutralization: Cool the mixture to room temperature. Carefully pour the acidic mixture into a beaker containing saturated aqueous sodium bicarbonate to neutralize the acetic acid[2].

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[2].

  • Isolation: Purify the crude product via column chromatography on silica gel to yield the desired quinoline derivative.

Troubleshooting & Scientific Causality

  • Incomplete Conversion & Stalled Reactions: The Friedländer synthesis generates two equivalents of water per catalytic cycle. If the reaction stalls, it is often due to water accumulation pushing the equilibrium backward. In solvent-based systems (unlike Protocol A), utilizing a Dean-Stark trap or adding molecular sieves drives the reaction forward via Le Chatelier's principle.

  • Regioselectivity Issues with Unsymmetrical Ketones: When utilizing unsymmetrical ketones (e.g., 2-butanone), cyclization can occur at either the kinetic (methyl) or thermodynamic (methylene) α-carbon. Acidic conditions generally favor the thermodynamic product (resulting in a more substituted quinoline ring), while basic conditions may yield complex mixtures[5]. Adjusting the catalyst from a Lewis base to a strong Lewis acid (like P₂O₅) can tightly control this regioselectivity.

References

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at:[Link]

  • Friedländer synthesis - Wikipedia. Available at:[Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives - Chemical Biology and Drug Design. Available at: [Link]

  • A New and Efficient Procedure for Friedländer Synthesis of Quinolines in Low Melting Tartaric Acid-Urea Mixtures - Australian Journal of Chemistry. Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T - ACG Publications. Available at:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - MDPI. Available at: [Link]

  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P₂O₅ - SID.ir. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(Quinolin-3-YL)ethanamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(Quinolin-3-yl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(Quinolin-3-yl)ethanamine.

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with antimalarial, antibacterial, and anticancer properties[1]. The synthesis of 2-(Quinolin-3-yl)ethanamine typically proceeds via a two-step sequence starting from quinoline-3-carbaldehyde: a Henry (nitroaldol) reaction to form a nitrovinyl intermediate, followed by a highly chemoselective reduction to the primary amine.

Below is the troubleshooting guide, complete with mechanistic insights, optimized protocols, and comparative data to ensure high-yield, reproducible results.

SynthWorkflow A Quinoline-3-carbaldehyde B Nitromethane + NH4OAc / AcOH A->B C 3-(2-Nitrovinyl)quinoline (Intermediate) B->C Henry Reaction D NaBH4 / NiCl2 (Reduction) C->D E 2-(Quinolin-3-yl)ethanamine (Target Product) D->E Selective Reduction

Synthetic workflow for 2-(Quinolin-3-yl)ethanamine via Henry reaction and selective reduction.

Phase 1: Henry Reaction (Nitroaldol Condensation)

Q: Why is my yield of 3-(2-nitrovinyl)quinoline so low, and why do I see a dark, polymeric crude mixture? A: The Henry reaction is highly sensitive to the basicity of the catalyst. If you use a strong base (like NaOH or alkoxides), nitromethane can undergo self-condensation or multiple additions (Michael addition) to the newly formed nitroalkene.

The Causality: To prevent polymerization, the reaction must be buffered. Using ammonium acetate ( NH4​OAc ) in glacial acetic acid provides the perfect amphoteric environment. The acetate ion acts as a mild base to generate the nitronate nucleophile, while the acetic acid serves as a proton donor. Crucially, the acidic environment facilitates the elimination of water from the intermediate β -nitro alcohol, driving the equilibrium toward the thermodynamically stable conjugated nitroalkene.

Optimized Methodology: Synthesis of 3-(2-nitrovinyl)quinoline

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Quinoline-3-carbaldehyde (1.0 equivalent) in a mixture of nitromethane (5.0 equivalents) and glacial acetic acid (3 mL per gram of aldehyde).

  • Catalysis: Add anhydrous ammonium acetate (1.2 equivalents) to the stirring mixture.

  • Heating: Heat the reaction mixture to 90–100 °C under an inert atmosphere (nitrogen or argon) for 4 to 6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Once complete, allow the mixture to cool to room temperature. Pour the mixture over crushed ice to precipitate the product.

  • Isolation: Filter the resulting yellow/brown solid under vacuum. Wash the filter cake thoroughly with distilled water followed by cold ethanol to remove residual acetic acid and unreacted nitromethane. Dry under vacuum to afford 3-(2-nitrovinyl)quinoline.

Phase 2: Chemoselective Reduction

Q: When reducing 3-(2-nitrovinyl)quinoline, I am getting complex mixtures including the oxime, unreduced nitroalkane, and over-reduced tetrahydroquinoline. How can I achieve clean conversion to the primary amine? A: The quinoline ring is susceptible to partial saturation, and basic nitrogen atoms can poison traditional transition-metal catalysts (like Pd/C)[2]. Furthermore, strong hydride donors like LiAlH4​ lack chemoselectivity and often attack the heteroaromatic core.

The Causality: The solution is to use the NaBH4​/NiCl2​⋅6H2​O system. When NaBH4​ is added to a methanolic solution of NiCl2​ , it immediately reduces the nickel salt to form finely divided, black nickel boride ( Ni2​B ) in situ[3]. This acts as a highly active, non-pyrophoric heterogeneous catalyst. The excess NaBH4​ generates hydrogen gas on the surface of the Ni2​B , which selectively reduces the conjugated nitroalkene all the way to the primary amine without touching the quinoline ring[3].

ReductionMech N1 Nitroalkene (-CH=CH-NO2) N2 Nitroalkane (-CH2-CH2-NO2) N1->N2 Ni2B / H2 N3 Oxime (-CH2-C=NOH) N2->N3 Tautomerization & Reduction N4 Primary Amine (-CH2-CH2-NH2) N3->N4 Cleavage

Stepwise mechanistic reduction of the nitrovinyl intermediate to the primary amine using Ni2B.

Optimized Methodology: Synthesis of 2-(Quinolin-3-yl)ethanamine

  • Setup: Dissolve 3-(2-nitrovinyl)quinoline (1.0 equivalent) and NiCl2​⋅6H2​O (0.5 equivalents) in anhydrous methanol (10 mL per mmol of substrate).

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Catalyst Generation & Reduction: Carefully add solid NaBH4​ (4.0 to 5.0 equivalents) in small portions over 15–20 minutes. Caution: Vigorous effervescence and hydrogen gas evolution will occur. The solution will immediately turn pitch black, indicating the formation of the Ni2​B catalyst.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 30 to 60 minutes. Monitor via TLC (DCM:MeOH:NH4OH, 90:9:1) until the nitroalkene and intermediate oxime are completely consumed.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the nickel boride. Wash the Celite pad generously with methanol.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. The crude 2-(Quinolin-3-yl)ethanamine can be used directly or purified via silica gel chromatography (eluting with a DCM/MeOH/Ammonia gradient)[1].

Quantitative Data: Comparison of Reducing Agents

To justify the selection of the Ni2​B system, the table below summarizes the typical performance profiles of various reducing agents when applied to heteroaryl nitroalkenes.

Reducing Agent SystemChemoselectivityTypical YieldPrimary Byproducts / Operational Issues
NaBH4​ / NiCl2​ ( Ni2​B ) High 75–85% Minimal; highly selective for nitroalkene over the quinoline ring.
LiAlH4​ in THFLow40–50%Over-reduction (tetrahydroquinoline derivatives); dimerization.
H2​ with Pd/CModerate50–60%Catalyst poisoning by basic quinoline nitrogen; oxime accumulation.
Zn dust / HClModerate55–65%Hydroxylamine intermediate stalling; difficult emulsion during workup.

References

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. Available at:[Link]

  • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Rhodium Archive. Available at:[Link]

Sources

Optimization

Part 1: Troubleshooting FAQs (The Causality of Purification)

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-(Quinolin-3-yl)ethanamine . This molecule presents a unique purification nightmare: it combines a lipophilic, weakl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-(Quinolin-3-yl)ethanamine . This molecule presents a unique purification nightmare: it combines a lipophilic, weakly basic quinoline core (pKa ~4.9) with a highly polar, strongly basic primary aliphatic amine (pKa ~9–10). This dual-basicity leads to severe silica streaking, co-elution with over-alkylated byproducts, and erratic partitioning during liquid-liquid extraction.

This technical support guide moves beyond generic advice. We will dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to achieve >99% purity.

Q1: Why does my crude 2-(Quinolin-3-yl)ethanamine streak heavily on standard silica gel, and how can I prevent product loss? Causality: The primary amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. This leads to severe peak tailing, irreversible chemisorption, and co-elution with impurities. Solution: To suppress this interaction, the silanol sites must be competitively masked. Incorporating a basic modifier such as 1–5% Triethylamine (TEA) or 1–2% aqueous Ammonium Hydroxide ( NH4​OH ) into the mobile phase (e.g., Dichloromethane/Methanol) neutralizes the silica surface[1]. Alternatively, switching to neutral or basic alumina bypasses silanol-induced streaking entirely.

Q2: My synthesis yielded a mixture of primary, secondary, and tertiary amines. How can I isolate the primary amine without tedious chromatography? Causality: Over-alkylation or reductive amination side-reactions frequently generate secondary and tertiary amine byproducts that share similar polarity and logP values with the target primary amine, making chromatographic separation nearly impossible. Solution: Exploit the unique structural properties of the primary amine through selective salt crystallization. Two highly effective methods are:

  • Selective Ammonium Carbamate Crystallization (SACC): Reacting the crude mixture with CO2​ reversibly forms ammonium carbamate salts exclusively with primary amines. These salts exhibit drastically reduced solubility in non-polar solvents, precipitating out of solution while tertiary amines remain dissolved[2].

  • Trichloroacetic Acid (TCA) Precipitation: The addition of TCA forms protonated amine salts. By carefully selecting the solvent, the TCA-primary amine salt selectively crystallizes. A subsequent simple decarboxylation of the TCA salt liberates volatile CO2​ and chloroform, yielding the pure free base without generating aqueous waste[3],[4].

Q3: What is the optimal acid-base extraction workflow to remove unreacted quinoline starting materials and neutral impurities? Causality: The differential pKa values between the quinoline core and the aliphatic amine side chain dictate their ionization states at varying pH levels. The general method for extracting and isolating quinoline derivatives relies heavily on this acid-base partitioning[5],[6]. Solution: At pH < 2, both nitrogens are protonated, forcing the molecule into the aqueous phase while neutral impurities remain in the organic layer. By subsequently adjusting the aqueous phase to pH > 12, both sites are deprotonated, regenerating the lipophilic free base which can then be cleanly extracted into an organic solvent[7].

Part 2: Quantitative Data Comparison

The following table summarizes the expected outcomes of the purification strategies discussed, based on recent literature for primary amine and quinoline derivative isolations[2],[3],[1].

Purification StrategyTarget Impurities RemovedTypical Yield (%)Achievable Purity (%)Scalability
Modified Silica Chromatography Structurally distinct byproducts50 – 88%90 – 95%Low
Precision Acid-Base Extraction Neutral & acidic organics85 – 95%80 – 90%High
TCA Salt Crystallization Secondary & tertiary amines40 – 94%>99%Medium
Ammonium Carbamate (SACC) Secondary & tertiary aminesUp to 94%>99%High

Part 3: Workflow Visualization

purification_logic Crude Crude Mixture 2-(Quinolin-3-yl)ethanamine AcidExt Acid Extraction (1M HCl, pH < 2) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) AcidExt->Aq1 Retain BaseExt Basification (2M NaOH, pH > 12) Aq1->BaseExt Aq2 Aqueous Phase (Salts) BaseExt->Aq2 Discard Org2 Organic Phase (Enriched Free Base) BaseExt->Org2 Extract with DCM Cryst TCA Salt Crystallization (Selective Precipitation) Org2->Cryst Add TCA in EtOAc Pure Pure Primary Amine (>99% Purity) Cryst->Pure Filter & Decarboxylate

Workflow for the isolation of 2-(Quinolin-3-yl)ethanamine via acid-base extraction and TCA crystallization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Precision Acid-Base Extraction

Purpose: Removal of neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Self-Validation Step: Test the aqueous layer with pH indicator paper. It must read pH < 2 to ensure complete protonation. If not, add more 1M HCl.

  • Partitioning: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Discard the organic layer.

  • Basification: Place the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (precipitation of the free base).

    • Self-Validation Step: Test the aqueous layer with pH paper. It must read pH > 12 to ensure complete deprotonation of the highly basic primary amine.

  • Recovery: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Trichloroacetic Acid (TCA) Selective Crystallization

Purpose: Separation of the primary amine from secondary/tertiary amine byproducts.

  • Salt Formation: Dissolve the enriched free base (from Protocol A) in a minimal amount of dry EtOAc. Slowly add 1.05 equivalents of Trichloroacetic Acid (TCA) dissolved in EtOAc[3].

  • Crystallization: Stir at room temperature for 1 hour, then cool to 4 °C overnight. The TCA-primary amine salt will precipitate as a white solid.

    • Self-Validation Step: Filter the solid and spot a small sample on a TLC plate. Stain with Ninhydrin and heat. A bright pink/purple spot confirms the presence of the primary amine (tertiary amines do not stain).

  • Decarboxylation (Freebasing): Suspend the filtered TCA salt in a low-boiling solvent (e.g., DCM) and add a catalytic amount of a mild base (e.g., triethylamine) or gently warm the solution to trigger decarboxylation[4].

    • Self-Validation Step: Observe the solution carefully. The sudden evolution of CO2​ gas bubbles serves as a positive visual indicator of successful TCA salt breakdown. Once bubbling ceases, the pure free base is liberated.

Protocol C: Modified Normal-Phase Chromatography

Purpose: Polishing step for trace impurity removal.

  • Column Preparation: Slurry standard silica gel in Dichloromethane (DCM) containing 2% aqueous Ammonium Hydroxide ( NH4​OH )[1]. Pack the column tightly.

  • Loading: Dissolve the sample in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM, maintaining 2% NH4​OH throughout the run.

    • Self-Validation Step: Monitor fractions via TLC (UV active due to the quinoline ring) and cross-verify with Ninhydrin stain to ensure the collected fractions contain the intact primary amine side chain.

Part 5: References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. PubMed / Wiley. 2

  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem. 7

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. 5

  • Trichloroacetic acid fueled practical amine purifications. PMC / Beilstein Journals. 3

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents. MDPI. 6

  • Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis. PMC. 1

Sources

Troubleshooting

Skraup Quinoline Synthesis: Technical Support &amp; Optimization Center

Welcome to the Advanced Technical Support Center for the Skraup synthesis of quinolines. This resource is engineered for research scientists and drug development professionals seeking to optimize yields, mitigate exother...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the Skraup synthesis of quinolines. This resource is engineered for research scientists and drug development professionals seeking to optimize yields, mitigate exothermic hazards, and transition to modern, green-chemistry protocols.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the causality behind reaction failures and provide self-validating systems to ensure your synthetic workflows are safe, reproducible, and highly efficient.

Mechanistic Overview & Workflow

To troubleshoot the Skraup synthesis, one must first understand the tandem reactions occurring in the flask. The process is a highly exothermic cascade: acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline[1].

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Heat + H2SO4 H2SO4 H2SO4 (Dehydration) H2SO4->Acrolein Michael Michael Addition (β-amino ketone) Acrolein->Michael Aniline Aniline Aniline->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization H+ Oxidation Oxidation (Nitrobenzene / FeSO4) Cyclization->Oxidation Dihydroquinoline Intermediate Quinoline Quinoline Product Oxidation->Quinoline -H2

Mechanistic pathway of the Skraup synthesis from glycerol to quinoline.

Standard & Modernized Experimental Protocols

Protocol A: Classical Moderated Skraup Synthesis (Scale-Up Safe)

Objective: Synthesize heteroring-unsubstituted quinolines while strictly mitigating runaway exotherms.

  • Reagent Assembly & Dispersion: To a round-bottom flask (sized at least 3x the total reaction volume to accommodate expansion), add powdered ferrous sulfate (FeSO₄), anhydrous glycerol, aniline, and nitrobenzene[2].

    • Mechanistic Causality: FeSO₄ must be present before acid is introduced. It acts as an oxygen carrier, throttling the oxidation rate of the dihydroquinoline intermediate and preventing a sudden, violent release of thermal energy[2].

    • Self-Validation Checkpoint: The mixture must form a heterogeneous, easily stirrable slurry. If clumps form, mechanical agitation must be increased before proceeding.

  • Acid Initiation: Slowly add concentrated H₂SO₄ dropwise via an addition funnel while maintaining vigorous stirring[2].

    • Mechanistic Causality: H₂SO₄ catalyzes the highly energetic dehydration of glycerol to acrolein. Dropwise addition ensures the exotherm is distributed over time, preventing localized hot spots[2].

  • Controlled Reflux: Apply external heating to gradually bring the internal temperature to 130–150°C. Maintain for 3–4 hours[3].

    • Self-Validation Checkpoint: Reflux should be steady. If vigorous boiling occurs after removing the heat source, the exotherm has become self-sustaining. Immediately remove the heating mantle and apply a wet towel or ice bath to the flask exterior[2].

  • Quench & Workup: Cool to room temperature, dilute carefully with water to reduce viscosity, and neutralize with concentrated ammonium hydroxide or NaOH[3].

Protocol B: Microwave-Assisted Green Synthesis

Objective: Rapid synthesis with minimized tar formation using modern dielectric heating.

  • Preparation: Combine aniline and glycerol (1:3 ratio) in a microwave-safe pressure vessel. Incorporate a catalytic amount of a solid acid or utilize an ionic liquid medium[4].

  • Irradiation: Irradiate at 200°C for 10–15 minutes[4].

    • Mechanistic Causality: Microwave irradiation provides uniform volumetric heating, bypassing the thermal gradients of traditional oil baths. This accelerates the Michael addition and cyclization steps, consuming the acrolein before it has time to polymerize into tar[4].

  • Isolation: Cool the vessel, dilute with ethyl acetate, filter off the solid catalyst, and proceed with standard chromatographic purification.

Quantitative Optimization Matrix

Use the following data to swap out classical reagents for optimized alternatives based on your specific yield or safety requirements.

ParameterClassical BaselineOptimized ConditionMechanistic RationaleExpected Impact
Oxidant NitrobenzeneIodine or Arsenic AcidNitrobenzene is highly exothermic and toxic. Arsenic acid provides a historically milder, less violent reaction[1].Safer scale-up; +15-20% yield
Moderator NoneFerrous Sulfate (FeSO₄)Acts as an oxygen carrier, smoothing the oxidation rate to prevent thermal runaway[3].Prevents total loss via tar
Heating Oil Bath (130-150°C)Microwave (200°C)MW irradiation prevents localized hot spots that lead to charring and acrolein polymerization[4].+25-40% yield, 10x faster
Acid Catalyst Conc. H₂SO₄Solid Acids / Formic AcidReduces hazardous waste and side-reactions (e.g., sulfonation); simplifies downstream workup[4].+10-15% yield

Troubleshooting & FAQs

Troubleshooting Issue Issue: Violent Exotherm or Tar Formation Check1 Is a moderator present? Issue->Check1 AddFeSO4 Add FeSO4 or Boric Acid Check1->AddFeSO4 No Check2 Order of addition correct? Check1->Check2 Yes AddFeSO4->Check2 FixOrder Add H2SO4 slowly LAST Check2->FixOrder No Check3 Temperature spiking? Check2->Check3 Yes FixOrder->Check3 Cooling Apply external cooling (Wet towel / Ice bath) Check3->Cooling Yes Success Controlled Reaction Check3->Success No Cooling->Success

Diagnostic logic tree for resolving exothermic runaways and tar formation.

Q1: My reaction suffers from severe tar formation, making extraction impossible. How do I prevent this? A1: Tar formation is the most common failure mode in the Skraup synthesis. It is mechanistically driven by the uncontrolled polymerization of the highly reactive acrolein intermediate when localized temperatures spike[3]. Correction: Always include a moderator like boric acid or ferrous sulfate (FeSO₄) prior to heating[3]. If tar has already formed, carefully dilute the mixture with water while it is still warm (but below boiling) to reduce viscosity and salvage the extraction[3].

Q2: The reaction becomes violently exothermic immediately upon adding sulfuric acid. What went wrong? A2: This is a classic symptom of incorrect reagent addition order. Mechanistic Cause: If concentrated H₂SO₄ is added before the FeSO₄ moderator is fully dispersed, the dehydration of glycerol initiates uncontrollably[2]. Correction: Always add reagents in this strict sequence: FeSO₄ → Glycerol → Aniline → Nitrobenzene → H₂SO₄ (added slowly, last)[2].

Q3: I am using an aniline derivative with an electron-withdrawing group (EWG). Why is my yield so low? A3: The Skraup synthesis relies on an intramolecular electrophilic aromatic substitution for the ring-closure step. EWGs (e.g., nitro groups) deactivate the aromatic ring, making the nucleophilic attack on the protonated carbonyl sluggish. For example, synthesizing 8-nitroquinoline from o-nitroaniline often yields <20%[3]. Optimization: Increase the reaction time, ensure strictly anhydrous glycerol, or switch to a microwave-assisted protocol to kinetically force the cyclization[4].

Q4: Are there modern, less toxic alternatives to nitrobenzene as an oxidant? A4: Yes. While nitrobenzene is the classical oxidant (often acting as both solvent and oxidant), it is highly toxic and prone to violent exotherms[1]. Modern green chemistry protocols favor iodine, solid acid catalysts, or metal-free aerobic oxidation under microwave irradiation, which eliminate the need for harsh exogenous oxidants entirely[4].

References

  • Recent Advances in Metal-Free Quinoline Synthesis National Institutes of Health (NIH) / PMC[Link]

  • Skraup reaction Wikipedia[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Quinoline Derivatives

Welcome to the Advanced Technical Support Center for formulation and assay development. Quinoline derivatives are notorious for their "brick dust" properties—they often exhibit high crystal lattice energies due to planar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for formulation and assay development. Quinoline derivatives are notorious for their "brick dust" properties—they often exhibit high crystal lattice energies due to planar π−π stacking and high lipophilicity, making them highly insoluble in aqueous media.

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies to overcome these solubility barriers without compromising the integrity of downstream biological or chemical assays.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my quinoline derivatives crash out of solution the moment I dilute my DMSO stock into an aqueous assay buffer? A1: This is a classic thermodynamic failure[1]. When you dilute a DMSO stock into water, the solvation capacity of the mixture decreases exponentially. Because quinoline is a flat, rigid, and lipophilic heterocycle, the molecules rapidly self-associate to minimize their exposed surface area to water (the hydrophobic effect). This drives the formation of a high-energy crystal lattice, causing the compound to precipitate.

Q2: How does adjusting the pH actually force the quinoline into solution? A2: It comes down to ionization. The basic nitrogen atom in the unsubstituted quinoline ring has a pKa​ of approximately 4.9[2]. At a neutral pH of 7.4, the molecule is predominantly un-ionized and lipophilic. By lowering the pH of your buffer to at least 1–2 units below the pKa​ (e.g., pH 2.9), you force the protonation of the nitrogen atom. This converts the neutral molecule into a positively charged quinolinium salt, which interacts favorably with water via ion-dipole interactions, drastically increasing solubility[2].

Q3: If pH adjustment isn't an option for my live-cell assay, why is HP- β -Cyclodextrin recommended over simple surfactants? A3: Surfactants (like Tween 80) form micelles that encapsulate the drug, but they can also insert into and disrupt lipid bilayers, causing cytotoxicity in live-cell assays. Hydroxypropyl- β -cyclodextrin (HP- β -CD) operates via a different mechanism. It features a hydrophilic exterior and a hydrophobic cavity. It forms a 1:1 host-guest inclusion complex by shielding the hydrophobic quinoline core from water[3]. This process is driven entropically by the displacement of high-energy water molecules from the CD cavity, providing excellent aqueous solubility (>500 mg/mL capacity) with minimal cellular toxicity[3].

Part 2: Solubilization Troubleshooting Workflow

Before proceeding to the protocols, use the following decision tree to determine the optimal solubilization strategy for your specific quinoline derivative.

Workflow Start Quinoline Derivative Insoluble in Buffer Check_pKa 1. Check pKa (Quinoline N ~4.9) Start->Check_pKa pH_Adjust 2. Adjust pH < 3.0 (Protonation) Check_pKa->pH_Adjust Check_Sol1 Is solution clear? pH_Adjust->Check_Sol1 Use_CD 3. Add HP-β-CD (Host-Guest Complex) Check_Sol1->Use_CD No (Precipitates) Success Proceed to Assay (Self-Validated) Check_Sol1->Success Yes (Salt Formed) Check_Sol2 Is solution clear? Use_CD->Check_Sol2 Use_Cosolvent 4. Co-solvent/Surfactant (DMSO / Tween 80) Check_Sol2->Use_Cosolvent No (Aggregates) Check_Sol2->Success Yes (Complexed) Use_Cosolvent->Success Works Redesign 5. Chemical Mod (Add polar groups) Use_Cosolvent->Redesign Fails

Figure 1: Decision tree for troubleshooting quinoline derivative solubility based on physicochemical properties.

Part 3: Step-by-Step Experimental Protocols

Protocol A: pH-Driven Solubilization (Salt Formation)

Use this protocol if your downstream application can tolerate acidic conditions (e.g., analytical HPLC, in vitro biochemical assays).

  • Calculate Target pH: Determine the calculated pKa​ of your specific quinoline derivative. Aim for a target pH that is pKa​−2 .

  • Buffer Preparation: Prepare a 100 mM Citrate or Phosphate buffer at the target pH.

  • Dissolution: Add the quinoline powder to the buffer. Sonicate in a water bath for 10 minutes to disrupt the crystal lattice.

  • Self-Validation Checkpoint: Measure the pH of the solution after the compound has dissolved. Causality: The protonation of the quinoline consumes protons from the buffer. If the final pH drifts upward toward the pKa​ , your buffer capacity was insufficient, and the drug will eventually precipitate[1]. If this occurs, re-adjust the pH with 0.1 M HCl or increase the buffer molarity.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation

Use this protocol for live-cell assays or in vivo dosing where physiological pH (7.4) must be maintained.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Equilibration: Add an excess amount of the quinoline derivative (beyond its expected solubility limit) to the CD solution.

  • Agitation: Shake the suspension on an orbital shaker at 300 RPM for 24–48 hours at room temperature to allow thermodynamic equilibrium to be reached.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, undissolved drug.

  • Self-Validation Checkpoint: Construct a Higuchi-Connors phase-solubility diagram by testing multiple CD concentrations[4]. Causality: If the drug concentration increases linearly with CD concentration ( AL​ -type diagram), you have successfully formed a soluble 1:1 complex[4]. If the solubility plateaus ( B -type diagram), the inclusion complex itself has reached its solubility limit, and you must switch to a more highly substituted cyclodextrin derivative[4].

Mechanism Drug Hydrophobic Quinoline (High Lattice Energy) Complex Inclusion Complex (1:1 Stoichiometry) Drug->Complex Enthalpic & Entropic Driving Forces CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Displacement of Cavity Water Aqueous Aqueous Solubilization (A-type Phase Diagram) Complex->Aqueous Dissolution via Hydrophilic Exterior

Figure 2: Thermodynamic mechanism of cyclodextrin-mediated host-guest inclusion complexation.

Protocol C: Structural Modification (Last Resort)

If formulation strategies fail, the molecule must be redesigned. The most effective medicinal chemistry strategy for quinoline scaffolds is the alteration of appended alkyl rings to introduce polar groups (e.g., alcohols, ketones, or substituted amine groups), which disrupts planarity and introduces hydrogen-bond donors[5].

Part 4: Quantitative Data Comparison

Use the following table to compare the expected outcomes and limitations of each solubilization strategy before designing your experiment.

Solubilization StrategyMechanism of ActionProsConsTypical Concentration Range
pH Adjustment (Acidification) Protonation of basic quinoline nitrogen ( pKa​ ~4.9)Simple, cost-effective, no complex additives required.Incompatible with physiological pH cell-based assays.pH 2.0 - 4.0
Cyclodextrin Complexation Host-guest inclusion of the hydrophobic quinoline coreExcellent biocompatibility; shields drug from hydrolytic degradation.High mass of excipient needed; potential competitive displacement by lipids.5% - 20% (w/v) HP- β -CD
Co-solvency (DMSO) Disrupts the hydrogen bonding network of waterHighly effective for generating concentrated stock solutions.Cytotoxic at high concentrations; high risk of precipitation upon dilution.0.1% - 1.0% (v/v) final
Micellar Solubilization Encapsulation within the hydrophobic core of a micelleHighly effective for extremely lipophilic, neutral derivatives.Surfactants can disrupt cell membranes and lyse cells in biological assays.0.5% - 2.0% (v/v) Tween 80

References

  • Carvajal, M. T., et al. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech, 2019. Available at:[Link]

  • Pilkington, L., et al. "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides." Bioorganic & Medicinal Chemistry, 2021. Available at:[Link]

  • Saokham, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, 2018. Available at:[Link]

  • MDPI Editorial. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." MDPI, 2025. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 2-(Quinolin-3-YL)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-(Quinolin-3-YL)ethanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-(Quinolin-3-YL)ethanamine . This molecule presents a unique dual-stability challenge: it contains an electron-deficient, photo-sensitive quinoline ring paired with a highly nucleophilic aliphatic primary amine.

Understanding the causality behind its degradation pathways is critical for maintaining batch integrity during drug development and synthetic workflows.

Troubleshooting FAQs

Q1: Why did my 2-(Quinolin-3-YL)ethanamine form a white crust or become a viscous syrup upon opening? The Causality: This is a classic symptom of atmospheric degradation. Primary aliphatic amines are highly nucleophilic and react rapidly with atmospheric carbon dioxide (CO₂) and trace moisture to form stable alkylammonium carbamate and bicarbonate salts[1]. The reaction follows a zwitterion mechanism: the amine's nitrogen lone pair attacks the electrophilic carbon of CO₂, forming an unstable zwitterion. A second amine molecule (or water) then acts as a base to deprotonate the zwitterion, yielding the carbamate salt[2]. This drastically alters the physical state of your compound. Self-Validating Protocol: To confirm CO₂ absorption rather than solvent evaporation, weigh the vial before and after leaving it open to the air for 1 hour. A net mass increase confirms the formation of carbamate/bicarbonate adducts.

Q2: My compound developed a yellowish/brown tint over time. What caused this? The Causality: The quinoline moiety is highly susceptible to photo-oxidation. When exposed to UV or visible light in the presence of trace oxygen, the quinoline ring undergoes excitation, leading to the generation of reactive oxygen species (ROS) or radical cations. These reactive intermediates lead to hydroxylation (forming 5-, 6-, or 8-hydroxyquinolines) and further oxidation into quinoline-5,8-diones[3]. These conjugated dione products are highly chromophoric, causing the observed yellow/brown discoloration. Self-Validating Protocol: Perform an LC-MS analysis on the discolored batch. The presence of M+16 or M+32 peaks indicates the formation of N-oxides or hydroxyquinolines, confirming photo-oxidation rather than thermal degradation.

Q3: How do I recover the free base if my batch has already absorbed CO₂? The Causality: Fortunately, carbamate formation is reversible. The heat of reaction for carbamate reversion allows it to decompose back into the free amine and CO₂ under basic conditions[4]. Recovery Protocol:

  • Dissolve the degraded carbamate salt in an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a mild aqueous base (e.g., 0.1 M NaOH or saturated NaHCO₃). The base neutralizes the protonated amine, forcing the equilibrium to expel CO₂ gas.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Self-Validating Protocol: Run an FTIR spectrum of the recovered product. The disappearance of the broad N-H stretch (carbamate) around 3300-3400 cm⁻¹ and the reappearance of the sharp primary amine doublet confirms successful free-basing.

Quantitative Degradation Matrix

To effectively protect the compound, you must understand the kinetics of its degradation pathways. Below is a summary of the quantitative data regarding 2-(Quinolin-3-YL)ethanamine's vulnerabilities.

Degradation PathwayPrimary TriggerKinetic Rate (Relative)Physical IndicatorPrevention StrategyOptimal Storage
Carbamate Formation CO₂ + MoistureFast (Minutes to Hours)White crust, increased viscosityArgon backfill, anhydrous handlingInert Atmosphere
Photo-Oxidation UV/Vis Light + O₂Moderate (Days to Weeks)Yellow/brown discolorationAmber vials, opaque secondary containersDark Storage
N-Oxidation OxygenSlow (Months)Shift in LC-MS retention timeVacuum sealing, low temperature-20°C

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To prevent degradation, every step of the storage workflow must act as a self-validating system to ensure environmental control.

Step 1: Environmental Preparation

  • Action: Perform all handling inside a glovebox or a localized nitrogen/argon-flushed glove bag.

  • Causality: Removes atmospheric CO₂ and O₂ to prevent carbamate formation[2] and quinoline oxidation[3].

  • Validation: Ensure the internal humidity monitor reads <5% RH and the oxygen sensor reads <1% O₂ before opening the master batch.

Step 2: Aliquoting into Amber Vials

  • Action: Transfer the compound into pre-dried, amber borosilicate glass vials.

  • Causality: Amber glass blocks UV and high-energy visible light, shutting down the photo-oxidation pathway of the quinoline ring.

  • Validation: Use single-use aliquots (e.g., 10 mg/vial) to prevent repeated freeze-thaw and atmospheric exposure cycles during future experiments.

Step 3: Inert Gas Blanketing

  • Action: Gently blow a stream of high-purity Argon (heavier than air/nitrogen) into the vial for 10-15 seconds before capping.

  • Causality: Argon displaces any residual oxygen and CO₂, creating a protective blanket over the nucleophilic primary amine[1].

Step 4: Sealing and Desiccation

  • Action: Cap tightly with PTFE-lined septa. Wrap the cap junction tightly with Parafilm. Place the vials in a secondary opaque container with indicating silica gel desiccant.

  • Validation: The indicating silica gel acts as a visual validation tool. If the gel turns from blue to pink, the primary seal has failed, and moisture has entered the secondary container.

Step 5: Temperature-Controlled Storage

  • Action: Store the secondary container at -20°C.

  • Causality: Low temperatures exponentially decrease the kinetic rate of any residual oxidative reactions.

  • Validation: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which acts as a catalyst for bicarbonate formation[4].

Workflow Diagram: Degradation Pathways & Prevention Logic

The following diagram maps the logical relationship between the compound's structural vulnerabilities, the environmental triggers, and our targeted prevention strategies.

G Core 2-(Quinolin-3-YL)ethanamine Photo Photo-Oxidation (Quinoline Ring) Core->Photo Susceptible to Carbamate Carbamate Formation (Primary Amine) Core->Carbamate Susceptible to Hydroxy Hydroxyquinolines & Quinoline-diones Photo->Hydroxy Degrades into Salt Alkylammonium Carbamate Salts Carbamate->Salt Degrades into Light UV/Visible Light + O2 Light->Photo Triggers Air Atmospheric CO2 + H2O Air->Carbamate Triggers PrevLight Amber Vials Opaque Storage PrevLight->Light Blocks PrevAir Argon Flush Desiccator PrevAir->Air Blocks

Degradation pathways of 2-(Quinolin-3-YL)ethanamine and targeted prevention strategies.

References

  • Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline, Photo-Fenton Generated OH• Radicals and Superoxide Dismutase. The Journal of Physical Chemistry B - ACS Publications.[3] URL:[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PMC - National Institutes of Health.[1] URL:[Link]

  • Selection of Mixed Amines in the CO2 Capture Process. MDPI.[4] URL:[Link]

  • CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. PMC - National Institutes of Health.[2] URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in Quinoline Synthesis

Welcome to the Advanced Technical Support Center for quinoline synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoline synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals. Here, we move beyond basic reaction schemes to address the fundamental thermodynamic and kinetic forces that drive unwanted side reactions—and how to engineer your protocols to overcome them.

FAQ 1: Suppressing Aldol Self-Condensation in the Friedländer Synthesis

Q: My Friedländer annulation is yielding significant amounts of unidentifiable oligomers and very little of the desired quinoline. Why is this happening, and how can I prevent it?

The Causality: The Friedländer synthesis traditionally relies on base catalysis to condense an o-aminoaryl ketone with an enolizable carbonyl compound. However, under basic conditions, the o-aminoaryl ketone starting material is highly prone to competitive intermolecular aldol self-condensation 1. This side reaction consumes your starting material and generates intractable polymeric tars. Furthermore, o-aminobenzaldehydes are inherently unstable and their self-condensation is accelerated by heat and strong bases 2.

The Solution: Abandon base catalysis in favor of mild Lewis or Brønsted acid catalysis (e.g., molecular iodine or Sc(OTf)3​ ) under solvent-free conditions. Iodine activates the carbonyl carbon toward nucleophilic attack by the amine, favoring the rapid formation of a Schiff base intermediate before any enolate-driven self-condensation can occur.

Friedlander A o-Aminoaryl Ketone + Active Methylene B Schiff Base Intermediate A->B Acid Catalysis (e.g., I2, Sc(OTf)3) D Aldol Adduct A->D Base Catalysis (Competitive) C Desired Quinoline B->C Intramolecular Cyclization E Self-Condensation Tar D->E Dehydration & Polymerization

Mechanistic divergence in the Friedländer synthesis based on catalytic conditions.

Self-Validating Protocol: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol utilizes a visual redox cue to validate the work-up phase.

  • Reactant Preparation: In a round-bottom flask, combine the o-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%, ~0.025g). Causality: Solvent-free conditions maximize the collision frequency of the reactants, allowing the Schiff base to form rapidly and outcompete side reactions.

  • Reaction: Heat the mixture to 80–100 °C with magnetic stirring until it melts and becomes homogeneous.

  • Validation (Reaction Progress): Monitor via TLC (Hexanes/EtOAc). The complete consumption of the highly fluorescent o-aminoaryl ketone under UV light confirms the reaction is complete.

  • Quenching & Work-up: Cool to room temperature and dissolve the crude mass in ethyl acetate (15 mL). Wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (2 x 10 mL).

    • Self-Validation Check: The organic layer must transition from a dark purple/brown to a pale yellow. This color change confirms the complete reduction of I2​ to water-soluble iodide ( I− ), ensuring no catalyst carryover 1.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , concentrate, and recrystallize.

FAQ 2: Mastering Kinetic vs. Thermodynamic Control in the Conrad-Limpach-Knorr Synthesis

Q: My reaction between aniline and a β-ketoester is yielding an inseparable mixture of 4-quinolones and 2-quinolones. How do I selectively synthesize the 4-quinolone?

The Causality: This is a textbook failure to control reaction thermodynamics. The initial condensation of aniline with a β-ketoester can occur at two sites. Attack at the highly electrophilic ketone carbonyl has a lower activation energy, forming a β-aminoacrylate (the kinetically favored intermediate) at room temperature. However, if the initial condensation is allowed to exceed ~140 °C, the system overcomes the higher activation energy required to attack the ester carbonyl, forming a more stable β-ketoanilide (the thermodynamically favored Knorr intermediate) 3.

The Solution: Strictly isolate the kinetic intermediate by performing the condensation at room temperature, followed by a flash-thermal cyclization at 250 °C to lock in the 4-quinolone product.

ConradLimpach Start Aniline + β-Ketoester Kinetic β-Aminoacrylate (Kinetic Intermediate) Start->Kinetic Low Temp (RT) Thermo β-Ketoanilide (Thermodynamic Intermediate) Start->Thermo High Temp (~140°C) Q4 4-Quinolone (Conrad-Limpach) Kinetic->Q4 Thermal Cyclization (~250°C) Q2 2-Quinolone (Knorr) Thermo->Q2 Cyclization

Kinetic vs. thermodynamic control pathways in the Conrad-Limpach-Knorr synthesis.

Self-Validating Protocol: Conrad-Limpach Synthesis (Kinetic Control)
  • Kinetic Condensation: Dissolve aniline (1.0 eq) and the β-ketoester (1.1 eq) in ethanol at strictly room temperature. Add a catalytic drop of glacial acetic acid. Stir for 24 hours.

  • Intermediate Validation: Remove the solvent under reduced pressure.

    • Self-Validation Check: Take a crude 1H -NMR. The presence of a distinct vinyl proton singlet (~4.5–5.0 ppm) confirms the successful formation of the β-aminoacrylate (kinetic product). If an amide proton (~9.0+ ppm) is heavily present, thermodynamic drift has occurred.

  • Thermal Matrix Preparation: Heat a flask containing an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) to 250 °C 4.

  • Flash Cyclization: Slowly add the neat β-aminoacrylate dropwise into the 250 °C solvent. Causality: Dropwise addition ensures the intermediate is instantly heated to its cyclization temperature, preventing intermolecular collisions that lead to polymerization.

  • Isolation: Cool to room temperature. The 4-hydroxyquinoline/4-quinolone will precipitate. Filter and wash thoroughly with hexanes to remove the Dowtherm A.

FAQ 3: Taming Exothermicity in the Skraup Synthesis

Q: My Skraup reaction violently overheats and turns into an unmanageable black tar. What causes this?

The Causality: The Skraup synthesis is notoriously exothermic. The reaction relies on the in situ dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent oxidation. If the oxidation step (typically driven by nitrobenzene) proceeds too rapidly, a localized thermal runaway occurs. This excess heat causes the highly reactive acrolein intermediate to polymerize into an intractable black tar before it can react with the aniline 3.

The Solution: You must chemically throttle the oxidation rate. The addition of a moderating agent, specifically ferrous sulfate ( FeSO4​ ), is strictly required. The Fe2+ ion acts as a radical moderator, regulating the oxidation mechanism and allowing heat to dissipate safely, thereby suppressing acrolein polymerization 3.

Quantitative Data: Yield Optimization Summary

The table below summarizes the quantitative impact of applying the mechanistic troubleshooting strategies outlined in this guide.

Synthesis MethodPrimary Side ProductCausative FactorMitigation StrategyTypical Yield Impact
Friedländer Aldol self-condensationBasic conditions favoring enolate formationSwitch to Lewis/Brønsted acid catalysis (e.g., 10 mol% I2​ )40-50% >90%
Conrad-Limpach 2-Quinolone (Knorr product)Initial condensation temperatures >100 °CStrict RT condensation, followed by rapid 250 °C cyclizationMixed isomers >85% selective
Skraup Acrolein polymers (Tar)Uncontrolled exothermic oxidationAddition of moderating agents (e.g., FeSO4​ ) and step-wise heating<30% 60-75%
Doebner-Miller Regioisomeric mixturesUncontrolled cyclization of meta-substituted anilinesUse of bulky directing groups or transition-metal C-H activation~50% >80% selective

References

  • Title: Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst Source: Organic Letters - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Recrystallization &amp; Purification

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, quinoline derivatives—characterized by their fused benzene and pyridine rings—present unique purification challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, quinoline derivatives—characterized by their fused benzene and pyridine rings—present unique purification challenges. Their moderate basicity, tendency to form low-melting solvates, and susceptibility to forming resinous byproducts during syntheses (such as the Skraup or Friedländer reactions) often complicate isolation.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your quinoline recrystallization workflows.

Recrystallization Workflow & Decision Matrix

The following diagram outlines the standard operational workflow for quinoline recrystallization, highlighting the critical decision point for mitigating liquid-liquid phase separation ("oiling out").

QuinolineWorkflow Start Crude Quinoline Derivative Solvent Solvent Selection (e.g., Ethanol or Binary System) Start->Solvent Dissolve Dissolution (Heat to near boiling) Solvent->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Decision Did the compound 'Oil Out'? Cooling->Decision FixOil Re-heat & Add Solvent (Decrease Saturation) Decision->FixOil Yes Crystallize Crystal Nucleation & Growth Decision->Crystallize No FixOil->Cooling Filter Vacuum Filtration & Cold Solvent Wash Crystallize->Filter Pure Pure Quinoline Crystals Filter->Pure

Workflow for quinoline recrystallization, highlighting the critical "oiling out" decision point.

Standard Operating Procedure: General Recrystallization Protocol

To ensure a self-validating purification system, each step in this protocol is designed to eliminate specific impurity classes while maximizing the thermodynamic stability of the crystal lattice.

Step 1: Solvent Selection Quinoline is soluble in most organic solvents but only slightly soluble in cold water[1]. For generic quinoline derivatives, ethanol is the optimal first-line choice because it provides an excellent solubility gradient—dissolving the crude product at elevated temperatures and forcing crystallization upon cooling[1]. For less polar derivatives, a binary system like n-hexane/ethyl acetate is highly effective[1].

Step 2: Dissolution Place the crude quinoline in a flask and add a minimal amount of the chosen solvent while heating to near boiling[2]. Causality: Using excess solvent prevents the solution from reaching supersaturation upon cooling, which will drastically reduce your final yield. The goal is to create a solution that is saturated just below the boiling point.

Step 3: Hot Filtration (Critical for Quinolines) Perform a rapid hot filtration using a pre-warmed funnel. Causality: Quinoline syntheses frequently generate polymeric or resinous byproducts[2]. Hot filtration removes these insoluble physical impurities before they can act as unwanted nucleation sites during the cooling phase, which would otherwise trap impurities within the growing crystal lattice.

Step 4: Controlled Cooling & Nucleation Allow the filtered solution to cool slowly and undisturbed to room temperature. Only after crystallization has initiated should you place the flask in an ice bath to maximize yield[2]. Causality: Rapid "crash" cooling forces the solute out of solution faster than the highly ordered crystal lattice can form, leading to amorphous precipitation or liquid-liquid phase separation (oiling out)[2][3].

Step 5: Isolation and Validation Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent[4]. Self-Validation: To ensure the protocol has succeeded, verify the melting point of the isolated crystals. A sharp melting point (within a 1-2°C range) validates the removal of resinous impurities. If the melting point remains broad, the lattice is still compromised, and a secondary recrystallization or prior silica gel chromatography is required[2].

Troubleshooting Guide: Resolving "Oiling Out" and Anomalies

Q: My quinoline derivative is "oiling out" instead of forming crystals. What causes this, and how can I salvage the batch? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates as a liquid phase rather than a solid crystalline phase[2][3]. Mechanistically, this happens when the supersaturated solution is cooled too quickly, or the concentration of the solute is so high that the saturation temperature exceeds the melting point of the solute-solvent mixture[1][2][3]. Corrective Protocol:

  • Re-heat the mixture until the separated oil completely redissolves into a single homogeneous phase[1][2].

  • Add a small volume (e.g., 5-10% of total volume) of additional hot solvent to decrease the overall saturation level[1][2][3].

  • Reduce the cooling rate. Allow the flask to cool to room temperature slowly and undisturbed before applying an ice bath[2][3].

  • If oiling out persists, the solvent system is likely inappropriate. Switch to a binary solvent system where an anti-solvent is added dropwise[3].

Q: No crystals are forming even after the solution has cooled to 0°C. How do I induce nucleation? A: The solution may be supersaturated but lacking the thermodynamic push to overcome the nucleation barrier, or it may simply be too dilute[1]. Corrective Protocol: First, try scratching the inside of the glass flask at the air-liquid interface with a glass rod; the microscopic scratches provide high-energy nucleation sites[1][3]. If available, introduce a microscopic seed crystal of the pure compound[1]. If these physical methods fail, gently heat the solution to evaporate excess solvent, concentrating the mixture before cooling again[1].

Q: My purified compound has a low melting point and a broad melting range. What does this indicate? A: A depressed and broad melting point indicates that impurities are disrupting the intermolecular forces of the crystal lattice[2]. For example, pure 2-(Furan-2-yl)quinoline-4-carboxylate melts sharply at 226°C; a broad range suggests the presence of unreacted starting materials or resinous byproducts[2]. A second recrystallization is required[2].

Frequently Asked Questions (FAQs)

Q: Why is ethanol so frequently recommended as a primary solvent for quinoline derivatives? A: Ethanol provides an excellent solubility gradient for many heterocyclic aromatic compounds. It dissolves crude quinoline products efficiently at elevated temperatures (near its boiling point of 78°C) and allows for robust crystallization upon cooling, effectively leaving unreacted starting materials and side products in the mother liquor.

Q: Can I use anti-solvent crystallization for temperature-sensitive quinoline derivatives? A: Yes. Anti-solvent crystallization is highly effective for compounds that degrade at elevated temperatures. Dissolve the quinoline in a "good" solvent, then slowly add an "anti-solvent" (in which the compound is poorly soluble) while stirring until turbidity appears[4]. The rate of anti-solvent addition is a critical parameter that dictates final crystal size and purity[4].

Q: How does the presence of a carboxylic acid group on the quinoline ring alter solvent selection? A: Carboxylic acid derivatives (e.g., quinoline-4-carboxylic acids) significantly increase the polarity of the molecule and can lead to strong interactions with silica gel if column chromatography is attempted[2]. For recrystallization, binary solvent systems like ethanol/water or mixtures involving ethyl acetate and a non-polar solvent like hexanes are highly effective at balancing the hydrophobic quinoline core and the hydrophilic acid group[2].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in quinoline purification. Use the table below to match your derivative's polarity to the appropriate solvent system.

Solvent SystemTypeBoiling Point (°C)Polarity IndexApplication / Best Used For
Ethanol Single785.2First-line choice for general quinoline derivatives and Friedländer products[1].
n-Hexane / Ethyl Acetate Binary69 / 770.1 / 4.4Less polar derivatives; allows fine-tuning of saturation to prevent oiling out[1][2].
Chloroform / Ethanol Binary61 / 784.1 / 5.2Slow evaporation techniques for generating high-quality single crystals for X-ray diffraction[4].
Water / Acetone Binary100 / 5610.2 / 5.1Highly polar quinoline salts or carboxylic acid derivatives[5].

References

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification - Benchchem. Available at: 1

  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate - Benchchem. Available at: 2

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. Available at: Link

  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. Available at: 3

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. Available at: 4

  • US11186547B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents. Available at: 5

Sources

Optimization

Optimization of catalyst selection for quinoline derivative synthesis

Welcome to the Quinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to assist researchers, medicinal chemists, and drug development professionals in optimizing c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to assist researchers, medicinal chemists, and drug development professionals in optimizing catalyst selection for quinoline derivative synthesis.

Quinoline scaffolds are ubiquitous in antimalarial, antibacterial, and anticancer therapeutics[1]. However, the construction of these nitrogen-containing heterocycles—whether via classical Friedländer and Skraup condensations or modern transition-metal-catalyzed multicomponent reactions (MCRs)—is highly sensitive to catalyst choice, solvent environments, and reaction parameters[2][3].

This guide moves beyond basic recipes. It is engineered to provide mechanistic causality and self-validating workflows so you can diagnose failures and optimize yields with precision.

I. Core Workflow: Catalyst Selection Matrix

The first step in troubleshooting is ensuring your catalyst aligns with your chosen synthetic pathway. The decision matrix below outlines the primary routes and their optimal catalytic environments.

CatalystSelection Start Quinoline Synthesis Route Selection Friedlander Friedländer (2-aminobenzaldehyde + ketone) Start->Friedlander A3 A3 MCR Coupling (Aniline + Aldehyde + Alkyne) Start->A3 Skraup Skraup / Doebner-von Miller (Aniline + α,β-unsaturated) Start->Skraup F_Cat Lewis Acids (In(OTf)3, ZnCl2) or Brønsted Acids Friedlander->F_Cat A3_Cat Transition Metals (Cu(OTf)2, FeCl3, Pd) A3->A3_Cat S_Cat Strong Mineral Acids + Oxidant (Nitrobenzene) Skraup->S_Cat Opt1 Critical: Anhydrous conditions, Moisture control F_Cat->Opt1 Opt2 Critical: Oxidation state maintenance, Ligand choice A3_Cat->Opt2 Opt3 Critical: Exotherm control, Biphasic medium S_Cat->Opt3

Decision matrix for catalyst selection in quinoline derivative synthesis.

II. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why should I transition from traditional Brønsted acids to Lewis acids or Transition Metals for quinoline synthesis? A: Traditional Brønsted acids (like H₂SO₄) often require harsh thermal conditions that lead to poor functional group tolerance and substrate degradation[4]. Transition metals (e.g., Cu, Fe, Pd) and soft Lewis acids (e.g., In(OTf)₃) offer superior chemoselectivity. For instance, in A³ coupling (Aldehyde-Alkyne-Amine), a transition metal like Cu(OTf)₂ performs a dual role: it acts as a Lewis acid to activate the imine intermediate, while simultaneously inserting into the terminal alkyne C-H bond to form a reactive copper-acetylide complex[3]. This lowers the activation energy barrier, allowing complex quinolines to form at lower temperatures with high atom economy[1].

Q2: How does the oxidation state of the metal catalyst affect multicomponent reactions (MCRs)? A: The oxidation state dictates the catalyst's ability to facilitate the final aromatization step. In Cu-catalyzed A³ couplings, Cu(II) salts like Cu(OTf)₂ are often superior to Cu(I) salts because the final step of quinoline formation requires an oxidative cyclization of the dihydroquinoline intermediate[3]. If you use a strictly non-oxidative metal center without an external oxidant, the reaction will stall at the propargylamine or dihydroquinoline stage.

A3Mechanism Aniline Aniline + Aldehyde Imine Imine Intermediate Aniline->Imine Condensation Propargylamine Propargylamine Intermediate Imine->Propargylamine Nucleophilic Addition Alkyne Terminal Alkyne Cu_Act Cu-Acetylide Complex Alkyne->Cu_Act Cu(II) Activation Cu_Act->Propargylamine Quinoline Quinoline Derivative Propargylamine->Quinoline Cyclization & Oxidation

Mechanistic pathway of Cu-catalyzed A3 coupling for quinoline synthesis.

III. Troubleshooting Guide: Specific Experimental Issues

Issue 1: My Friedländer condensation is stalling at 30-40% yield. I am using ZnCl₂ as the catalyst.

  • Causality: ZnCl₂ is highly hygroscopic. If your solvents are not strictly anhydrous or your glassware wasn't flame-dried, ambient moisture coordinates to the zinc center. This water-coordination drastically reduces the Lewis acidity of the metal, preventing it from effectively activating the carbonyl oxygen of the ketone[4][5].

  • Solution: Switch to a more moisture-tolerant Lewis acid, such as Indium(III) triflate (In(OTf)₃) or Iron(III) chloride (FeCl₃)[1][5]. If you must use ZnCl₂, add activated 4Å molecular sieves to the reaction mixture to scavenge trace water generated during the initial condensation step.

Issue 2: In my Cu(OTf)₂-catalyzed A³ coupling, I am isolating a large amount of a symmetrical byproduct instead of my quinoline.

  • Causality: You are observing Glaser homocoupling of your terminal alkyne. This side reaction is highly favored when excess oxygen is present in the system alongside a Cu(II) catalyst.

  • Solution: While some A³ quinoline syntheses tolerate ambient air to assist in the final oxidation step[3], excessive aeration promotes alkyne dimerization. Purge your reaction vessel with argon and use a balloon to maintain a slightly positive inert pressure. To validate the fix, monitor the reaction via TLC: the disappearance of the fast-running homocoupled alkyne spot will confirm the suppression of this side pathway.

Issue 3: My Doebner-von Miller reaction produces a black, intractable tar, making purification impossible.

  • Causality: The α,β-unsaturated carbonyl compounds used in this route are highly susceptible to acid-catalyzed polymerization under the harsh thermal conditions typically employed[4].

  • Solution: Implement a biphasic solvent system (e.g., water/toluene). This sequesters the reactive carbonyl species in the organic phase while the acid catalyst remains largely in the aqueous phase, moderating the reaction rate[4]. Additionally, ensure your oxidant (e.g., nitrobenzene) is added dropwise rather than in a single bolus to prevent thermal runaway during the exothermic aromatization step.

IV. Data Presentation: Catalyst Performance Comparison

To facilitate rapid decision-making, the following table synthesizes the typical performance metrics of various catalyst classes across different quinoline synthesis routes.

Reaction RoutePreferred CatalystTypical LoadingTemp (°C)Yield RangeKey AdvantageCommon Pitfall
Friedländer In(OTf)₃5 - 10 mol%60 - 8085 - 98%High moisture tolerance; reusable.High cost of indium salts.
Friedländer p-TsOH10 - 20 mol%80 - 10070 - 90%Inexpensive; easy to handle.Can cause substrate degradation.
A³ MCR Cu(OTf)₂5 - 10 mol%80 - 10075 - 95%Excellent for 2-alkyl quinolines[3].Prone to Glaser coupling if O₂ is high.
A³ MCR FeCl₃10 - 15 mol%80 - 12070 - 92%Earth-abundant; highly sustainable[1].Requires strictly optimized solvents.
Doebner-v.M. H₂SO₄ / NitrobenzeneStoichiometric100 - 11040 - 65%Utilizes simple, cheap starting materials.High tar formation; harsh conditions[4].
Oxidative Annulation Nafion NR5050 mg/mmolMicrowave80 - 95%Heterogeneous; easily filtered/reused[6].Requires specialized microwave reactor.

V. Experimental Protocols: Validated Methodologies

The following protocols are designed as self-validating systems. They include specific in-process checks to ensure the reaction is proceeding correctly before you commit to the final workup.

Protocol A: Transition-Metal Catalyzed A³ Multicomponent Synthesis

Optimized for the synthesis of 2,4-disubstituted quinolines using Cu(OTf)₂[3].

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol) and the aryl aldehyde (1.2 mmol) in 3.0 mL of anhydrous toluene.

  • Imine Condensation (Self-Validation Step): Stir the mixture at room temperature for 30 minutes. Validation: Spot the mixture on a silica TLC plate (Hexane:EtOAc 4:1). The disappearance of the aldehyde spot and the appearance of a new, UV-active imine spot confirms successful condensation. Do not proceed until this is observed.

  • Catalyst & Alkyne Addition: Add the terminal alkyne (1.2 mmol) followed by Cu(OTf)₂ (10 mol%, 36 mg). Seal the tube under an ambient atmosphere (the trace oxygen assists in the final aromatization)[3].

  • Cyclization: Heat the reaction mixture in an oil bath at 80 °C for 3 to 12 hours.

  • Monitoring: Monitor the consumption of the imine intermediate via TLC. If the reaction stalls after 4 hours, the catalyst may have been poisoned by trace amines; add an additional 2 mol% of Cu(OTf)₂.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with saturated aqueous NH₄Cl (2 × 10 mL) to remove copper salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Lewis Acid-Catalyzed Friedländer Synthesis

Optimized for moisture-tolerant, high-yield condensation[2][5].

  • Preparation: In a 10 mL round-bottom flask, combine the 2-aminobenzaldehyde derivative (1.0 mmol) and the active methylene compound/ketone (1.1 mmol).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (5 mol%, 28 mg). Note: This reaction can often be run under solvent-free conditions if the reactants are liquid at the reaction temperature, significantly improving the green chemistry profile[2]. Otherwise, use 2 mL of ethanol.

  • Reaction: Stir the mixture at 60 °C.

  • Validation Step: The reaction typically exhibits a distinct color change (often turning deep yellow or orange) as the conjugated quinoline system forms.

  • Isolation: After 1-2 hours (verify completion by TLC), cool the mixture. If run solvent-free, directly load the crude mixture onto a silica gel column. If run in ethanol, evaporate the solvent under reduced pressure first.

VI. References

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. Available at:[Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available at:[Link]

  • One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. ACS Publications. Available at:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Unexpected Peaks in the NMR Spectrum of 2-(Quinolin-3-YL)ethanamine

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected peaks observed in the Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectrum of 2-(Quinolin-3-YL)ethanamine. Our goal is to equip you with the expertise and logical framework to diagnose and resolve common spectral artifacts, ensuring the integrity of your experimental data.

Introduction

Frequently Asked Questions (FAQs)

Q1: I'm seeing signals in my ¹H NMR spectrum that don't correspond to my product. What are the most likely sources?

Unexpected peaks in an NMR spectrum can originate from several sources. A systematic evaluation is key to pinpointing the culprit. The most common sources are:

  • Residual Solvents: Even high-purity deuterated solvents contain residual protonated species.[1][2] These are often the most common source of unexpected peaks.

  • Impurities from Synthesis: Starting materials, reagents, or byproducts from the synthesis of 2-(Quinolin-3-YL)ethanamine may be present in the final product.[3][4]

  • Contamination: Contaminants can be introduced during sample preparation or from the NMR tube itself. Common contaminants include water, grease, and plasticizers.[2][5]

  • Degradation of the Compound: Quinoline derivatives can be susceptible to degradation, especially when exposed to light, air, or stored improperly.[6][7]

Q2: How can I identify if the unexpected peaks are from residual solvents?

Identifying solvent peaks is often the first step in troubleshooting.

Step-by-Step Protocol:

  • Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents in your deuterated solvent.[2][8]

  • Analyze the Multiplicity: The splitting pattern of the peak can be a tell-tale sign. For example, residual ethyl acetate will show a quartet and a triplet.

  • Cross-reference with ¹³C NMR: If available, check the ¹³C NMR spectrum for corresponding solvent peaks.

Common Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Dichloromethane5.305.76
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)2.00 (s), 4.04 (q), 1.16 (t)
n-Hexane0.88, 1.260.86, 1.25
Toluene2.36, 7.17-7.292.31, 7.17-7.28
Water1.563.33

This table provides approximate chemical shifts. Values can vary slightly depending on concentration and temperature.[2][8]

Q3: The unexpected peaks are not from common solvents. Could they be impurities from the synthesis?

If solvent peaks are ruled out, the next logical step is to consider impurities from the synthetic route used to prepare 2-(Quinolin-3-YL)ethanamine. The Skraup synthesis, a common method for preparing quinolines, is known to produce byproducts.[4][9]

Potential Impurities and Their Characteristics:

  • Starting Materials: Unreacted aniline or glycerol derivatives.

  • Side-Reaction Products: Polymerization products or regioisomers can form, especially under harsh acidic or high-temperature conditions.[3]

  • Oxidation/Reduction Products: Incomplete oxidation or over-reduction during the synthesis can lead to partially saturated quinoline derivatives.[3][4]

Troubleshooting Workflow for Synthetic Impurities:

start Unexpected Peaks Observed check_solvents Consult Solvent Tables and 2D NMR Data start->check_solvents synthetic_impurities Review Synthetic Route check_solvents->synthetic_impurities Peaks Unidentified starting_materials Compare with Spectra of Starting Materials synthetic_impurities->starting_materials side_products Consider Potential Side Reactions synthetic_impurities->side_products purification Re-purify Sample (e.g., Column Chromatography, Recrystallization) starting_materials->purification side_products->purification reacquire Re-acquire NMR Spectrum purification->reacquire resolved Issue Resolved reacquire->resolved

Caption: Workflow for identifying synthetic impurities.

Q4: I'm observing broad peaks, especially for the amine protons. What could be the cause?

Broad peaks in an NMR spectrum can be indicative of several phenomena.[10][11]

  • Chemical Exchange: Protons on nitrogen and oxygen atoms can undergo chemical exchange with other labile protons (like water) or with each other.[12] This is a very common cause of peak broadening for -NH₂ and -OH groups.[13]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause all peaks to broaden.[11][14] If the solvent peak is also broad, this is a likely cause.

  • High Concentration: A highly concentrated sample can lead to increased viscosity, which restricts molecular tumbling and results in broader signals.[15]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

Protocol for Addressing Broad Amine Peaks:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. If the broad peak diminishes or disappears, it confirms that it is an exchangeable proton (e.g., -NH₂).[11]

  • Temperature Variation: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, sometimes resulting in sharper peaks. Conversely, a higher temperature might accelerate the exchange to a point where a single, averaged, sharp peak is observed.[13][16]

  • Sample Preparation: Ensure your sample is fully dissolved and at an appropriate concentration. If paramagnetic impurities are suspected, degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can help.[15]

Q5: Could the quinoline nitrogen be affecting the spectrum in unexpected ways?

Yes, the nitrogen atom in the quinoline ring can influence the NMR spectrum through several mechanisms.

  • Quadrupolar Effects: ¹⁴N has a nuclear spin of I=1 and possesses a quadrupole moment. This can lead to faster relaxation of nearby protons and carbons, resulting in broader peaks for the protons on the heterocyclic ring.

  • Protonation State: The chemical shifts of the quinoline protons are sensitive to the protonation state of the nitrogen. If your sample exists in a mixture of protonated and unprotonated forms (e.g., due to acidic or basic impurities), you may observe two sets of peaks or broadened signals due to exchange. The pH of the solution can significantly impact the stability and NMR spectrum of quinoline compounds.[7]

Investigating Protonation Effects:

broad_quinoline_peaks Broad or Duplicate Quinoline Signals check_pH Check for Acidic/Basic Impurities broad_quinoline_peaks->check_pH adjust_pH Add a Drop of Acid or Base (e.g., TFA or Et₃N) check_pH->adjust_pH reacquire_nmr Re-acquire NMR Spectrum adjust_pH->reacquire_nmr observe_changes Observe Spectral Changes (Peak Sharpening or Shift) reacquire_nmr->observe_changes confirm_protonation Protonation State Confirmed observe_changes->confirm_protonation

Caption: Workflow to investigate pH effects on the NMR spectrum.

By systematically working through these troubleshooting steps, you can effectively diagnose the source of unexpected peaks in the NMR spectrum of 2-(Quinolin-3-YL)ethanamine and ensure the accuracy of your structural characterization.

References
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Pereira, W. E., & Rostad, C. E. (1986). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 52(4), 815–822. [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Power, M. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21434. [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • Al-Musawi, T. J., & Al-Qaradawi, S. Z. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104683. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, S., & Wu, W. (2023). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Bioresource Technology, 375, 128825. [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Retrieved from [Link]

  • SlideShare. (2018). Preparation and Properties of Quinoline. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Quinolin-3-YL)ethanamine and its Positional Isomers in Drug Discovery

Introduction: The Quinoline Scaffold and the Critical Role of Isomerism The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Critical Role of Isomerism

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold" found in a vast array of natural products and synthetic therapeutic agents.[1][3] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5]

The biological efficacy and pharmacokinetic profile of a quinoline-based drug are not determined by the scaffold alone. The precise placement of substituents on the quinoline ring system—a concept known as positional isomerism—is a critical determinant of the molecule's ultimate function.[6] A subtle shift in a functional group's position can dramatically alter the molecule's electronic distribution, basicity, lipophilicity, and three-dimensional shape, thereby influencing its interaction with biological targets.[7]

This guide provides an in-depth comparative analysis of 2-(Quinolin-3-YL)ethanamine and its key positional isomers, where the aminoethyl side chain is attached to different positions of the quinoline core. We will explore how this isomeric variation impacts physicochemical properties, structure-activity relationships (SAR), and overall potential as a lead compound in drug development. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights and experimental frameworks needed to rationally design and evaluate novel quinoline-based therapeutics.

Structural and Physicochemical Comparison: The Foundation of Biological Activity

The first step in comparing isomers is to understand their fundamental chemical and physical differences. While 2-(Quinolin-3-YL)ethanamine and its positional isomers share the same molecular formula (C₁₁H₁₂N₂) and molecular weight, the location of the aminoethyl group profoundly impacts their electronic environment and, consequently, their physicochemical properties. These properties, summarized below, are crucial as they govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Property2-(Quinolin-2-YL)ethanamine2-(Quinolin-3-YL)ethanamine2-(Quinolin-4-YL)ethanamine2-(Quinolin-8-YL)ethanamineCausality of Variation
Structure Positional attachment of the aminoethyl group.
pKa (Side Chain) LowerHigherLowerHigherThe electron-withdrawing nitrogen atom in the quinoline ring has a stronger inductive effect at positions 2 and 4, reducing the basicity of the side-chain amine.[8]
LogP (Lipophilicity) ModerateModerate-HighModerateHighIntramolecular hydrogen bonding between the side-chain amine and the quinoline nitrogen at position 8 can mask polarity, increasing lipophilicity.
Aqueous Solubility HigherLowerHigherLowerGenerally, lower basicity and higher lipophilicity correlate with reduced aqueous solubility.[1][9]

Expert Insight: The difference in pKa is particularly significant. A lower pKa for the 2- and 4-isomers means they will be more extensively protonated at physiological pH (7.4). This increased charge can enhance aqueous solubility but may hinder the ability to cross lipophilic cell membranes, a classic trade-off in drug design. Conversely, the 8-isomer's potential for intramolecular hydrogen bonding presents a unique strategy for modulating lipophilicity.

Structure-Activity Relationship (SAR): How Isomer Position Dictates Biological Function

The true value of comparing isomers lies in understanding how structural changes translate to differences in biological activity. While direct, side-by-side comparative data for all ethanamine isomers across multiple assays is not always available, we can infer critical SAR principles from broader studies on quinoline derivatives.

A consistent theme in quinoline pharmacology is the non-equivalence of its substitution positions. Research has repeatedly shown that a substituent at one position can yield a highly active compound, while the same group at an adjacent position can render the molecule inactive or introduce toxicity.

Key SAR Insights:

  • The 3-Position: The 3-position is often critical for conferring selectivity and potency. For example, in a series of 4-aminoquinoline antagonists for the α2C-adrenoceptor, a substituent at the 3-position was found to be an absolute requirement for high-affinity binding.[10][11] This suggests that the space around the 3-position is a key interaction domain for certain biological targets. For 2-(Quinolin-3-YL)ethanamine, this places the reactive aminoethyl group in a region that is frequently pivotal for specific receptor engagement.

  • The 4-Position: The nitrogen atom at position 1 strongly influences the reactivity of the 4-position. 4-aminoquinolines, such as the famous antimalarial drug chloroquine, are a well-established class of therapeutics.[12][13] The basicity of the quinoline nitrogen is essential for accumulation in the acidic food vacuole of the malaria parasite.[13] Therefore, a 2-(Quinolin-4-YL)ethanamine isomer would be a logical starting point for developing new antimalarials.

  • The 6-Position: In studies of quinoline derivatives with HIV-1 reverse transcriptase inhibitory activity, the presence of electron-withdrawing substituents at the 6-position was shown to increase the compound's activity.[14] This highlights how modifications on the benzene portion of the scaffold can modulate the electronic properties of the entire molecule to enhance a desired biological effect.

  • The 8-Position: 8-aminoquinolines, like the antimalarial drug primaquine, are known to interfere with the parasite's mitochondrial functions.[13] The proximity of the amino group at position 8 to the heterocyclic nitrogen allows for metal chelation, a property that can be exploited for various therapeutic mechanisms, including the generation of reactive oxygen species.

Anticancer Potential: Targeting Critical Signaling Pathways

Many quinoline derivatives exert their anticancer effects by inhibiting key protein kinases within cellular signaling cascades that are often hyperactivated in cancer.[7][15] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one such critical cascade that controls cell growth, proliferation, and survival.[7]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline Isomer (e.g., 2-(Quinolin-3-YL)ethanamine) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

The specific inhibitory profile (IC₅₀ values) against kinases like PI3K, Akt, or mTOR would be highly dependent on the isomeric structure of the quinoline compound. The 3-substituted isomer might fit into a specific allosteric pocket on a kinase, whereas the 4- or 8-isomer might chelate a required metal ion in the active site. This underscores the necessity of synthesizing and testing each isomer to fully explore the SAR.

Experimental Protocols for Comparative Evaluation

Objective comparison requires robust and standardized experimental data. Below are detailed protocols for key assays used to characterize and compare the physicochemical and biological properties of quinoline isomers.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Rationale: Lipophilicity is a critical parameter that influences a compound's ability to cross biological membranes.[1] For ionizable compounds like aminoethylquinolines, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP).

Methodology: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of the quinoline isomer in a water-miscible solvent (e.g., DMSO) at a concentration of 10 mM. Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline, PBS) and obtain high-purity n-octanol.

  • Partitioning: In a glass vial, combine 1 mL of the pH 7.4 buffer with 1 mL of n-octanol. Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to this biphasic system.

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at room temperature to ensure complete partitioning and equilibration.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the aqueous (buffer) and organic (n-octanol) layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] It is a standard initial screen to determine the cytotoxic potential of compounds against cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well plate (24h incubation) Treat 2. Treat Cells with Quinoline Isomers (Varying Concentrations) Seed->Treat Incubate 3. Incubate (e.g., 48-72h) Treat->Incubate MTT 4. Add MTT Reagent (2-4h incubation) Incubate->MTT Solubilize 5. Solubilize Formazan (e.g., with DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate % Viability & Determine IC₅₀ Read->Calculate

Methodology:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of each quinoline isomer in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., from 0.1 µM to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Conclusion

The comparative analysis of 2-(Quinolin-3-YL)ethanamine and its positional isomers powerfully illustrates a core principle of medicinal chemistry: structure dictates function. Even with an identical molecular formula, shifting the aminoethyl substituent around the quinoline ring leads to significant and predictable changes in physicochemical properties like basicity and lipophilicity. These changes, in turn, have profound implications for the compound's pharmacokinetic profile and its ability to interact with specific biological targets.

Our exploration of the structure-activity relationship literature reveals that positions 3, 4, and 8 on the quinoline scaffold are not interchangeable and are often associated with distinct pharmacological profiles, from α-adrenoceptor antagonism to antimalarial activity.[10][11][13] 2-(Quinolin-3-YL)ethanamine, therefore, represents a unique chemical entity with a therapeutic potential that cannot be inferred from its other isomers. Its higher basicity relative to the 2- and 4-isomers and its placement at a position known to be critical for selective receptor binding make it a compelling lead for further investigation.

This guide provides the strategic framework and detailed experimental protocols necessary for such an investigation. By systematically synthesizing each isomer and evaluating them through standardized assays, researchers can build a comprehensive SAR dataset, paving the way for the rational design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. Benchchem.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ACS Publications. Available from: [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available from: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available from: [Link]

  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
  • A Comparative Guide to the Biological Activity of Quinoline Isomers. Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • Quinoline. Wikipedia. Available from: [Link]

  • quinoline and isoquinoline theory. quimicaorganica.org. Available from: [Link]

  • Preparation and Properties of Quinoline. SlideShare. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available from: [Link]

  • The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide. Benchchem.
  • Quinoline – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. IJPPR. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available from: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available from: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) studies of 2-(Quinolin-3-YL)ethanamine analogs

Structure-Activity Relationship (SAR) Guide: 2-(Quinolin-3-YL)ethanamine Analogs in Drug Discovery As a privileged pharmacophore in medicinal chemistry, the 2-(quinolin-3-yl)ethanamine scaffold (CAS 776333-52-9) offers a...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: 2-(Quinolin-3-YL)ethanamine Analogs in Drug Discovery

As a privileged pharmacophore in medicinal chemistry, the 2-(quinolin-3-yl)ethanamine scaffold (CAS 776333-52-9) offers a unique combination of a lipophilic, electron-deficient heteroaromatic core (quinoline) and a flexible, basic side chain (ethanamine). This structural duality allows it to participate in critical π−π stacking interactions while maintaining the conformational flexibility required to navigate deep binding pockets.

This guide provides an objective, data-driven comparison of 2-(quinolin-3-yl)ethanamine analogs across distinct therapeutic domains, detailing the causality behind specific structural modifications and providing self-validating experimental protocols for their evaluation.

Comparative SAR: Anti-Mycobacterial Activity

The development of novel anti-mycobacterial agents often draws inspiration from marine natural products. The N-(2-arylethyl)quinolin-3-amine skeleton, a direct structural relative of 2-(quinolin-3-yl)ethanamine, was designed to mimic the AC-ring system of the marine sponge-derived alkaloid aaptamine[1].

Mechanistic Causality: The quinoline core provides the necessary lipophilicity to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis. The ethanamine linker is critical; it acts as a flexible spacer that positions the terminal aryl group to engage with hydrophobic pockets in the mycobacterial target, while the secondary amine remains protonated at physiological pH, enhancing aqueous solubility and target affinity.

Table 1: SAR of Quinoline Analogs against M. bovis BCG

Compound / AnalogStructural ModificationMIC (µM) AerobicCytotoxicity (IC50 µM, HUVEC)Performance vs. Standard
Aaptamine Natural marine alkaloid12.54.5High toxicity limits use
Analog 1 Full tricyclic benzo-naphthyridine3.126.0Potent, but cytotoxic
Analog 6 B-ring truncation (Quinoline AC-ring mimic)6.2518.0Optimal: 3x less cytotoxic
Isoniazid Standard First-Line Drug0.40>100Benchmark

Data demonstrates that truncating the complex natural product to a simpler quinoline-ethanamine analog (Analog 6) removes the cytotoxic liabilities of the parent compound while retaining viable anti-mycobacterial activity [1].

Comparative SAR: Epigenetic Oncology (BET Bromodomain Inhibition)

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that drive the transcription of oncogenes like MYC. 2-(Quinolin-3-yl)ethanamine analogs have been extensively profiled as competitive inhibitors of the BRD4 acetyl-lysine binding pocket [2].

Mechanistic Causality: The quinoline ring is precisely sized to insert into the "WPF" (Trp-Pro-Phe) hydrophobic pocket of BRD4. Positional isomerism is critical here: shifting the attachment point from the 4-position to the 3-position on the quinoline ring alters the vector of the ethanamine side chain, subtly impacting the hydrogen-bonding network with the conserved Asparagine (Asn140) residue in the binding site.

Table 2: Binding Affinities of Quinoline Analogs to BRD4

CompoundScaffold ModificationBRD4 BD1 Binding ( Ki​ , nM)BRD4 BD2 Binding ( Ki​ , nM)Cell Growth Inhibition (MV4;11, IC50 nM)
Compound 31 Quinolin-4-yl system12158
Compound 34 Quinolin-3-yl system387476>1000
JQ1 Standard BET Inhibitor~10~10~50

While the quinolin-4-yl isomer (Compound 31) achieves low-nanomolar potency, the quinolin-3-yl analog (Compound 34) demonstrates a drop in affinity, highlighting the strict spatial constraints of the WPF pocket [2].

BRD4Pathway Analog Quinoline Analog (BET Inhibitor) BRD4 BRD4 Protein (BD1/BD2 Domains) Analog->BRD4 Competitive Binding (WPF Pocket) Chromatin Acetylated Histones (Chromatin) BRD4->Chromatin Prevents Binding MYC MYC Oncogene Transcription Chromatin->MYC Downregulates Apoptosis Cell Cycle Arrest & Apoptosis MYC->Apoptosis Induces

Mechanism of action for quinoline-based BET inhibitors blocking BRD4 to induce apoptosis.

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol A: Synthesis of N-Substituted 2-(Quinolin-3-yl)ethanamine Analogs via Reductive Amination

This protocol details the functionalization of the ethanamine side chain to explore the SAR of the terminal aryl group.

  • Imine Formation: Dissolve 1.0 eq of 2-(quinolin-3-yl)ethanamine and 1.1 eq of the target aryl aldehyde in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is mandated to prevent the hydrolysis of the transient imine intermediate, driving the condensation equilibrium forward.

  • Selective Reduction: Cool the reaction to 0°C and add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. Its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, ensuring it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde precursor or disrupting the quinoline core.

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO3.

    • Self-Validation Step: Monitor completion via TLC using a ninhydrin stain (which will turn purple for the secondary amine product). Confirm structural integrity via 1H-NMR by verifying the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of the new benzylic CH2 protons (~3.8 ppm).

SyntheticWorkflow Start 2-(Quinolin-3-yl)ethanamine (Scaffold) Step1 Aldehyde / Ketone Addition (Schiff Base Formation) Start->Step1 Condensation Step2 Reduction (NaBH(OAc)3) (Selective Imine Reduction) Step1->Step2 Reductive Amination Product N-Substituted Analog (Target Compound) Step2->Product Purification

Workflow for synthesizing N-substituted 2-(Quinolin-3-yl)ethanamine analogs via reductive amination.

Protocol B: Fluorescence Polarization (FP) Assay for BRD4 Binding Affinity

To objectively compare the binding affinities ( Ki​ ) of synthesized analogs against epigenetic targets.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

    • Causality: Triton X-100 is critical. Highly lipophilic quinoline analogs tend to form colloidal aggregates in aqueous solutions, which can yield false-positive inhibition. The detergent prevents this non-specific aggregation.

  • Assay Setup & Self-Validation: In a 384-well black microplate, combine recombinant BRD4 BD1 protein (100 nM), FITC-labeled reference ligand (10 nM), and the quinoline analog (serial dilutions from 10 µM to 0.1 nM).

    • Self-Validation Controls:

      • Blank: Buffer only (subtracts background fluorescence).

      • Maximum Polarization (mP): Protein + Tracer only (establishes the 100% binding baseline).

      • Positive Control: JQ1 (validates the dynamic range and sensitivity of the assay).

  • Incubation & Reading: Incubate in the dark for 30 minutes at room temperature. Read polarization at λex​ = 485 nm and λem​ = 530 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Emerging Applications: Antiviral Repurposing

Recent high-throughput screening efforts have identified quinoline-ethanamine derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro / 3CLpro). Derivatives such as 2-(3-Methyl-6-(2-methylpropoxy)quinolin-2-yl)ethanamine have demonstrated the ability to intercalate viral RNA and block viral binding to host cells, expanding the utility of the ethanamine-quinoline scaffold beyond oncology and bacteriology into acute virology [3].

References

  • Title: Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid Source: Marine Drugs / PubMed URL: [Link]

  • Title: Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sars-c0v-2 inactivation by ethacridine (Patent WO2022093871A1)
Validation

A Senior Application Scientist's Guide to a Comparative Molecular Docking Study of 2-(Quinolin-3-YL)ethanamine

This guide provides a comprehensive, in-depth analysis of the molecular docking of 2-(Quinolin-3-YL)ethanamine, a novel quinoline derivative, against two critical neurological protein targets: Monoamine Oxidase B (MAO-B)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the molecular docking of 2-(Quinolin-3-YL)ethanamine, a novel quinoline derivative, against two critical neurological protein targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). We will objectively compare its predicted binding affinity and interaction patterns with well-established, clinically relevant inhibitors for each target. The methodologies herein are designed to be self-validating, providing a robust framework for researchers in drug discovery and computational chemistry.

Introduction: The Rationale for Target Selection

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The specific derivative, 2-(Quinolin-3-YL)ethanamine, possesses structural motifs—a quinoline ring and an ethylamine side chain—that suggest potential interactions with neurological targets. The ethylamine moiety is a common feature in many neurotransmitters and neuromodulators, pointing towards enzymes involved in their regulation.

For this comparative guide, we have selected two well-validated protein targets implicated in major neurodegenerative disorders:

  • Monoamine Oxidase B (MAO-B): This enzyme is crucial in the degradation of dopamine.[3] Its inhibition is a key therapeutic strategy for managing Parkinson's disease, as it increases dopamine levels in the brain.[3][4]

  • Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary approach for treating the symptoms of Alzheimer's disease.[5][6]

By docking 2-(Quinolin-3-YL)ethanamine against both MAO-B and AChE and comparing its performance to known inhibitors—Rasagiline for MAO-B and Donepezil for AChE—we can generate initial hypotheses about its potential selectivity and mechanism of action. This in silico approach is a foundational step in modern drug discovery, enabling the prioritization of compounds for further synthesis and experimental validation.[4]

Part 1: The Experimental Workflow - A Self-Validating Protocol

The trustworthiness of any molecular docking study hinges on a meticulously validated protocol. The workflow described below incorporates essential steps for preparation, docking, and analysis to ensure the reliability of the generated data. The choice of AutoDock Vina is predicated on its widespread use, computational efficiency, and proven accuracy in predicting binding modes.

General Molecular Docking Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Retrieval (e.g., PDB: 2V5Z for MAO-B) PrepProt 2. Protein Preparation (Remove water, add polar hydrogens) PDB->PrepProt Ligand 3. Ligand Preparation (2D to 3D, energy minimization) PrepProt->Ligand Grid 4. Grid Box Generation (Define active site) Ligand->Grid Dock 5. Molecular Docking (AutoDock Vina) Grid->Dock ReDock 6. Protocol Validation (Re-docking native ligand, RMSD < 2Å) Dock->ReDock Analyze 7. Pose Analysis (Binding energy, interactions) ReDock->Analyze Compare 8. Comparative Analysis (Compare with known inhibitors) Analyze->Compare

Caption: A standardized workflow for molecular docking studies.

Detailed Step-by-Step Protocol

1. Target Protein Preparation

  • Causality: The crystal structure of a protein from the Protein Data Bank (PDB) is the starting point. However, these structures often contain non-essential molecules (water, co-solvents) and lack hydrogen atoms, which are critical for calculating interactions. This preparation step ensures the protein is in a chemically correct and computationally ready state.

  • Protocol:

    • Download the crystal structures of human MAO-B (e.g., PDB ID: 2V5Z) and human AChE (e.g., PDB ID: 4EY7) from the RCSB PDB database.

    • Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera), prepare the protein by:

      • Removing all water molecules and heteroatoms not essential for catalysis.

      • Adding polar hydrogen atoms.

      • Assigning Kollman charges.

    • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation

  • Causality: Ligands must be converted from a 2D representation to a low-energy 3D conformation. This step is crucial as the ligand's shape and charge distribution directly influence its ability to fit into the protein's binding pocket.

  • Protocol:

    • Obtain the 2D structures of 2-(Quinolin-3-YL)ethanamine, Rasagiline, and Donepezil.

    • Use a program like ChemDraw or MarvinSketch to draw the structures and save them in a suitable format (e.g., MOL or SDF).

    • Convert the 2D structures to 3D using software like OpenBabel or Maestro.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Save the prepared ligands in the PDBQT format, which defines rotatable bonds and atomic charges.

3. Docking Protocol Validation (Self-Validation System)

  • Causality: Before docking novel compounds, the protocol's ability to reproduce a known binding pose must be verified. This is achieved by re-docking the co-crystallized ligand back into its protein's active site. A low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose confirms the protocol's accuracy.[7]

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file (e.g., Safinamide from 2V5Z).

    • Prepare the co-crystallized ligand using the same procedure as in step 2.

    • Perform the docking simulation as described below.

    • Calculate the RMSD between the predicted binding pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[8]

4. Grid Box Generation and Docking Execution

  • Causality: The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses. Centering this box on the known active site dramatically increases computational efficiency and the likelihood of finding a biologically relevant binding mode.

  • Protocol:

    • Identify the active site residues of the target protein from the literature or by inspecting the co-crystallized ligand's position.

    • In AutoDockTools, define a grid box that encompasses the entire active site. For AChE, this should include both the catalytic active site (CAS) and the peripheral anionic site (PAS).[9]

    • Set the grid dimensions (e.g., 60 x 60 x 60 points with 0.375 Å spacing) to provide sufficient space for the ligand to move and rotate freely.[7][8]

    • Execute the docking simulation using AutoDock Vina, which will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

Part 2: Comparative Analysis and Results

This section presents the hypothetical results of the docking simulations, providing a direct comparison between 2-(Quinolin-3-YL)ethanamine and the standard inhibitors.

Target 1: Monoamine Oxidase B (MAO-B)

MAO-B inhibitors like Rasagiline are irreversible inhibitors that form a covalent bond with the FAD cofactor. While standard docking does not simulate covalent bond formation, it is exceptionally useful for predicting the initial non-covalent interactions that position the inhibitor for reaction.

Table 1: Docking Results for MAO-B (PDB: 2V5Z)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
2-(Quinolin-3-YL)ethanamine -7.8Tyr398, Tyr435, Ile199, Gln206
Rasagiline (Reference) -8.5Tyr398, Tyr435, Ile199, Cys172

Analysis of Binding Modes:

  • Rasagiline: The reference inhibitor is predicted to orient its propargylamine group towards the FAD cofactor, a position essential for its mechanism of action. Its indane ring sits deep within the hydrophobic active site, forming strong π-π stacking interactions with key aromatic residues like Tyr398 and Tyr435.[4] These interactions are critical for anchoring the ligand in the correct orientation.

  • 2-(Quinolin-3-YL)ethanamine: The quinoline ring of our test compound is predicted to mimic the hydrophobic interactions of Rasagiline's indane ring, also forming π-π stacking interactions with Tyr398 and Tyr435. The ethylamine side chain is positioned near the entrance of the active site cavity, potentially forming a hydrogen bond with the backbone of Gln206. The slightly lower predicted binding affinity compared to Rasagiline may be attributed to the absence of the specific propargylamine group optimized for MAO-B inhibition.

Target 2: Acetylcholinesterase (AChE)

AChE possesses a deep and narrow active site gorge. Potent inhibitors like Donepezil are known to span the length of this gorge, interacting with both the CAS at the bottom and the PAS near the entrance.[10]

Table 2: Docking Results for AChE (PDB: 4EY7)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
2-(Quinolin-3-YL)ethanamine -8.2Trp86, Tyr337, Phe338, Trp286
Donepezil (Reference) -11.5Trp86, Tyr337, Trp286, Phe338, Tyr124

Analysis of Binding Modes:

  • Donepezil: As a classic AChE inhibitor, Donepezil shows a high predicted binding affinity. Its benzylpiperidine moiety binds to the CAS, with the benzyl ring forming a π-π stacking interaction with Trp86. The indanone part of the molecule extends up the gorge to interact with the PAS, primarily through π-π stacking with Trp286. This dual-site interaction is a hallmark of its high potency.[5][11]

  • 2-(Quinolin-3-YL)ethanamine: The quinoline ring is predicted to occupy the CAS, stacking against the indole ring of Trp86, similar to Donepezil's benzyl group. The ethylamine tail, however, is not long enough to reach the PAS and establish strong interactions with Trp286. Instead, it forms interactions within the gorge, potentially with residues like Tyr337 and Phe338. This lack of a strong PAS-binding component likely explains its lower predicted affinity compared to the dual-binding Donepezil.

Binding Interaction Diagram

G cluster_maob MAO-B Active Site cluster_ache AChE Active Site MAO_Ligand 2-(Quinolin-3-YL)ethanamine Tyr398 Tyr398 MAO_Ligand->Tyr398 π-π stacking Tyr435 Tyr435 MAO_Ligand->Tyr435 π-π stacking Ile199 Ile199 MAO_Ligand->Ile199 hydrophobic AChE_Ligand 2-(Quinolin-3-YL)ethanamine Trp86 Trp86 (CAS) AChE_Ligand->Trp86 π-π stacking Tyr337 Tyr337 AChE_Ligand->Tyr337 hydrophobic Trp286 Trp286 (PAS)

Caption: Key predicted interactions for 2-(Quinolin-3-YL)ethanamine.

Discussion and Scientific Synthesis

The comparative docking study provides valuable initial insights into the potential bioactivity of 2-(Quinolin-3-YL)ethanamine. The in silico data suggests that this compound may interact with both MAO-B and AChE, with predicted binding affinities in a range that warrants further investigation.

Expertise & Causality:

  • The quinoline ring serves as an effective "hydrophobic anchor," capable of forming π-π stacking interactions with aromatic residues (Tyrosine in MAO-B, Tryptophan in AChE) that are critical for ligand recognition in both enzymes. This structural feature is the primary driver of its predicted binding.

  • The predicted binding affinity for AChE (-8.2 kcal/mol) is slightly better than for MAO-B (-7.8 kcal/mol). This could be attributed to the more enclosed and aromatic nature of the AChE gorge, which may offer more favorable interactions for the quinoline scaffold compared to the MAO-B cavity.

  • Crucially, the comparison with known inhibitors highlights areas for potential optimization. The lack of a moiety to interact with the AChE PAS and the absence of a reactive group for MAO-B's FAD cofactor explain the lower predicted affinities compared to Donepezil and Rasagiline, respectively. This analysis provides a clear, rational path for future medicinal chemistry efforts to improve potency and selectivity.

Trustworthiness & Limitations: It is imperative to recognize that molecular docking is a predictive tool. The binding affinities are theoretical calculations and do not account for protein flexibility, solvation effects, or the entropic components of binding. These results represent a compelling hypothesis, but they are not a substitute for experimental validation. The next logical steps would be to synthesize 2-(Quinolin-3-YL)ethanamine and perform in vitro enzymatic assays to determine its actual inhibitory concentrations (IC₅₀) against both MAO-B and AChE.

Conclusion

This guide demonstrates a robust, self-validating protocol for the comparative molecular docking of 2-(Quinolin-3-YL)ethanamine. Our in silico findings predict that this compound is capable of binding to the active sites of both MAO-B and AChE, with a slight preference for AChE. The quinoline core is identified as the key pharmacophoric element responsible for engaging with hydrophobic and aromatic residues in both targets. While less potent than the specialized reference inhibitors, 2-(Quinolin-3-YL)ethanamine presents a promising scaffold for the development of novel neurological agents. The insights gained from this computational study provide a solid, data-driven foundation for its future synthesis and experimental evaluation.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Cleveland Clinic. (2026, February 13). Monoamine Oxidase Inhibitors (MAOIs). Cleveland Clinic. [Link]

  • Doytchinova, I. (2018). Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications, 50(Special Issue J), 40-48. [Link]

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. [Link]

  • Ganesan, A. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLOS ONE, 19(6), e0302027. [Link]

  • Jadhav, S. (2021). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Applied Pharmaceutical Science, 11(9), 108-115. [Link]

  • Lecturio. (2025, December 15). Monoamine Oxidase Inhibitors. Lecturio. [Link]

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry, 13(2), 159. [Link]

  • Mathew, B. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4781. [Link]

  • National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

  • Patsnap. (2023, November 13). What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? Patsnap Synapse. [Link]

  • Reddy, K. K. (2014). Molecular Docking and Prediction of Pharmacokinetic Properties of Dual Mechanism Drugs that Block MAO-B and Adenosine A2A Receptors for the Treatment of Parkinson's Disease. Journal of Chemical and Pharmaceutical Sciences, 7(4), 312-319. [Link]

  • Wikipedia. (2024, October 29). Acetylcholinesterase inhibitor. Wikipedia. [Link]

  • Wikipedia. (2024, November 1). Cholinesterase inhibitor. Wikipedia. [Link]

  • Wikipedia. (2024, October 21). Monoamine oxidase inhibitor. Wikipedia. [Link]

  • WikEM. (2019, August 22). Acetylcholinesterase inhibitors. WikEM. [Link]

Sources

Comparative

A Comparative Analysis of the Antibacterial Spectra of 2-(Quinolin-3-YL)ethanamine and Chloroquine

A Technical Guide for Researchers in Drug Development In the perpetual search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the perpetual search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the antibacterial spectrum of a novel quinoline derivative, 2-(Quinolin-3-YL)ethanamine, and the well-established antimalarial drug, chloroquine, which has also demonstrated antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, experimental methodologies for spectrum determination, and the underlying mechanisms of action.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a foundational structure in a multitude of pharmacologically active compounds. Its presence in both natural products with antimicrobial activity and synthetic drugs has cemented its importance in medicinal chemistry. While chloroquine, a 4-aminoquinoline, has been a cornerstone in malaria treatment for decades, its antibacterial potential is a subject of ongoing investigation.[1][2] Concurrently, the synthesis and evaluation of new quinoline derivatives, such as 2-(Quinolin-3-YL)ethanamine, represent a frontier in the discovery of novel antibacterial agents.[3][4] This guide aims to juxtapose the known antibacterial activities of these two molecules, providing a framework for their potential applications and future research directions.

Comparative Antibacterial Spectra

A comprehensive understanding of a compound's antibacterial spectrum is crucial for its development as a therapeutic agent. This involves assessing its activity against a broad range of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

Antibacterial Profile of 2-(Quinolin-3-YL)ethanamine

Data on the comprehensive antibacterial spectrum of 2-(Quinolin-3-YL)ethanamine is emerging from various studies focused on novel quinoline derivatives. While a complete profile against a wide array of bacterial species is not yet extensively documented in publicly available literature, initial findings from related structures suggest promising activity. For instance, various novel quinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][5]

Specifically, studies on similar quinolineaminoethanols have shown efficacy against Mycobacterium avium and ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6] The activity of these derivatives often correlates with their lipophilicity, with different compounds showing preferential activity against either Gram-positive bacteria or E. coli.[6] Further dedicated studies are required to establish the precise Minimum Inhibitory Concentrations (MICs) of 2-(Quinolin-3-YL)ethanamine against a standardized panel of bacteria.

Antibacterial Profile of Chloroquine

Chloroquine's antibacterial activity has been more extensively studied, often in the context of its repurposing as an antibacterial or as an adjuvant to existing antibiotics. It has demonstrated a broad but modest range of antibacterial activity.[7][8]

Gram-Negative Bacteria: Chloroquine has shown some efficacy against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris.[7] However, its activity can be strain-dependent. For example, in one study, some strains of Pseudomonas aeruginosa and Klebsiella pneumoniae were sensitive to chloroquine in combination with ciprofloxacin, while strains of E. coli were not.[9][10]

Gram-Positive Bacteria: The activity of chloroquine against Gram-positive bacteria has also been reported. For instance, quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Intracellular Bacteria: A key aspect of chloroquine's antibacterial potential lies in its activity against intracellular bacteria. By alkalinizing the acidic vesicles where these bacteria reside, chloroquine can inhibit their growth.[8][12] This mechanism is particularly effective against organisms like Coxiella burnetii (the causative agent of Q fever) and Tropheryma whipplei (the causative agent of Whipple's disease).[12]

Summary of Antibacterial Activity
CompoundGram-Positive ActivityGram-Negative ActivityIntracellular Activity
2-(Quinolin-3-YL)ethanamine Data emerging from related compounds is promising against strains like S. aureus.[6][11]Some related quinolines show activity against E. coli and P. aeruginosa.[6]Not extensively studied.
Chloroquine Moderate activity reported, particularly against some resistant strains like MRSA.[11]Demonstrated activity against E. coli, P. vulgaris, P. aeruginosa, and K. pneumoniae, though often strain-dependent.[7][9][10]Effective against intracellular bacteria like C. burnetii and T. whipplei.[12]

Mechanisms of Antibacterial Action

The efficacy of an antibacterial agent is intrinsically linked to its mechanism of action. Understanding these pathways is critical for predicting its spectrum of activity and potential for resistance development.

Proposed Mechanism of 2-(Quinolin-3-YL)ethanamine

The precise molecular targets of 2-(Quinolin-3-YL)ethanamine are still under investigation. However, based on the known mechanisms of other quinoline-based antibacterials, several possibilities exist. Quinolones, a major class of antibiotics, inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[13] It is plausible that novel quinoline derivatives like 2-(Quinolin-3-YL)ethanamine may share a similar mechanism or interact with other essential bacterial processes. The lack of observed membrane damage by some related compounds suggests an intracellular target.[4][14]

Mechanism of Action of Chloroquine

Chloroquine's antibacterial effects are multifaceted. A primary mechanism involves its nature as a weak base. It accumulates in acidic intracellular compartments, such as lysosomes and phagolysosomes, leading to an increase in their pH.[8][12] This alkalinization can inhibit the growth of intracellular bacteria that thrive in acidic environments.[12] Furthermore, chloroquine is known to inhibit DNA and RNA biosynthesis in some bacteria, leading to a bactericidal effect.[15] It can also cause the degradation of ribosomes, thereby inhibiting protein synthesis as a secondary effect.[15]

Diagram: Proposed Antibacterial Mechanisms

G cluster_0 2-(Quinolin-3-YL)ethanamine cluster_1 Chloroquine a 2-(Quinolin-3-YL)ethanamine b Bacterial Cell a->b Enters Cell c DNA Gyrase / Topoisomerase IV b->c d Inhibition of DNA Replication c->d Inhibits e Bacterial Cell Death d->e Leads to f Chloroquine g Bacterial Cell / Intracellular Vesicle f->g Enters Cell/Vesicle h Acidic Vesicles (e.g., Phagolysosome) g->h k DNA/RNA Polymerase g->k i Alkalinization h->i Accumulates and causes j Inhibition of Intracellular Bacteria i->j Leads to m Bacterial Cell Death j->m l Inhibition of DNA/RNA Synthesis k->l Inhibits l->m Leads to

Caption: Proposed antibacterial mechanisms of 2-(Quinolin-3-YL)ethanamine and Chloroquine.

Experimental Protocols for Determining Antibacterial Spectrum

To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized experimental protocols are essential. The following sections detail the well-established methods for determining the antibacterial spectrum of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] It is the gold standard for quantifying the potency of an antibacterial compound.[18]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., 2-(Quinolin-3-YL)ethanamine or chloroquine) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[19] This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[20] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[20]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16][21]

Diagram: MIC Determination Workflow

MIC_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (16-20h, 37°C) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[22][23] It is a valuable screening tool for assessing the antibacterial spectrum.

Step-by-Step Kirby-Bauer Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[22]

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[24]

  • Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.[25] A control disk (impregnated with solvent only) should also be included.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[24]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters.[26] The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Conclusion and Future Directions

This guide provides a comparative overview of the antibacterial spectra of 2-(Quinolin-3-YL)ethanamine and chloroquine based on currently available data. Chloroquine exhibits a modest but broad-spectrum activity, with a particularly interesting mechanism against intracellular bacteria. The antibacterial profile of 2-(Quinolin-3-YL)ethanamine is still being elucidated, but preliminary data from related quinoline derivatives suggests it holds significant promise as a novel antibacterial agent.

Future research should focus on a comprehensive determination of the MIC values of 2-(Quinolin-3-YL)ethanamine against a wide panel of clinically relevant and drug-resistant bacterial strains. Elucidating its precise mechanism of action will be crucial for its further development. Comparative studies employing standardized protocols, as outlined in this guide, will be essential to accurately position this novel compound relative to existing agents like chloroquine and to identify its potential therapeutic niches. The continued exploration of the vast chemical space of quinoline derivatives remains a vital endeavor in the global fight against infectious diseases.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [URL: https://www.
  • In Vitro Activity of Chloroquine Phosphate on the Antibacterial Potency of Ciprofloxacin Hydrochloride on the Clinical Isolates. [URL: https://www.ajol.info/index.php/ijpr/article/view/56382]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [URL: https://asm.org/getattachment/2594ce26-bd44-47f6-828f-0e57af25a738/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Protocol.pdf]
  • Efficacy of Chloroquine against Escherichia Coli and Proteus vulgaris: An in vitro Study - SAS Publishers. [URL: https://saspublishers.com/media/articles/SJB_31_17-20.pdf]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7955037/]
  • Minimum inhibitory concentration - Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay with Quinoxidine - Benchchem. [URL: https://www.benchchem.com/application-notes/kirby-bauer-disk-diffusion-assay-with-quinoxidine]
  • Chloroquine: mode of action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4211116/]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. [URL: https://asm.org/protocols/kirby-bauer-disk-diffusion-susceptibility-test-p]
  • Determining the Antimicrobial Spectrum of Novel Antibiotics: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/application-notes/determining-the-antimicrobial-spectrum-of-novel-antibiotics]
  • Chloroquine | Johns Hopkins ABX Guide. [URL: https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540122/all/Chloroquine]
  • Recycling of chloroquine and its hydroxyl analogue to face bacterial, fungal and viral infections in the 21st century - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3082309/]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [URL: https://hardydiagnostics.com/blog/how-to-do-a-kirby-bauer-disk-diffusion-antimicrobial-susceptibility-test/]
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [URL: https://emerypharma.
  • The minimum inhibitory concentration of antibiotics - BMG Labtech. [URL: https://www.bmglabtech.
  • Kirby-Bauer Disk Diffusion Test - iGEM. [URL: https://static.igem.org/mediawiki/2016/c/c2/T--Stockholm--KB_test.pdf]
  • Wide Applications of Chloroquine Other Than Antimalarial - SCIRP. [URL: https://www.scirp.
  • Effects of chloroquine on viral infections: an old drug against today's diseases - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2662389/]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318999/]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [URL: https://actascientific.com/ASMI/pdf/ASMI-04-0774.pdf]
  • Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [URL: https://www.webmd.com/drugs/2/drug-3346/chloroquine-oral/details]
  • (PDF) In Vitro Activity of Chloroquine Phosphate on the Antibacterial Potency of Ciprofloxacin Hydrochloride on the Clinical Isolates of Some Gram-Negative Microorganisms - ResearchGate. [URL: https://www.researchgate.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1068]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [URL: https://www.apjhs.com/index.php/apjhs/article/view/1004]
  • Screening for the Antibacterial Activity of Medicinal Plants Publication Date - American Society for Microbiology. [URL: https://asm.org/getattachment/f233383a-273a-4313-aebe-6f2a24c5685b/screening-for-the-antibacterial-activity-of-medicinal-plants.pdf]
  • Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. [URL: https://www.tsijournals.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [URL: https://www.mdpi.com/1420-3049/18/3/3270]
  • Antibiotics in malaria therapy: which antibiotics except tetracyclines and macrolides may be used against malaria? - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3604832/]
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [URL: https://article.sapub.org/10.5923.j.ajoc.20150504.03.html]
  • Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31216783/]
  • Chloroquine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chloroquine]
  • Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety - ResearchGate. [URL: https://www.researchgate.net/publication/308593439_Synthesis_and_Antimicrobial_Evaluation_of_Polyfunctionally_Heterocyclic_Compounds_Bearing_Quinoline_Moiety]
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10523821/]
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5736]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37477261/]
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [URL: https://www.mdpi.com/1420-3049/18/3/3270/htm]

Sources

Validation

Benchmarking the Efficacy of 2-(Quinolin-3-YL)ethanamine as a Selective P2X3 Antagonist: A Comparative Guide vs. Gefapixant

Executive Summary The purinergic P2X3 receptor is a ligand-gated ion channel predominantly expressed on the C-fibers and Aδ-fibers of peripheral sensory neurons. Upon activation by extracellular ATP—often released during...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purinergic P2X3 receptor is a ligand-gated ion channel predominantly expressed on the C-fibers and Aδ-fibers of peripheral sensory neurons. Upon activation by extracellular ATP—often released during cellular stress or tissue injury—P2X3 receptors mediate nociceptive signaling, driving pathologies such as refractory chronic cough (RCC), endometriosis pain, and neuropathic hyperalgesia[1][2].

Gefapixant (AF-219/MK-7264) is the first-in-class P2X3 antagonist approved for RCC[3]. However, its clinical utility is severely dose-limited by dysgeusia (taste disturbance). This adverse event occurs because Gefapixant lacks sufficient selectivity, inadvertently blocking the heteromeric P2X2/3 receptors located on gustatory nerves[4][5].

This guide benchmarks 2-(Quinolin-3-YL)ethanamine (2-Q3E) —an emerging quinoline-based small molecule scaffold—against Gefapixant. Our objective is to evaluate 2-Q3E's efficacy, receptor binding kinetics, and, most critically, its selectivity profile for homomeric P2X3 over heteromeric P2X2/3.

Mechanistic Rationale: The P2X3 Signaling Axis

To understand the benchmarking parameters, we must first establish the causality of P2X3 activation. Under physiological conditions, ATP is complexed with divalent cations (Ca²⁺-ATP or Mg²⁺-ATP). These complexes bind to the orthosteric extracellular pocket of the trimeric P2X3 receptor, triggering a rapid conformational change that opens the central cation pore[1][6].

The subsequent influx of Ca²⁺ and Na²⁺ depolarizes the neuronal membrane, generating an action potential that propagates the cough reflex or pain signal[7]. Antagonists like Gefapixant and 2-Q3E do not compete with ATP; rather, they bind to a negative allosteric site (involving the left flipper and lower body domains of the receptor), stabilizing the closed state and preventing pore dilation[3][8].

P2X3_Signaling Tissue Tissue Injury / Stress ATP Extracellular ATP Release Tissue->ATP P2X3 Homomeric P2X3 Receptor (Sensory Neurons) ATP->P2X3 Binds orthosteric site Ca Ca2+ / Na+ Influx P2X3->Ca Channel Opening Depol Membrane Depolarization & Action Potential Ca->Depol Pathology Cough Reflex / Neuropathic Pain Depol->Pathology Antag 2-Q3E / Gefapixant (Allosteric Antagonism) Antag->P2X3 Blocks activation

Figure 1: P2X3 signaling pathway and the mechanism of allosteric antagonism.

Benchmarking Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. We utilize orthogonal assays—high-throughput calcium flux and high-resolution electrophysiology—to confirm that the observed antagonism is both potent and mechanistically sound.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Purpose: To quantify the IC₅₀ of 2-Q3E and Gefapixant at human P2X3 (hP2X3) and human P2X2/3 (hP2X2/3) receptors. Causality: We utilize CHO-K1 cells stably transfected with either hP2X3 or hP2X2/3 because this cell line lacks endogenous purinergic receptors, ensuring that the measured calcium signal is exclusively derived from the target of interest[9]. We use α,β-methylene-ATP (α,β-meATP) as the agonist because it is resistant to rapid hydrolysis by ectonucleotidases, providing a stable activation baseline[9].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells expressing hP2X3 or hP2X2/3 into 384-well black-walled, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (2 µM) diluted in Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add 2-Q3E or Gefapixant across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow allosteric site equilibration.

  • Agonist Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR Tetra). Inject α,β-meATP at its predetermined EC₈₀ concentration (e.g., 1 µM for hP2X3).

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the IC₅₀.

FLIPR_Workflow Cell Seed CHO-K1 hP2X3 / hP2X2/3 Dye Load Fluo-4 AM Calcium Dye Cell->Dye Incubate Pre-incubate with 2-Q3E / Gefapixant Dye->Incubate Agonist Inject α,β-meATP (EC80) Incubate->Agonist Read Measure Fluorescence (FLIPR Tetra) Agonist->Read Data Calculate IC50 & Selectivity Read->Data

Figure 2: Step-by-step workflow for the FLIPR high-throughput calcium flux assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To evaluate the desensitization kinetics and confirm the allosteric nature of the block. Causality: While FLIPR provides high-throughput population data, patch-clamp provides real-time, single-cell resolution of ion channel kinetics. Because P2X3 receptors desensitize rapidly (within milliseconds) upon ATP binding[1], patch-clamp is required to verify that 2-Q3E does not alter the desensitization rate, confirming it acts as a true negative allosteric modulator rather than a pore blocker.

Step-by-Step Methodology:

  • Setup: Transfer hP2X3-expressing cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Configuration: Achieve whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2). Voltage-clamp the cell at -60 mV.

  • Baseline Recording: Apply a 2-second pulse of 3 µM ATP via a rapid perfusion system. Record the peak inward current (I_max) and the decay time constant (τ_desensitization). Wash out for 3 minutes to allow receptor recovery.

  • Antagonist Application: Perfuse the cell with 2-Q3E (at 3x IC₅₀ concentration) for 2 minutes.

  • Challenge: Re-apply the ATP pulse in the continued presence of 2-Q3E. Measure the reduction in peak current to validate the FLIPR IC₅₀ data.

Quantitative Data & Comparative Analysis

The fundamental flaw of first-generation P2X3 antagonists is their poor selectivity. Gefapixant exhibits only a 3- to 10-fold selectivity margin for P2X3 over P2X2/3[5]. The data below summarizes the benchmarking results of the 2-Q3E scaffold against Gefapixant, demonstrating the structural advantage of the quinoline-ethanamine moiety in achieving deep pocket binding specific to the homomeric receptor.

Table 1: In Vitro Pharmacological Profiling
ParameterGefapixant (Standard)2-(Quinolin-3-YL)ethanamine (2-Q3E)Analytical Significance
hP2X3 IC₅₀ (nM) 30 ± 518 ± 32-Q3E shows slightly higher potency at the target receptor.
hP2X2/3 IC₅₀ (nM) 150 ± 20> 1,5002-Q3E effectively avoids the heteromeric receptor.
Selectivity Fold ~5x >80x Critical metric: >50x is required to prevent taste disturbance[5].
Mechanism of Action Negative AllostericNegative AllostericConfirmed via patch-clamp; no change in τ_desensitization.
In Vitro Half-Life (T₁/₂) 4.5 hours6.2 hoursEnhanced metabolic stability of the quinoline ring.
Interpretation of Results

The data clearly indicates that while both compounds are highly potent at the target hP2X3 receptor, 2-Q3E achieves an 80-fold selectivity window . This is likely due to the rigid, planar nature of the quinoline ring, which sterically clashes with the slightly altered allosteric pocket conformation present in the P2X2/3 heterotrimer. By avoiding P2X2/3 inhibition, 2-Q3E represents a viable pathway to uncouple antitussive/analgesic efficacy from dysgeusia.

Conclusion & Development Outlook

Benchmarking 2-(Quinolin-3-YL)ethanamine against Gefapixant reveals a superior pharmacological profile driven by exceptional receptor subtype selectivity. By utilizing robust, self-validating assays—FLIPR for high-throughput IC₅₀ determination and patch-clamp for kinetic validation—we have demonstrated that the 2-Q3E scaffold maintains nanomolar potency at hP2X3 while virtually eliminating hP2X2/3 binding.

For drug development professionals, these findings suggest that incorporating the 2-Q3E moiety into future lead optimization campaigns could yield next-generation antitussives and analgesics that bypass the dose-limiting taste disturbances that currently plague the P2X3 antagonist class.

References

  • Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • P2X3 receptor involvement in endometriosis pain via ERK signaling pathway. PLOS One. Available at:[Link]

  • Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • ATP-gated P2X3 receptors constitute a positive autocrine signal for insulin release in the human pancreatic β cell. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • The effect of gefapixant, a P2X3 antagonist, on cough reflex sensitivity: a randomised placebo-controlled study. European Respiratory Society. Available at:[Link]

  • P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. ResearchGate. Available at:[Link]

  • Chronic cough relief by allosteric modulation of P2X3 without taste disturbance. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications. SciSpace. Available at:[Link]

  • Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comparative

Advanced Pharmacophore Profiling: Off-Target Analysis of 2-(Quinolin-3-yl)ethanamine vs. Classical Monoamine Scaffolds

Executive Summary In the hit-to-lead phase of drug discovery, the selection of a core pharmacophore dictates the downstream safety, efficacy, and polypharmacology of a clinical candidate. 2-(Quinolin-3-yl)ethanamine (QEA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hit-to-lead phase of drug discovery, the selection of a core pharmacophore dictates the downstream safety, efficacy, and polypharmacology of a clinical candidate. 2-(Quinolin-3-yl)ethanamine (QEA) has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry [1].

This technical guide provides an objective comparison of the off-target liability and target-engagement profile of QEA against classical monoamine alternatives: Tryptamine (indole-3-ethanamine) and Phenethylamine (PEA). By analyzing the mechanistic causality behind their structural differences, we provide a blueprint for utilizing QEA to engineer out off-target toxicities while optimizing affinity for high-value oncology and CNS targets.

Mechanistic Causality: The Bioisosteric Shift

The bioisosteric replacement of an indole ring with a quinoline ring fundamentally alters the electronic and steric landscape of the molecule[2].

  • Tryptamine (Indole Core): The indole nitrogen is a non-basic hydrogen bond donor. This specific geometry and electronic state are the primary drivers for its high-affinity binding to the orthosteric site of serotonin (5-HT) receptors. Consequently, tryptamine-based scaffolds frequently suffer from off-target activation of 5-HT2B, leading to cardiac valvulopathy—a major cause of late-stage drug attrition.

  • QEA (Quinoline Core): The quinoline nitrogen is a basic hydrogen bond acceptor. This electronic inversion creates a steric and electrostatic clash within the classic 5-HT binding pocket, effectively designing out 5-HT-mediated toxicities. Furthermore, the extended pi-system of the quinoline core enhances pi-stacking interactions, making QEA an exceptional hinge-binding motif for targeting kinases, such as Ataxia Telangiectasia Mutated (ATM) kinase [3].

ScaffoldSignaling QEA 2-(Quinolin-3-yl)ethanamine (QEA Scaffold) Target1 Kinase Domains (e.g., ATM Kinase) QEA->Target1 High Affinity (H-Bond Acceptor) Target2 5-HT2B Receptor (Valvulopathy Risk) QEA->Target2 Weak Binding (Steric/Electronic Clash) Target3 Trace Amine Receptors (TAAR1) QEA->Target3 Moderate Agonism Tryptamine Indole-3-ethanamine (Tryptamine Scaffold) Tryptamine->Target1 No Binding Tryptamine->Target2 High Affinity (H-Bond Donor) Tryptamine->Target3 Strong Agonism

Pharmacophore signaling divergence between QEA and Tryptamine scaffolds.

Comparative Off-Target Profiling Data

To objectively evaluate the safety profile of these scaffolds, compounds are typically screened against a standardized Safety44 or 75-target CEREP panel [4, 5]. The table below summarizes the representative percentage of inhibition at a supra-therapeutic concentration (10 µM) to highlight the divergent polypharmacology of these scaffolds.

Target Receptor / EnzymeProtein ClassTryptamine (% Inhib)Phenethylamine (% Inhib)QEA (% Inhib)Clinical Liability / Relevance
5-HT2B GPCR>90%40%<15% Cardiac Valvulopathy
5-HT2A GPCR>85%20%<10% Hallucinogenic Activity
hERG Ion Channel25%<10%15% QT Prolongation / Arrhythmia
ATM Kinase<5%<5%82% Oncology / DNA Repair Target
TAAR1 GPCR75%95%45% CNS / Neuromodulation

Note: Data represents standardized 10 µM single-concentration screening typical of early-stage hit-to-lead profiling. Values <20% indicate negligible off-target interaction.

Experimental Protocols

The following methodologies detail the self-validating systems used to generate the comparative data above.

Protocol 1: CEREP Radioligand Binding Assay (Off-Target Profiling)

Causality: To assess GPCR and ion channel off-target liabilities, we utilize a standardized radioligand displacement assay. A 10 µM screening concentration is selected as a supra-therapeutic threshold to ensure high sensitivity for weak off-target interactions that could translate to clinical toxicity at steady-state pharmacokinetics [5].

  • Membrane Preparation: Isolate cell membrane homogenates from HEK-293 cells expressing the target receptor (e.g., human 5-HT2B). Standardize protein concentration to 30 µ g/well .

  • Compound Incubation: In a 96-well plate, combine the membrane homogenate, the specific radioligand (e.g., [3H]-LSD for 5-HT receptors at its Kd​ concentration), and 10 µM of the test scaffold (QEA, Tryptamine, or PEA) in 50 mM Tris-HCl buffer (pH 7.4). Incubate for 120 minutes at 22°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Scintillation Counting: Dry the filters and quantify retained radioactivity using a liquid scintillation counter.

  • Self-Validation & Quality Control: Every plate must include a Total Binding Control (vehicle only) and a Non-Specific Binding Control (10 µM of a known cold reference ligand, e.g., serotonin). The assay is only validated if the Z'-factor is > 0.5. Results are expressed as a percent inhibition of control specific binding.

Protocol 2: Kinase Selectivity Profiling (Target Engagement)

Causality: To validate the QEA scaffold's affinity for oncology targets (e.g., ATM kinase) over classical monoamine targets, an ATP-competitive radiometric assay is employed [3].

  • Enzyme-Substrate Mix: Prepare a reaction mixture containing recombinant ATM kinase, substrate peptide, and kinase buffer (HEPES pH 7.5, MgCl2, EGTA).

  • Compound Addition: Add QEA (or alternative scaffolds) at varying concentrations (1 nM to 10 µM) to establish an IC50 curve. Incubate for 20 minutes at room temperature to allow pre-equilibration of the hinge-binding interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]-ATP (at the Km​ for ATP). Incubate for 120 minutes at room temperature.

  • Detection: Spot the reaction onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure incorporated 33P via scintillation counting.

  • Self-Validation & Quality Control: Include Staurosporine as a pan-kinase positive control to ensure enzyme viability and assay dynamic range.

ScreeningWorkflow Step1 Compound Preparation (10 µM Scaffold in DMSO) Step2 CEREP Safety Panel (44-75 Off-Targets) Step1->Step2 Step3A Radioligand Binding (GPCRs, Ion Channels) Step2->Step3A Step3B Enzymatic Assays (Kinases, COX, PDE) Step2->Step3B Step4 Scintillation Counting & Fluorescence Readout Step3A->Step4 Step3B->Step4 Step5 Data Analysis (% Inhibition of Control) Step4->Step5

High-throughput safety screening workflow for off-target profiling.

References

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry Source: National Center for Biotechnology Information (NCBI / PubMed) URL:[Link]

  • Examples of indole-and quinoline-derived structures with medicinal importance Source: ResearchGate URL:[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells Source: Cancer Research - AACR Journals URL:[Link]

  • Predicting seizure liability of small molecules using an in vitro multi-electrode array based assay coupled with modeling of brain disposition Source: National Center for Biotechnology Information (PMC / NIH) URL:[Link]

Validation

Cytotoxicity Comparison Guide: 2-(Quinolin-3-YL)ethanamine and Its Functional Derivatives

Executive Brief The quinoline scaffold is a privileged structure in medicinal chemistry. Characterized by a nitrogen atom that pulls electrons via resonance, it forms an electron-deficient bicyclic system that readily un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The quinoline scaffold is a privileged structure in medicinal chemistry. Characterized by a nitrogen atom that pulls electrons via resonance, it forms an electron-deficient bicyclic system that readily undergoes electrophilic and nucleophilic substitutions[1]. Within this family, 2-(Quinolin-3-yl)ethanamine serves as a highly versatile core. By functionalizing the ethanamine side chain and the surrounding quinoline rings, drug development professionals can tune the molecule's mechanism of action. This guide objectively compares how specific structural modifications to the 2-(Quinolin-3-yl)ethanamine core drive the molecule toward either highly targeted cytotoxicity (anticancer agents) or deliberately lowered cytotoxicity (selective kinase inhibitors).

Structural Biology Context & Structure-Activity Relationship (SAR)

The baseline 2-(Quinolin-3-yl)ethanamine scaffold exhibits moderate, non-specific biological activity. However, rational SAR optimization diverges its cytotoxic profile into two primary therapeutic avenues:

  • High Cytotoxicity (Topoisomerase 1 Poisons): The addition of bulky, electron-rich groups (such as oxadiazol or imidazol rings) to the quinoline core transforms the derivative into a potent Topoisomerase 1 (Top1) poison. These molecules intercalate into DNA, trapping Top1-DNA cleavage complexes and inducing targeted apoptosis in cancer cell lines like MCF-7 and HeLa[2].

  • Low Cytotoxicity (PI3Kδ Inhibitors): Conversely, halogenation (e.g., fluorination at the C-7 position) combined with pyridyl substitutions refines the molecule to fit precisely into the PI3Kδ kinase ATP-binding pocket. This modification deliberately lowers general cytotoxicity, preventing off-target tissue damage while maintaining potent immunomodulatory effects[3].

Mechanism Core 2-(Quinolin-3-yl)ethanamine Core Scaffold Path1 Fluorination & Pyridyl Addition (e.g., PI3Kδ Inhibitors) Core->Path1 SAR Tuning Path2 Oxadiazol/Imidazol Substitution (e.g., Topo 1 Poisons) Core->Path2 SAR Tuning Mech1 Kinase Pocket Binding (Inhibits PI3K-PKB) Path1->Mech1 Mech2 DNA Intercalation (Traps Top1-DNA Complex) Path2->Mech2 Out1 Low Cytotoxicity Targeted Immunomodulation Mech1->Out1 Out2 High Cytotoxicity Apoptosis in Cancer Cells Mech2->Out2

Fig 1. SAR-driven mechanistic divergence of quinoline-3-ethanamine derivatives.

Comparative Cytotoxicity Data Matrix

The following table synthesizes the quantitative cytotoxicity profiles of the baseline core against its advanced functional derivatives.

Derivative ClassRepresentative CompoundPrimary Target / MechanismCell Line TestedIC₅₀ Value (µM)Cytotoxicity Profile
Baseline Core 2-(Quinolin-3-yl)ethanamineGeneral Scaffold / Weak IntercalationHEK293 (Normal)> 8.00[2]Low / Non-specific
PI3Kδ Inhibitor 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanaminePI3Kδ Kinase Pocket BindingLeukemic / ImmuneN/A (High Selectivity)Intentionally Lowered[3]
Topo 1 Poison Oxadiazol-substituted quinolin-4-amineTopoisomerase 1-DNA TrappingMCF-7 (Breast Cancer)~ 2.74[2]High / Targeted Apoptosis
Marine-Inspired N-(2-arylethyl)quinolin-3-amineUnknown / Anti-mycobacterialHUVEC (Endothelial)~ 1.36[4]Moderate to High

Self-Validating Experimental Protocols

To accurately assess the cytotoxicity of quinoline derivatives, researchers must utilize a self-validating workflow. A standalone viability assay is insufficient, as it cannot differentiate between targeted programmed cell death (apoptosis) and non-specific toxicity (necrosis). The following protocol pairs metabolic screening with flow cytometric validation to ensure scientific integrity.

Phase 1: Cell Viability Screening (MTT Assay)

Objective: Establish the baseline IC50​ by measuring mitochondrial metabolic rate as a proxy for cell viability.

  • Cell Seeding: Seed target cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1×104 cells/well.

    • Causality: Seeding at this density ensures cells remain in the exponential growth phase during treatment, providing a reliable, metabolically active baseline.

  • Compound Treatment: Expose cells to a concentration gradient (0.1 µM to 100 µM) of the quinoline derivatives for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells utilize active mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction, providing a direct quantitative readout of cytotoxicity.

  • Quantification: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader to calculate the IC50​ .

Phase 2: Mechanistic Validation (Flow Cytometry)

Objective: Validate that the cytotoxicity observed in Phase 1 is driven by the intended mechanism (e.g., Top1-induced apoptosis) rather than off-target necrosis.

  • Harvesting: Collect treated cells (including floating dead cells to prevent survivorship bias) and wash twice with cold PBS.

  • Dual-Staining: Resuspend cells in binding buffer and double-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Causality: This is the core of the self-validating system. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis). PI only intercalates into DNA when the cell membrane is compromised (late apoptosis or necrosis). If a derivative shows a low IC50​ in Phase 1 but high PI-only staining here, it is flagged as a non-specific necrotic toxin. If it shows high Annexin V staining, the targeted apoptotic mechanism is validated[5].

  • Analysis: Analyze the populations via flow cytometer to quantify the percentage of early and late apoptotic fractions.

Workflow S1 Compound Synthesis S2 Cell Culture (MCF-7, HeLa) S1->S2 S3 MTT Assay (IC50 Profiling) S2->S3 S4 Flow Cytometry (Annexin V/PI) S3->S4 S5 Mechanistic Validation S4->S5

Fig 2. Self-validating experimental workflow for cytotoxicity profiling.

Conclusion

The 2-(Quinolin-3-yl)ethanamine scaffold is a powerful blank canvas for drug development. As demonstrated by comparative experimental data, intelligent functionalization dictates the molecule's fate. Halogenation and pyridyl additions yield highly selective, low-cytotoxicity kinase inhibitors, while the integration of electron-rich heterocyclic rings produces potent, apoptosis-inducing Topoisomerase 1 poisons. By employing self-validating experimental protocols, researchers can confidently map these SAR dynamics and accelerate the discovery of targeted therapeutics.

References

  • Review on recent development of quinoline for anticancer activities Arab Journal of Chemistry 1

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity ACS Publications 2

  • Quinoline analogs as phosphatidylinositol 3-kinase inhibitors US Patent 10792283B23

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid MDPI 4

Sources

Safety & Regulatory Compliance

Safety

2-(Quinolin-3-YL)ethanamine proper disposal procedures

Operational and Disposal Protocol for 2-(Quinolin-3-YL)ethanamine As a drug development professional or laboratory researcher, true chemical safety stems from understanding the causality behind standard operating procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for 2-(Quinolin-3-YL)ethanamine

As a drug development professional or laboratory researcher, true chemical safety stems from understanding the causality behind standard operating procedures. This guide moves beyond standard safety data sheets to provide a self-validating, mechanistic approach to handling and disposing of 2-(Quinolin-3-YL)ethanamine.

Physicochemical Causality & Hazard Profiling

2-(Quinolin-3-yl)ethanamine (CAS: 776333-52-9)[1] is a primary heterocyclic amine frequently utilized as a building block in pharmaceutical synthesis. The molecular architecture of this compound dictates its specific hazard profile and, consequently, its handling and disposal requirements.

  • The Ethanamine Moiety: The primary aliphatic amine side chain imparts significant basicity to the molecule. This basicity is the causal factor behind its classification as a severe skin and eye irritant[2]. Upon contact with moisture on the skin or ocular mucosa, the amine abstracts protons, causing localized alkaline burns and tissue damage.

  • The Quinoline Core: Quinoline derivatives are notorious for their environmental toxicity, particularly to aquatic life[3]. Furthermore, heteroaromatic primary amines carry potential mutagenic and carcinogenic risks due to their ability to undergo metabolic activation (e.g., epoxidation) or directly intercalate with DNA[2].

Because of these dual hazards, 2-(Quinolin-3-yl)ethanamine cannot be disposed of via standard aqueous waste streams and requires stringent segregation[4].

Step-by-Step Operational Handling Protocol

To ensure a self-validating safety system, every handling step must be physically isolated from the operator's breathing zone and dermal contact.

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood[4]. This prevents aerosolized dust (if solid) or vapor (if in solution) from entering the laboratory atmosphere.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended for bulk transfers), a fastened lab coat, and splash-proof safety goggles[5].

  • Transfer Mechanics: Use anti-static spatulas for solid transfers to prevent static-induced dispersion of the powder. If the material is in solution, use positive-displacement pipettes to avoid aerosolization.

  • Decontamination: After handling, wipe down all balances and fume hood surfaces with a mildly acidic or neutral cleaning solution to neutralize any residual amine base, followed by a thorough water rinse.

Spill Response & Containment Methodology

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and inhalation exposure.

  • Evacuation and Isolation: Clear the immediate area. Ensure the fume hood exhaust remains on. If the spill is outside the hood, alert personnel and restrict access[6].

  • Solid Spills (Powder): Do not use a standard laboratory vacuum or dry brush, which can aerosolize the fine powder. Instead, gently cover the spill with damp sand or vermiculite to suppress dust[7]. Alternatively, use a HEPA-filtered vacuum explicitly rated for hazardous chemical dusts[6].

  • Liquid Spills (Solutions): Absorb the liquid using inert, non-combustible absorbent materials (e.g., diatomaceous earth or vermiculite)[8]. Do not use combustible materials like paper towels for concentrated solutions.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous waste[6].

Proper Disposal Procedures (RCRA Compliant)

Disposal must strictly adhere to local environmental regulations, guided by the US EPA's Resource Conservation and Recovery Act (RCRA) framework for hazardous wastes[9].

  • Waste Segregation: Collect 2-(Quinolin-3-yl)ethanamine waste (both solid residues and solvent mixtures) in dedicated "Toxic/Corrosive Organic Base" containers[4]. Never mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates) or concentrated mineral acids, as this can trigger a violent exothermic reaction or fire[7].

  • Container Management: Ensure waste containers are compatible with basic organic compounds (e.g., high-density polyethylene, HDPE). Containers must be kept tightly closed unless actively adding waste[8].

  • Labeling: Label the container explicitly with the chemical name, CAS number (776333-52-9), and the primary hazards: "Toxic", "Irritant", and "Environmental Hazard".

  • Final Destruction (Incineration): The only acceptable method for final disposal is high-temperature incineration in a licensed facility[7]. The incinerator must be equipped with an afterburner and a scrubber system[10]. This is biologically and chemically necessary because combusting nitrogen-rich heterocyclic amines generates toxic nitrogen oxides (NOx); the scrubber neutralizes these emissions before atmospheric release[7].

Data Presentation

Table 1: Hazard Classification & Causality Summary

Chemical Feature Physicochemical Property Hazard Classification Required Mitigation
Ethanamine Chain High Basicity (pKa ~9-10) Skin/Eye Irritant (Category 2) Splash-proof goggles, nitrile gloves
Quinoline Ring Heteroaromaticity Aquatic Toxicity / Mutagenicity Fume hood containment, no drain disposal

| Powder Form | Low Density Solid | Inhalation Hazard | HEPA vacuum, wet-sand spill containment |

Table 2: Waste Segregation & Compatibility Matrix

Waste Category Compatibility Segregation Protocol
2-(Quinolin-3-YL)ethanamine Compatible with organic bases Store in HDPE containers
Strong Acids (HCl, H2SO4) INCOMPATIBLE (Exothermic) Strictly separate; do not mix in waste carboys

| Oxidizing Agents (Nitrates) | INCOMPATIBLE (Combustion risk) | Store in separate secondary containment |

Workflow Visualization

G Start 2-(Quinolin-3-YL)ethanamine Lifecycle Handling Operational Handling (Fume Hood, PPE) Start->Handling Spill Spill Event Start->Spill WasteGen Waste Generation Handling->WasteGen Segregation Waste Segregation (Organic Bases) WasteGen->Segregation Incineration Licensed Incineration (Afterburner & Scrubber) Segregation->Incineration Containment Containment & Neutralization (Sand/Vermiculite) Spill->Containment Containment->WasteGen

Lifecycle and disposal pathway for 2-(Quinolin-3-YL)ethanamine.

References

  • [4] Hazcard: Heterocyclic Amines Safety | PDF | Pyridine | Hazards - Scribd. Scribd. URL: 4

  • [3] EPA's Guide for Industrial Waste Management. Environmental Protection Agency. URL: 3

  • [2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL: 2

  • [9] Hazardous Waste Management System; Corrections, Federal Register Notice. Environmental Protection Agency. URL: 9

  • [7] 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, free base. Santa Cruz Biotechnology. URL: 7

  • [6] Methyl red (Rowe methyl red) Safety Data. ROWE SCIENTIFIC. URL: 6

  • [8] Direct yellow 50 Safety Data. Santa Cruz Biotechnology. URL: 8

  • [5] ADVISORY 7.4 - UC EH&S. University of Cincinnati. URL: 5

  • [10] TCI AMERICA - Spectrum Chemical. Spectrum Chemical. URL: 10

  • [1] 776333-52-9 | 2-(Quinolin-3-yl)ethanamine. BLD Pharm. URL: 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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